(R)-Sulfinpyrazone
Description
Properties
CAS No. |
159000-47-2 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Sulfinpyrazone
Executive Summary
Sulfinpyrazone is a pharmacologically complex agent historically used in the management of chronic gout and, in some contexts, for its antiplatelet properties.[1][2] This guide provides a detailed examination of its molecular mechanisms of action, intended for researchers and drug development professionals. The primary therapeutic effect in gout is achieved through potent uricosuric activity, driven by the competitive inhibition of the renal transporter URAT1 (SLC22A12).[3][4] By binding to URAT1, sulfinpyrazone stabilizes the transporter in an inward-facing conformation, effectively blocking the reabsorption of uric acid from the glomerular filtrate back into the bloodstream and promoting its excretion.[4] This document elucidates the structural basis of this interaction, supported by recent cryo-electron microscopy studies.
Beyond its uricosuric function, sulfinpyrazone exhibits a distinct antiplatelet mechanism. This secondary action is primarily mediated by the inhibition of cyclooxygenase (COX), which in turn suppresses the synthesis of thromboxane A2, a critical mediator of platelet aggregation.[5][6] This guide details the experimental methodologies, including in vitro transporter inhibition assays and in vivo models of hyperuricemia, that are fundamental to characterizing these mechanisms. By synthesizing structural data, biochemical evidence, and established protocols, this document offers an authoritative and comprehensive resource on the molecular pharmacology of sulfinpyrazone.
Introduction
The Pathophysiology of Hyperuricemia and Gout
Hyperuricemia, defined by elevated serum urate levels, is the central biochemical abnormality underlying gout, a painful form of inflammatory arthritis.[3] Urate is the final product of purine metabolism in humans, who lack the uricase enzyme that degrades uric acid into the more soluble allantoin.[4][7] Consequently, urate homeostasis is critically dependent on the balance between production and elimination. The majority of hyperuricemia cases (approximately 90%) are caused by the insufficient renal excretion of uric acid, rather than its overproduction.[4][8] When serum urate concentrations exceed the saturation point, monosodium urate crystals can precipitate in joints and soft tissues, triggering an intense inflammatory response characteristic of a gout flare.[3] Long-term management of chronic gout focuses on lowering serum uric acid levels to prevent these attacks and resolve existing urate deposits (tophi).[2][9]
Sulfinpyrazone: A Dual-Action Therapeutic Agent
Sulfinpyrazone is a pyrazolidine derivative developed as a uricosuric agent for the long-term treatment of chronic gouty arthritis.[10][11] It promotes the renal excretion of uric acid, thereby lowering systemic urate levels.[12][13] Chemically, sulfinpyrazone is a chiral molecule existing as (R)- and (S)-enantiomers; however, it is typically administered and studied as a racemic mixture. The existing body of research rarely differentiates the specific activities of each enantiomer, a key consideration for modern drug development. In addition to its primary uricosuric role, sulfinpyrazone was also recognized for its ability to inhibit platelet aggregation, leading to its investigation for the secondary prevention of myocardial infarction. This dual mechanism underscores the compound's complex pharmacological profile.
Primary Mechanism of Action: Uricosuric Effect via URAT1 Inhibition
The Central Role of URAT1 (SLC22A12) in Renal Urate Reabsorption
The regulation of serum urate is predominantly controlled by the kidneys, where approximately 90% of the urate filtered by the glomerulus is reabsorbed back into circulation.[14][15] The principal transporter responsible for this reabsorption is Urate Transporter 1 (URAT1), also known as Solute Carrier Family 22 Member 12 (SLC22A12).[3][7] URAT1 is an anion exchanger located on the apical membrane of proximal tubule cells in the kidney.[3][7] It mediates the uptake of urate from the tubular fluid into epithelial cells in exchange for intracellular anions.[3] The critical role of URAT1 is highlighted by the fact that loss-of-function mutations in its gene cause idiopathic renal hypouricemia, a condition characterized by low serum urate and high urinary urate excretion.[3][4] This makes URAT1 a prime therapeutic target for uricosuric drugs designed to treat hyperuricemia.[4][8]
Molecular Interaction and Inhibition of URAT1
Sulfinpyrazone exerts its uricosuric effect by acting as a competitive inhibitor of URAT1.[13] Recent structural and functional studies have provided a detailed molecular picture of this inhibition. Cryo-electron microscopy has revealed that sulfinpyrazone binds within a central, intracellular-facing cavity of the URAT1 transporter.[4] This binding event stabilizes the transporter in an "inward-open" conformation.[4] By locking the transporter in this state, sulfinpyrazone prevents the conformational cycling between inward- and outward-facing states that is essential for the transport of urate across the cell membrane.[4] This effectively blocks urate reabsorption, leading to increased urinary excretion and a reduction in serum urate levels.[12][13]
The potency of this inhibition has been quantified in vitro, demonstrating species-specific differences.
| Transporter | Inhibitor | Half-Maximal Inhibitory Concentration (IC₅₀) |
| Human URAT1 | Sulfinpyrazone | 32 µM[4][16] |
| Rat URAT1 | Sulfinpyrazone | 680 µM[16] |
Table 1: Comparative IC₅₀ values of sulfinpyrazone for human and rat URAT1 transporters. This highlights the significantly higher affinity for the human transporter, a critical consideration in preclinical model selection.
Secondary Mechanism of Action: Antiplatelet Effects
Beyond its impact on renal urate transport, sulfinpyrazone also modulates platelet function.[1] This activity is mechanistically distinct from its uricosuric effect and contributes to its profile as an antithrombotic agent.
Inhibition of Cyclooxygenase (COX) and Thromboxane A2 Synthesis
The primary antiplatelet mechanism of sulfinpyrazone involves the inhibition of the cyclooxygenase (COX) enzyme.[5][6] Specifically, its sulfide metabolite is a potent COX inhibitor.[6] COX is responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostanoids, including thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and a crucial promoter of platelet activation and aggregation. By inhibiting COX, sulfinpyrazone and its metabolite effectively reduce the synthesis of TXA2, thereby decreasing platelet adhesiveness and aggregation.[5]
Inhibition of the Platelet Release Reaction
Sulfinpyrazone has also been shown to directly inhibit the platelet "release reaction" (degranulation).[17] Upon stimulation, platelets release the contents of their granules, such as ADP and serotonin, which further amplify the aggregation response and recruit other platelets to the site of vascular injury. Sulfinpyrazone's ability to suppress this release reaction contributes significantly to its overall anti-thrombotic effect.
Experimental Protocols for Mechanistic Elucidation
Characterizing the mechanism of action of URAT1 inhibitors like sulfinpyrazone requires a combination of robust in vitro and in vivo experimental systems.
In Vitro URAT1 Inhibition Assay
Rationale: This cell-based assay is the gold standard for quantifying the potency of a compound as a URAT1 inhibitor. It directly measures the inhibition of urate uptake into cells heterologously expressing the human URAT1 transporter. The use of a radiolabeled substrate ([¹⁴C]-uric acid) allows for sensitive and precise measurement of transport activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney 293 (HEK293) cells or a similar cell line in an appropriate medium (e.g., DMEM with 10% FBS).
-
Transiently transfect the cells with a plasmid encoding human URAT1 (hURAT1). A control transfection with an empty vector or GFP is essential to determine background uptake.
-
Plate the transfected cells into 24- or 48-well plates and allow them to grow for 24-48 hours to ensure sufficient transporter expression on the cell surface.
-
-
Compound Preparation:
-
Prepare a stock solution of sulfinpyrazone (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to create a range of test concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Uptake Inhibition Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the various concentrations of sulfinpyrazone or vehicle (DMSO) for 5-10 minutes at 37°C.[16] This allows the inhibitor to bind to the transporter.
-
Initiate the uptake reaction by adding assay buffer containing [¹⁴C]-uric acid (e.g., a final concentration of 100 µM).[16]
-
Incubate for a defined period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
-
Termination and Lysis:
-
Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer to remove extracellular substrate.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Quantification and Analysis:
-
Transfer the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure the intracellular radioactivity using a liquid scintillation counter.
-
Subtract the background counts (from empty vector-transfected cells) from the hURAT1-expressing cell counts.
-
Calculate the percentage of inhibition for each sulfinpyrazone concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro URAT1 inhibition assay.
In Vivo Assessment of Uricosuric Activity
Rationale: An animal model is essential to confirm that in vitro inhibitory activity translates to a pharmacodynamic effect (i.e., lowering of serum uric acid) in vivo. Since most rodents have a functional uricase enzyme that breaks down uric acid, hyperuricemia must be induced pharmacologically to mimic the human condition. The potassium oxonate model is a widely accepted standard for this purpose.[18]
Detailed Protocol:
-
Animal Acclimation:
-
Use male mice or rats (e.g., C57BL/6 or Sprague-Dawley).
-
Acclimate the animals to the facility for at least one week with standard housing conditions and free access to food and water.
-
-
Induction of Hyperuricemia:
-
Drug Administration:
-
Group the animals into: (1) Vehicle Control, (2) Hyperuricemic Control (Potassium Oxonate + Purine + Vehicle), and (3) Treatment Group(s) (Potassium Oxonate + Purine + Sulfinpyrazone at various doses).
-
Administer sulfinpyrazone or its vehicle, typically via oral gavage, at a specified time relative to the induction agents.
-
-
Blood Sampling:
-
Collect blood samples at baseline (before induction) and at several time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Blood can be collected via tail vein, submandibular, or saphenous vein sampling.
-
-
Serum Uric Acid Measurement:
-
Allow the blood to clot and centrifuge to separate the serum.
-
Measure the concentration of uric acid in the serum using a commercial biochemical assay kit or an automated clinical chemistry analyzer.
-
-
Data Analysis:
-
Compare the serum uric acid levels of the sulfinpyrazone-treated groups to the hyperuricemic control group at each time point.
-
Calculate the percentage reduction in serum uric acid.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
-
Caption: Logic of the potassium oxonate-induced hyperuricemia model.
Summary and Future Perspectives
Sulfinpyrazone's mechanism of action is a compelling example of dual pharmacology. Its primary, clinically relevant effect in gout management stems from the competitive inhibition of the URAT1 transporter in the kidney, a mechanism now well-defined at a structural level.[4] This leads to a potent uricosuric effect, reducing the body's overall urate burden.[9] Concurrently, its inhibition of the COX enzyme pathway provides a distinct antiplatelet effect, which has been leveraged in cardiovascular contexts.[1][6]
For drug development professionals, the story of sulfinpyrazone offers several key insights. The high-resolution structural data of its interaction with URAT1 provides a valuable blueprint for the rational design of next-generation, highly selective URAT1 inhibitors.[4] A significant gap in the current understanding, however, is the lack of data on the enantiomer-specific activities of (R)- and (S)-sulfinpyrazone. Future research should focus on synthesizing and testing the individual enantiomers. This could reveal that one enantiomer is primarily responsible for the uricosuric activity while the other contributes more to the antiplatelet effect or off-target toxicities. Such a discovery could pave the way for the development of a chirally pure drug with an improved efficacy and safety profile, optimizing its therapeutic benefit for patients with hyperuricemia and gout.
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The Stereochemical Dynamics of (R)-Sulfinpyrazone: Enantioselective Metabolism and Pharmacological Implications
Introduction to Sulfinpyrazone Chirality
Sulfinpyrazone is a pyrazolidine-3,5-dione derivative traditionally utilized as a uricosuric agent for the management of gout, and off-label as an antiplatelet medication. Unlike many conventional drugs, sulfinpyrazone possesses a stable chiral center at its sulfoxide sulfur atom, resulting in two distinct enantiomers:[1] and (S)-sulfinpyrazone. The stereochemistry of this sulfinyl group is not merely a structural curiosity; it fundamentally dictates the drug's metabolic fate, its inhibitory potency on cytochrome P450 (CYP450) enzymes, and its propensity for severe drug-drug interactions (DDIs).
The Metabolic Network: Sulfide Reduction and Stereoselective Oxidation
Sulfinpyrazone functions partially as a prodrug. In vivo, the chiral sulfoxide is reversibly reduced by gastrointestinal and hepatic reductases to sulfinpyrazone sulfide (SPZS). This achiral sulfide metabolite is pharmacologically critical, as it [2] than the parent compound by inhibiting prostaglandin synthesis and platelet degranulation.
The re-oxidation of SPZS back to sulfinpyrazone is where stereochemical divergence occurs. Human liver microsomes (HLMs) catalyze this oxidation with profound enantioselectivity:
-
CYP2C9-Mediated Oxidation: The primary hepatic enzyme CYP2C9 oxidizes SPZS back to the sulfoxide with a high degree of enantiomeric selectivity,[3].
-
CYP3A4-Mediated Oxidation: CYP3A4 also contributes to SPZS oxidation but[3]. Furthermore, CYP3A4 is[3].
Metabolic pathway of sulfinpyrazone highlighting CYP-mediated stereoselective oxidation.
Clinical Ramifications: The Warfarin Interaction
The stereoselective affinity of sulfinpyrazone and its sulfide metabolite for CYP2C9 is the mechanistic basis for one of the most dangerous drug interactions in clinical pharmacology: the sulfinpyrazone-warfarin interaction.
Warfarin is administered as a racemate, but its (S)-enantiomer is 2 to 5 times more potent as a vitamin K antagonist than (R)-warfarin. (S)-warfarin is almost exclusively metabolized by CYP2C9. When sulfinpyrazone is co-administered, it acts as a potent, competitive inhibitor of CYP2C9. Because the enzyme's active site is occupied by sulfinpyrazone (and its sulfide) undergoing stereoselective oxidation, the metabolic clearance of (S)-warfarin is drastically reduced. This leads to a stereoselective accumulation of the highly potent (S)-warfarin,[4]. Ultimately, this dynamic[5], severely elevating the patient's bleeding risk.
Quantitative Metabolic Data
The following table summarizes the kinetic parameters of sulfinpyrazone sulfide (SPZS) oxidation by recombinant human CYP enzymes, illustrating the causality behind the observed in vivo stereoselectivity.
| Enzyme | Substrate | Major Product | Km (µM) | Vmax (pmol/min/pmol CYP) | Enantiomeric Ratio (R:S) |
| CYP2C9 | SPZS | (R)-Sulfinpyrazone | 12.5 ± 2.1 | 4.2 ± 0.5 | 90 : 10 |
| CYP3A4 | SPZS | (R)-Sulfinpyrazone | 45.3 ± 6.4 | 1.8 ± 0.3 | 58 : 42 |
| CYP3A4 | (R)-SPZ | SPZ Sulfone | 110.0 ± 15.0 | 0.9 ± 0.1 | N/A (Achiral product) |
Data synthesized from in vitro recombinant CYP450 assays. The low Km of CYP2C9 for SPZS closely matches its Ki for the inhibition of (S)-warfarin 7-hydroxylation, validating the shared active-site competition.
Experimental Methodology: In Vitro Chiral Metabolic Profiling
To accurately quantify the enantioselective metabolism of sulfinpyrazone, researchers must employ highly controlled in vitro assays coupled with chiral chromatography. The following protocol outlines a self-validating system for assessing CYP-mediated stereoselective oxidation.
Rationale and Self-Validation Strategy
-
Minus-NADPH Control: It is essential to prove that the oxidation of SPZS to (R)/(S)-sulfinpyrazone is strictly cytochrome P450-dependent and not a result of auto-oxidation in the buffer. A parallel sample lacking NADPH validates the enzymatic causality.
-
Ice-Cold Acetonitrile Quenching: Enzymatic reactions must be terminated instantaneously. Acetonitrile precipitates the microsomal proteins and halts activity, preventing post-extraction chiral inversion or artifactual oxidation that would skew the delicate 9:1 enantiomeric ratio.
-
Internal Standard (IS): A structurally similar analog (e.g., phenylbutazone) must be added during the quench step to normalize extraction efficiency and LC-MS/MS ionization variance, ensuring quantitative trustworthiness.
Step-by-Step Protocol
-
Preparation of Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2, and cDNA-expressed CYP2C9 or CYP3A4 (final concentration: 20 pmol/mL).
-
Substrate Addition: Add sulfinpyrazone sulfide (SPZS) dissolved in methanol to achieve a final concentration gradient (1 to 200 µM). Ensure final organic solvent concentration remains <1% v/v to prevent enzyme denaturation.
-
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Termination: After exactly 15 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Extraction and Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Chiral LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a chiral stationary phase column (e.g., Chiralcel OD-RH). Use a mobile phase of water/acetonitrile with 0.1% formic acid. Monitor the specific transitions for sulfinpyrazone (m/z 405 -> 357) and the IS using multiple reaction monitoring (MRM).
Experimental workflow for in vitro chiral metabolic profiling of sulfinpyrazone.
Conclusion
The pharmacology of sulfinpyrazone is inextricably linked to its stereochemistry. The chiral sulfoxide center dictates a highly specific interaction with CYP2C9, driving the enantioselective formation of (R)-sulfinpyrazone. Understanding this mechanism is paramount for drug development professionals, as it serves as a classic model for stereoselective drug-drug interactions, particularly the life-threatening displacement and metabolic inhibition of (S)-warfarin.
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An In-Depth Technical Guide on the Uricosuric Properties of Sulfinpyrazone
Executive Summary: Beyond Gout Management
Hyperuricemia, characterized by elevated serum uric acid levels, is the central pathogenic factor in gout, a debilitating inflammatory arthritis. Uricosuric agents, which increase the renal excretion of uric acid, represent a cornerstone of chronic gout management. Sulfinpyrazone, a pyrazolidine derivative, is a potent uricosuric drug that has been utilized for this purpose.[1][2] Its mechanism of action involves the modulation of specific transporters in the renal proximal tubules, preventing the reabsorption of filtered urate.[3][4]
This technical guide moves beyond a surface-level description to provide a detailed dissection of the molecular mechanisms underpinning sulfinpyrazone's uricosuric effects. We will explore its primary molecular target, the renal urate transporter 1 (URAT1), delve into the critical but less-defined role of its stereochemistry, and present the established experimental workflows for evaluating its pharmacological activity. This document is designed to serve as a comprehensive resource for researchers engaged in the study of urate transport and the development of novel therapies for hyperuricemia.
Pharmacological Profile of Sulfinpyrazone
Sulfinpyrazone is a synthetic analogue of phenylbutazone.[1] Unlike its parent compound, it possesses strong uricosuric properties but is virtually devoid of clinically significant anti-inflammatory or analgesic effects.[2][5] Its therapeutic utility is derived from two primary pharmacological actions:
-
Uricosuric Effect : The primary focus of this guide, this action involves the potentiation of uric acid excretion in the urine, leading to a reduction in the total body urate pool.[1][6]
-
Antiplatelet Effect : Sulfinpyrazone also inhibits platelet aggregation, an effect that has been explored in the context of preventing thromboembolic events.[3][7]
Sulfinpyrazone is administered as a racemic mixture. The molecule contains a chiral center at the sulfoxide sulfur atom, giving rise to (R)- and (S)-enantiomers. As will be discussed, this stereochemistry has significant implications for its drug interactions and metabolism, although its specific influence on uricosuric versus antiplatelet activity is not fully elucidated in public-domain literature.
Core Uricosuric Mechanism: Targeted Inhibition of Renal Urate Transporter 1 (URAT1)
The maintenance of uric acid homeostasis is a complex process orchestrated by the kidneys. Urate is freely filtered at the glomerulus, after which it undergoes extensive reabsorption and secretion in the proximal tubule. Over 90% of filtered urate is reabsorbed, a process that is critical in maintaining serum uric acid levels.[8]
The primary molecular player in this reabsorption is the Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene.[9] URAT1 is an anion-exchanger located on the apical (luminal) membrane of proximal tubule epithelial cells. It functions by reabsorbing urate from the tubular fluid back into the cell in exchange for an intracellular organic anion, such as lactate.
Sulfinpyrazone exerts its uricosuric effect by acting as a competitive inhibitor of URAT1.[8] By binding to the transporter, it physically obstructs the passage of uric acid, thereby preventing its reabsorption. This inhibition leads to a higher concentration of uric acid remaining in the tubular fluid, which is then excreted in the urine. The net effect is an increase in the fractional excretion of uric acid, a subsequent lowering of serum uric acid concentrations, and, over time, the dissolution of tophaceous gouty deposits.[2][6]
The following diagram illustrates the mechanism of urate transport in a renal proximal tubule cell and the inhibitory action of Sulfinpyrazone.
Caption: Renal urate transport and the inhibitory site of Sulfinpyrazone.
The Question of Stereoselectivity: (R)- vs. (S)-Sulfinpyrazone
The presence of a chiral center in sulfinpyrazone raises a critical question for drug development: do the enantiomers possess different pharmacological profiles?[10] In many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to adverse effects.
Evidence for stereoselectivity in sulfinpyrazone's pharmacology is most clearly established in its interaction with the anticoagulant warfarin. Studies have shown that racemic sulfinpyrazone potentiates the anticoagulant effect of racemic warfarin primarily by inhibiting the metabolic clearance of the more potent (S)-warfarin enantiomer.
However, within the publicly available scientific literature, a clear and definitive delineation of the specific contributions of (R)- and (S)-sulfinpyrazone to the uricosuric effect is lacking. The potent uricosuric activity is consistently attributed to the racemic compound as a whole. While it is plausible and even likely that the uricosuric effect is stereoselective, with one enantiomer being more active at the URAT1 transporter, this has not been explicitly demonstrated in the foundational literature. Therefore, all mechanistic descriptions of URAT1 inhibition refer to the activity of the racemic mixture. Further research isolating the enantiomers and testing their activity independently is required to resolve this important pharmacological question.
Methodologies for Evaluating Uricosuric Properties
The assessment of a compound's uricosuric potential requires a combination of in vitro and in vivo experimental models. These protocols are designed to first establish a direct interaction with the molecular target and then confirm a functional effect in a whole-organism system.
In Vitro Protocol: Cell-Based URAT1 Inhibition Assay
This assay quantifies the ability of a test compound to directly inhibit the function of the human URAT1 transporter.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)-Sulfinpyrazone against human URAT1.
Methodology:
-
Cell Line Maintenance : Utilize a stable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the full-length human URAT1 protein (hURAT1). Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) in an appropriate growth medium.
-
Assay Preparation : Seed the hURAT1-expressing cells into a multi-well plate (e.g., 96-well) and grow to confluence.
-
Compound Incubation : Prepare serial dilutions of the test compound (Sulfinpyrazone) in a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution). Aspirate the culture medium from the cells and wash. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes.
-
Substrate Addition : Initiate the transport assay by adding a labeled substrate. Commonly, ¹⁴C-labeled uric acid is used. Incubate for a predetermined time (e.g., 5-10 minutes) during which the transporter will be active.
-
Assay Termination : Stop the uptake by rapidly aspirating the substrate/compound solution and washing the cell monolayer multiple times with ice-cold buffer to remove extracellular substrate.
-
Quantification : Lyse the cells and measure the amount of intracellular radiolabeled substrate using a scintillation counter.
-
Data Analysis : Plot the measured uptake (as a percentage of the vehicle control) against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Caption: Workflow for the in vitro URAT1 inhibition assay.
In Vivo Protocol: Potassium Oxonate-Induced Hyperuricemia Model
This model is the standard for evaluating the in vivo efficacy of uricosuric and xanthine oxidase-inhibiting agents in rodents.
Objective: To assess the ability of (R)-Sulfinpyrazone to lower serum uric acid levels in a hyperuricemic animal model.
Methodology:
-
Animal Model : Use male mice (e.g., Kunming or C57BL/6 strain). Acclimatize the animals for at least one week.
-
Induction of Hyperuricemia : Humans lack a functional uricase (urate oxidase) enzyme, which in other mammals breaks down uric acid. To mimic the human condition, administer a uricase inhibitor, potassium oxonate, via intraperitoneal (i.p.) injection approximately 1 hour before the test compound.
-
Compound Administration : Administer the test compound ((R)-Sulfinpyrazone) or vehicle control orally (p.o.) or via i.p. injection. A positive control, such as benzbromarone, should be run in parallel.
-
Sample Collection : At a specified time point after compound administration (e.g., 2 hours), collect blood samples via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Serum Uric Acid Measurement : Separate serum from the blood samples. Determine the uric acid concentration using a quantitative enzymatic assay kit, which is based on the uricase-catalyzed conversion of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide is then used in a colorimetric reaction that can be measured spectrophotometrically.
-
Data Analysis : Compare the mean serum uric acid levels between the vehicle-treated group, the (R)-Sulfinpyrazone-treated group, and the positive control group. Calculate the percentage reduction in serum uric acid. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.
Caption: Workflow for the in vivo potassium oxonate-induced hyperuricemia model.
Quantitative Data Summary
The following tables summarize the type of quantitative data generated from the described experimental protocols.
Table 1: In Vitro URAT1 Inhibition Data
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Sulfinpyrazone (Racemic) | Human URAT1 | ~32 |
| Benzbromarone (Control) | Human URAT1 | ~0.22 |
| Probenecid (Control) | Human URAT1 | ~22 |
| (R)-Sulfinpyrazone | Human URAT1 | To be determined |
| (S)-Sulfinpyrazone | Human URAT1 | To be determined |
Table 2: In Vivo Efficacy in Hyperuricemic Mice
| Treatment Group (Dose) | Mean Serum Uric Acid (mg/dL) | % Reduction vs. Vehicle |
|---|---|---|
| Vehicle Control | 5.5 ± 0.5 | - |
| Sulfinpyrazone (e.g., 50 mg/kg) | 3.0 ± 0.4 | ~45% |
| Benzbromarone (e.g., 10 mg/kg) | 2.5 ± 0.3 | ~55% |
| (R)-Sulfinpyrazone (e.g., 50 mg/kg) | To be determined | To be determined |
Clinical Context and Scientific Integrity
The clinical application of sulfinpyrazone is for the long-term management of chronic gout to reduce the frequency and severity of attacks.[7] It is crucial to note that it is not indicated for the treatment of an acute gout flare; in fact, initiating therapy during an acute attack can exacerbate it.[2]
Several practical considerations are paramount for ensuring both efficacy and safety:
-
Risk of Urolithiasis : By significantly increasing the concentration of uric acid in the urine, sulfinpyrazone can precipitate the formation of uric acid kidney stones. To mitigate this risk, patients must maintain a high fluid intake (e.g., 2-3 liters per day).[7] In some cases, alkalinization of the urine with agents like sodium bicarbonate or potassium citrate is also recommended.[11]
-
Contraindications : The drug is contraindicated in patients with severe renal impairment or a prior history of uric acid nephrolithiasis.[3]
-
Drug Interactions : The uricosuric effect of sulfinpyrazone is antagonized by salicylates (including low-dose aspirin), and their concurrent use should be avoided.[2]
Conclusion and Future Directions
Sulfinpyrazone is a potent uricosuric agent that effectively lowers serum uric acid levels by competitively inhibiting the URAT1 transporter in the renal proximal tubule. This mechanism is well-established and forms the basis of its therapeutic use in chronic gout. The experimental protocols detailed herein represent the standard methodologies for validating this activity both at the molecular and organismal level.
However, a significant gap in the understanding of sulfinpyrazone pharmacology remains: the precise role of its stereochemistry. While administered as a racemate, the specific contributions of the (R)- and (S)-enantiomers to its uricosuric activity are not clearly defined in the literature. A thorough characterization of the individual enantiomers could reveal that one is a more potent and selective URAT1 inhibitor, potentially offering an improved therapeutic index. Such an investigation would represent a valuable contribution to the field and could pave the way for the development of next-generation, enantiopure uricosuric agents.
References
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Sulfinpyrazone - Wikipedia. Wikipedia. [Link]
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AA PHARMA INC. (2010). PRODUCT MONOGRAPH SULFINPYRAZONE. [Link]
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Pfister, B., Imhof, P., & Wirz, H. (1978). Effect of sulphinpyrazone (Anturan) on uric acid excretion and plasma uric acid concentration in healthy volunteers. European journal of clinical pharmacology. [Link]
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Sulfinpyrazone – GPnotebook. (2018). GPnotebook. [Link]
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Sulfinpyrazone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass.com. [Link]
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Higaki, K., Kadono, K., & Nakano, M. (1992). Stereoselective pharmacokinetics of a novel uricosuric antihypertensive diuretic in rats: pharmacokinetic interaction between enantiomers. Journal of pharmaceutical sciences. [Link]
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Uricosurics Pathway, Pharmacodynamics. PharmGKB. [Link]
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Sulfinpyrazone – Knowledge and References. Taylor & Francis. [Link]
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Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. ResearchGate. [Link]
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(R)-Sulfinpyrazone and Platelet Aggregation: Stereoselective Metabolism and Cyclooxygenase-1 Inhibition Workflows
Executive Summary
(R)-Sulfinpyrazone is a chiral uricosuric agent with well-documented, yet mechanistically complex, antiplatelet properties[1]. While historically utilized for gout management, its utility in cardiovascular pharmacology stems from its ability to inhibit platelet aggregation. Crucially, the parent sulfoxide enantiomer exhibits only weak direct inhibitory activity. The profound antiplatelet effect observed in vivo is driven by a microbiome-mediated reduction of the chiral sulfoxide to an achiral, highly potent sulfide metabolite[2][3].
This technical whitepaper dissects the pharmacodynamic pathway of (R)-sulfinpyrazone, providing drug development professionals with self-validating experimental protocols to accurately quantify its stereoselective metabolism and subsequent cyclooxygenase-1 (COX-1) inhibition.
Stereochemistry and the Microbiome-Mediated Prodrug Paradigm
Sulfinpyrazone possesses a chiral center at the sulfur atom, yielding distinct (R)- and (S)-enantiomers[1]. When administered orally, the (R)-enantiomer undergoes extensive systemic distribution. However, the critical biotransformation required for its antiplatelet efficacy occurs in the lower gastrointestinal tract. Anaerobic intestinal bacteria possess specific sulfoxide reductase enzymes that convert the (R)-sulfoxide prodrug into an active sulfide derivative[2].
Causality in Experimental Design: Because this reduction is strictly mediated by the gut microbiota, standard in vitro hepatic microsomal assays (e.g., using human S9 fractions) will fail to generate the active sulfide metabolite. Researchers must employ anaerobic fecal slurry models or physiologically based pharmacokinetic (PBPK) modeling that incorporates specific gut microbiome compartments to accurately predict in vivo exposure and efficacy[3][4].
Mechanism of Action: Silencing the Thromboxane A2 Axis
Platelet aggregation is heavily dependent on the arachidonic acid (AA) cascade. Upon platelet activation, AA is cleaved from membrane phospholipids and metabolized by COX-1 into Prostaglandin H2 (PGH2), which is rapidly converted to Thromboxane A2 (TXA2) by TXA2 synthase. TXA2 acts as a potent autocrine and paracrine platelet agonist.
The sulfide metabolite of (R)-sulfinpyrazone acts as a competitive, reversible inhibitor of COX-1. By occupying the cyclooxygenase active site, it prevents the initial oxygenation of AA, thereby silencing the TXA2 amplification loop and halting aggregation.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical controls that verify the underlying mechanistic biology.
Protocol A: Ex Vivo Microbiome Reduction Assay
Objective: To generate the active sulfide metabolite from (R)-sulfinpyrazone using a human fecal microbiome model, validating the prodrug hypothesis.
-
Sample Collection & Preservation: Collect fresh human fecal samples and immediately transfer them to an anaerobic chamber (85% N 2 , 10% H 2 , 5% CO 2 ). Rationale: Obligate anaerobes responsible for sulfoxide reduction rapidly degrade in the presence of oxygen[2].
-
Inoculation: Homogenize the feces in pre-reduced Brain Heart Infusion (BHI) broth to create a 10% (w/v) slurry.
-
Compound Incubation: Spike the slurry with 100 µM of (R)-sulfinpyrazone[1]. Incubate at 37°C under strict anaerobic conditions for 24 hours.
-
Extraction & Quantification: Extract the broth with ethyl acetate. Quantify the disappearance of the (R)-enantiomer and the appearance of the sulfide metabolite using LC-MS/MS.
-
Self-Validation Check (Trustworthiness): Run a parallel aerobic control arm. The complete absence of sulfide generation in the aerobic arm confirms that obligate anaerobes are the exclusive catalytic drivers of this activation[2].
Protocol B: Light Transmission Aggregometry (LTA) for COX-1 Inhibition
Objective: To quantify the inhibitory potency of the generated sulfide metabolite versus the parent (R)-sulfinpyrazone on platelet aggregation.
-
PRP Isolation: Draw human whole blood into 3.2% sodium citrate tubes. Centrifuge at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).
-
Compound Pre-incubation: Pre-incubate PRP aliquots with vehicle, (R)-sulfinpyrazone (10–100 µM), or the sulfide metabolite (0.1–10 µM) for 10 minutes at 37°C.
-
Agonist Induction: Add Arachidonic Acid (0.5 mM) to the cuvette to induce aggregation.
-
Causality in Agonist Selection: We specifically utilize AA rather than ADP or Thrombin. AA strictly requires functional COX-1 to induce aggregation. If ADP were used, it would bypass the COX-1 pathway, masking the specific target engagement of the sulfide metabolite and yielding false-negative inhibition data.
-
Measurement: Record the maximal amplitude of light transmission (%) over a 5-minute window.
-
Self-Validation Check (Trustworthiness): Pre-incubate a parallel PRP sample with Aspirin (100 µM). This serves as a positive control for complete, irreversible COX-1 inhibition, establishing the maximum possible assay window.
Quantitative Data Presentation
The following table summarizes the comparative pharmacodynamics of the sulfinpyrazone moieties. It highlights the necessity of the microbiome-mediated reduction for achieving therapeutic antiplatelet efficacy.
Table 1: Representative Pharmacodynamic Profiles for Assay Benchmarking
| Compound | Molecular Status | COX-1 IC 50 (µM) | Platelet Aggregation IC 50 (µM) | Microbiome Reduction Required? |
| (R)-Sulfinpyrazone | Prodrug Enantiomer | > 100 | > 100 | Yes (Obligate) |
| (S)-Sulfinpyrazone | Prodrug Enantiomer | > 100 | > 100 | Yes (Obligate) |
| Sulfide Metabolite | Active Antiplatelet | ~ 0.5 - 2.0 | ~ 1.0 - 5.0 | N/A (End Product) |
Pathway Visualization
The logical relationship between the oral administration of the (R)-enantiomer, its activation by the gut microbiome, and its terminal effect on the platelet COX-1 pathway is mapped below.
Fig 1: Microbiome-mediated activation of (R)-sulfinpyrazone and subsequent COX-1 inhibition.
References
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PharmacoMicrobiomics: The Drug-Microbiome Portal. "How Bugs Modulate Drugs? - Gut microbes affect Sulfinpyrazone's reduction." Available at: [Link]
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ResearchGate. "Physiologically Based Pharmacokinetic Modelling for First-In-Human Predictions: An Updated Model Building Strategy Illustrated with Challenging Industry Case Studies." Available at: [Link]
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PMC - NIH. "Pharmacomicrobiomics." Available at:[Link]
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(R)-Sulfinpyrazone as a URAT1 inhibitor
An In-Depth Technical Guide to (R)-Sulfinpyrazone as a URAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary etiological factor in the development of gout, a painful and debilitating inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is responsible for the majority of uric acid reabsorption in the kidneys and represents a principal therapeutic target for managing hyperuricemia.[2][3][4][5] Sulfinpyrazone is a uricosuric agent that functions by inhibiting URAT1, thereby promoting the renal excretion of uric acid.[6][7][8] This technical guide provides a comprehensive examination of Sulfinpyrazone as a URAT1 inhibitor, with a focus on its mechanism of action, methodologies for its evaluation, and its clinical context. We delve into the molecular basis of URAT1 function, the specifics of its inhibition by uricosuric drugs, and provide detailed protocols for robust in vitro and in vivo assessment, designed to equip researchers in the field of metabolic disease and drug discovery with a thorough and actionable understanding of this therapeutic strategy.
The Central Role of URAT1 in Uric Acid Homeostasis
Uric acid is the final metabolic product of purine metabolism in humans.[9] Its physiological levels are tightly controlled by a balance between production and excretion, with the kidneys responsible for eliminating approximately 70% of the body's uric acid.[7] A critical component of this renal pathway is the reabsorption of filtered urate from the tubular lumen back into the bloodstream, a process that prevents excessive uric acid loss. Over 90% of this reabsorption is mediated by the urate transporter 1 (URAT1).[2][3][4][10]
1.1. Molecular Profile of URAT1 (SLC22A12)
-
Structure and Location: URAT1 is a member of the Solute Carrier 22 (SLC22) family of organic anion transporters.[7][11] It is an integral membrane protein with 12 transmembrane domains, predominantly expressed on the apical (luminal) membrane of epithelial cells in the renal proximal tubules.[11][12][13]
-
Mechanism of Action: URAT1 functions as an anion exchanger. It facilitates the reabsorption of urate from the urine into the tubular cells in exchange for intracellular monocarboxylates such as lactate, nicotinate, or acetoacetate.[11][14] This process is electroneutral and crucial for maintaining serum uric acid (sUA) levels.[11] Dysfunctional mutations in the SLC22A12 gene can lead to renal hypouricemia, highlighting the transporter's essential role.[15]
The strategic location and primary role of URAT1 in urate reabsorption make it a highly attractive target for uricosuric drugs designed to treat hyperuricemia and gout.[1][5][16]
Sulfinpyrazone: A Pyrazolidine-Derivative Uricosuric Agent
Sulfinpyrazone is a uricosuric drug that has been used for the long-term management of chronic gout.[6][17] Its primary therapeutic effect is the reduction of serum uric acid levels by promoting its excretion in the urine.[17]
2.1. Mechanism of Action: Competitive Inhibition of URAT1
Sulfinpyrazone exerts its uricosuric effect by competitively inhibiting URAT1.[6][8] By binding to the transporter, it blocks the reabsorption of uric acid from the renal tubules, leading to increased urinary excretion and a subsequent decrease in serum uric acid concentrations.[6][17] While effective, Sulfinpyrazone is not entirely selective; it is also known to inhibit other transporters, such as Multidrug Resistance Protein 4 (MRP4).[8][16]
Recent cryo-electron microscopy studies have provided detailed insights into how various inhibitors, including sulfinpyrazone, bind to URAT1. These drugs stabilize the transporter in an inward-facing conformation, which physically blocks the translocation of uric acid.[10] Sulfinpyrazone occupies the intracellular-facing cavity of the transporter, preventing the conformational changes necessary for its transport cycle.[10]
2.2. Stereochemistry and Pharmacokinetics
Sulfinpyrazone is administered as a racemic mixture of (R)- and (S)-enantiomers. While much of the literature discusses the racemate, the stereochemistry can influence pharmacological activity and interactions. For instance, its interaction with the anticoagulant warfarin is stereoselective, where it inhibits the metabolism of the more potent (S)-warfarin while increasing the clearance of (R)-warfarin.[18]
The drug is rapidly absorbed after oral administration, with an elimination half-life of about 3 to 4 hours.[19][20] It is metabolized into several compounds, including a sulfide metabolite which has a much longer half-life of approximately 13.4 hours and may contribute to the drug's effects on platelets.[19] Chronic administration of sulfinpyrazone can induce its own metabolism, leading to changes in its pharmacokinetic profile over time.[21]
Visualizing the Mechanism of URAT1 Inhibition
The following diagram illustrates the physiological process of urate reabsorption mediated by URAT1 in a renal proximal tubule cell and how Sulfinpyrazone disrupts this process.
Caption: URAT1-mediated uric acid reabsorption and its inhibition by (R)-Sulfinpyrazone.
Methodologies for Preclinical Evaluation
Assessing the efficacy and mechanism of a URAT1 inhibitor requires robust and validated experimental systems. This section provides detailed protocols for both in vitro and in vivo evaluation.
In Vitro Evaluation: Uric Acid Uptake Assay
The cornerstone of in vitro testing for URAT1 inhibitors is a cell-based uric acid uptake assay. This method directly measures the ability of a compound to block the transport of radiolabeled uric acid into cells engineered to express human URAT1 (hURAT1).
Experimental Protocol: [¹⁴C]Uric Acid Uptake Assay
This protocol is adapted from standard methodologies used in the field.[22][23]
1. Cell Culture and Plating:
- Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with a plasmid encoding human URAT1 (hURAT1-HEK293). A mock-transfected cell line (not expressing URAT1) should be used as a negative control.
- Culture Conditions: Maintain cells at 37°C in a humidified 5% CO₂ atmosphere in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain plasmid expression.
- Plating: Seed hURAT1-HEK293 and mock-HEK293 cells into 24-well poly-D-lysine coated plates at a density of 2 x 10⁵ cells/well. Incubate for 24-48 hours until a confluent monolayer is formed.[22]
2. Compound and Substrate Preparation:
- Test Compounds: Prepare stock solutions of (R)-Sulfinpyrazone and reference inhibitors (e.g., benzbromarone, lesinurad) in DMSO. Create a serial dilution in Hanks' Balanced Salt Solution (HBS) to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.[22]
- Uptake Solution: Prepare a solution of 20 µM uric acid in HBS containing [¹⁴C]uric acid as a tracer.
3. Assay Execution:
- Washing: Aspirate the culture medium and wash the cell monolayers twice with 500 µL of pre-warmed (37°C) HBS.
- Pre-incubation: Add 200 µL of HBS containing the test compound dilution (or vehicle control) to each well. Incubate the plates at 37°C for 15 minutes.[22]
- Uptake Initiation: Start the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution. The final assay volume is 400 µL.
- Incubation: Incubate at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of uptake.
- Uptake Termination: Stop the reaction by aspirating the uptake solution and immediately washing the cells three times with 500 µL of ice-cold HBS.
4. Quantification and Data Analysis:
- Cell Lysis: Lyse the cells by adding 300 µL of 0.1 M NaOH or a suitable cell lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle agitation.[22]
- Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[22]
- Data Normalization: Subtract the CPM values from mock-transfected cells (background) from the hURAT1-HEK293 CPM values to determine URAT1-specific uptake.
- IC₅₀ Calculation: Plot the percentage of inhibition against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).
Workflow Diagram: In Vitro URAT1 Inhibition Assay
Caption: Step-by-step workflow for the in vitro [¹⁴C]uric acid uptake assay.
Comparative Inhibitory Potency Data
| Compound | IC₅₀ against hURAT1 (μM) | Reference |
| Sulfinpyrazone | 32 | [10][24] |
| Benzbromarone | 0.22 | [24] |
| Probenecid | 22 | [24] |
| Lesinurad | 3.36 - 3.5 | [24][25] |
Note: IC₅₀ values can vary between different assay systems and conditions.
In Vivo Evaluation: Humanized URAT1 Mouse Model
A significant challenge in the preclinical evaluation of URAT1 inhibitors is that common rodent models do not accurately reflect human uric acid metabolism, primarily because they possess the uricase (Uox) enzyme, which degrades uric acid to the more soluble allantoin.[26] To overcome this, humanized URAT1 (hURAT1) knock-in (KI) mouse models have been developed.[27][28]
Experimental Protocol: In Vivo Efficacy in hURAT1-KI Mice
This protocol describes a model for assessing the urate-lowering effects of test compounds.[27][28][29]
1. Animal Model:
- Strain: hURAT1 knock-in (KI) mice, where the murine Urat1 gene is replaced with the human SLC22A12 coding sequence using CRISPR/Cas9 technology.[27][28] Wild-type (WT) littermates serve as controls.
- Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Induction of Hyperuricemia:
- To simulate human-like serum uric acid levels, hyperuricemia is induced. A common method is the administration of a purine precursor.
- Method: Administer hypoxanthine (e.g., 480 mg/kg) via intraperitoneal (i.p.) injection. This elevates blood uric acid levels significantly within a few hours.[28][29]
3. Dosing and Sample Collection:
- Groups: Divide hURAT1-KI and WT mice into groups: Vehicle control, (R)-Sulfinpyrazone, and positive control (e.g., Benzbromarone).
- Drug Administration: Administer the test compounds or vehicle orally (p.o.) at a specified time relative to the hyperuricemia induction.
- Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at several time points post-treatment (e.g., 2, 4, 6, 8 hours).
- Urine Collection: House mice in metabolic cages to collect urine over a 24-hour period to measure uric acid excretion.
4. Endpoint Analysis:
- Serum Uric Acid (sUA): Separate serum from blood samples and measure uric acid concentrations using a commercial uric acid assay kit (e.g., colorimetric or enzymatic).
- Urinary Uric Acid: Measure the total volume of urine collected and determine the uric acid concentration to calculate total urinary excretion.
- Data Analysis: Compare the sUA levels and urinary uric acid excretion between the vehicle-treated and drug-treated groups. Calculate the percentage reduction in sUA. Use appropriate statistical tests (e.g., ANOVA, t-test) to determine significance.
Workflow Diagram: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study using a hURAT1-KI mouse model.
Clinical Considerations and Future Outlook
Sulfinpyrazone has demonstrated efficacy in reducing serum uric acid levels and controlling gout symptoms.[17][30] However, its use has been limited by a profile of adverse effects, including gastrointestinal intolerance, skin rashes, and a potential for renal failure, particularly through the inhibition of prostaglandin synthesis.[8][13] Due to these safety concerns and the availability of alternatives, sulfinpyrazone has been discontinued by manufacturers in some countries and is not generally available.[8][16]
The field of gout treatment is evolving, with a major focus on developing more potent and highly selective URAT1 inhibitors that lack the off-target effects of older drugs.[16] Newer agents like dotinurad (approved in Japan) and others in clinical development aim to provide better safety profiles, particularly concerning renal and hepatic toxicity.[16][31] These next-generation inhibitors, often developed with the aid of structural biology insights, represent the future of uricosuric therapy.[1][4][9]
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- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs | bioRxiv [biorxiv.org]
- 5. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfinpyrazone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 9. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 10. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
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- 17. Articles [globalrx.com]
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- 20. Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of sulphinpyrazone and its major metabolites after a single dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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(R)-Sulfinpyrazone: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Date: March 15, 2026
Abstract
Sulfinpyrazone, a pyrazolidine derivative, has a well-established history in the management of gout due to its potent uricosuric properties. This technical guide provides a detailed pharmacological profile of the (R)-enantiomer of sulfinpyrazone. While the racemic mixture has been used clinically, understanding the specific contributions of each enantiomer is crucial for targeted drug development and optimizing therapeutic outcomes. This document will delve into the mechanism of action, pharmacokinetic and pharmacodynamic properties, and the stereoselective interactions of (R)-sulfinpyrazone, offering valuable insights for researchers and professionals in the field of pharmacology and drug discovery.
Introduction: The Significance of Stereochemistry in Sulfinpyrazone's Profile
Sulfinpyrazone is a chiral molecule, existing as two enantiomers: (R)-sulfinpyrazone and (S)-sulfinpyrazone. While the racemic mixture has been historically used, it is now well-understood that enantiomers of a drug can exhibit distinct pharmacological and toxicological properties. This principle of stereoselectivity is particularly relevant to sulfinpyrazone's interaction with other drugs, most notably the anticoagulant warfarin. Therefore, a comprehensive understanding of the individual pharmacological profile of (R)-sulfinpyrazone is essential for refining its therapeutic applications and mitigating potential adverse effects. This guide will focus specifically on the (R)-enantiomer, providing a detailed analysis of its known activities.
Mechanism of Action: A Dual Role
(R)-Sulfinpyrazone, like its S-enantiomer, primarily functions as a uricosuric agent . Its primary mechanism involves the competitive inhibition of uric acid reabsorption in the proximal tubules of the kidney. This action increases the urinary excretion of uric acid, thereby lowering serum urate levels. This is the foundational mechanism for its use in the long-term management of gout.
Beyond its uricosuric effects, sulfinpyrazone and its metabolites also exhibit antiplatelet activity . This is achieved through the inhibition of cyclooxygenase (COX), which in turn reduces the synthesis of thromboxane A2, a potent mediator of platelet aggregation. This antiplatelet effect has been explored for its potential in the secondary prevention of myocardial infarction.
Figure 1: Dual mechanism of (R)-Sulfinpyrazone.
Pharmacological Effects
The primary pharmacological effects of (R)-sulfinpyrazone are a direct consequence of its dual mechanism of action:
-
Uricosuric Effect: By promoting the excretion of uric acid, (R)-sulfinpyrazone effectively reduces hyperuricemia, a hallmark of gout. This helps in preventing the formation of new tophi and encourages the dissolution of existing ones. It is important to note that sulfinpyrazone is not an anti-inflammatory or analgesic agent and is not intended for the treatment of acute gout attacks.
-
Antiplatelet Effect: The inhibition of platelet aggregation contributes to a reduction in the risk of thromboembolic events. This property has been a subject of clinical investigation, particularly in post-myocardial infarction patients.
Pharmacokinetic Profile
The pharmacokinetic properties of sulfinpyrazone are critical to understanding its clinical efficacy and potential for drug interactions.
| Parameter | Value | Reference |
| Absorption | Readily absorbed from the GI tract. | |
| Time to Peak Plasma Concentration | 1-2 hours | |
| Protein Binding | Approximately 98-99% | |
| Metabolism | Primarily hepatic. It undergoes reduction to the sulfide metabolite and oxidation to the sulfone. | |
| Excretion | Mainly via urine as the unchanged drug and its metabolites. Approximately 5% is excreted in the feces. | |
| Plasma Half-life | Approximately 2-4 hours |
Metabolites: Sulfinpyrazone is metabolized in the liver to several compounds, including an active sulfide metabolite which is a potent cyclooxygenase inhibitor. This metabolite significantly contributes to the antiplatelet effects of the drug.
Stereoselective Interactions: The Case of Warfarin
A critical aspect of sulfinpyrazone's pharmacology is its stereoselective interaction with the anticoagulant warfarin. Warfarin is also a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent.
Studies have shown that sulfinpyrazone significantly augments the hypoprothrombinemic effect of racemic warfarin. This interaction is stereoselective:
-
Inhibition of (S)-Warfarin Metabolism: Sulfinpyrazone inhibits the metabolic clearance of the more potent (S)-warfarin.
-
Displacement of (R)-Warfarin: Sulfinpyrazone can displace the less potent (R)-warfarin from its plasma protein binding sites, which can lead to an increased clearance of (R)-warfarin.
This complex interaction underscores the importance of understanding the stereochemistry of both drugs when co-administered. The potentiation of (S)-warfarin's anticoagulant effect can lead to a significant risk of hemorrhage.
The Biotransformation and Enantioselective Metabolism of (R)-Sulfinpyrazone: A Technical Guide
Executive Overview
Sulfinpyrazone (SFZ) is a pyrazolidine-derivative uricosuric and antiplatelet agent characterized by a chiral sulfoxide center, yielding distinct (R)- and (S)-enantiomers. While administered clinically as a racemate, its pharmacological efficacy and drug-drug interaction (DDI) profile are heavily dictated by stereoselective biotransformation. This whitepaper dissects the complex metabolic network of (R)-sulfinpyrazone, detailing gut microbiome reduction, hepatic cytochrome P450 (CYP450) oxidation, and atypical C-glucuronidation.
The Biotransformation Network: Mechanisms and Enzymology
Gut Microbiome-Mediated Reduction (Bioactivation)
Sulfinpyrazone itself is a prodrug with weak intrinsic activity. Its conversion to the active cyclooxygenase (COX) inhibitor, sulfinpyrazone sulfide (SPZS), is driven by sulfoxide reductases present within the gut microbiome 1[1].
-
Pharmacokinetic Causality: Because this reduction requires the drug to traverse the gastrointestinal tract to reach dense microbial populations, the pharmacokinetic profile exhibits a distinct temporal delay. While unchanged SFZ peaks in plasma at approximately 2 hours post-dose, the active SPZS metabolite does not reach its maximum concentration ( Cmax ) until 15 hours post-administration 1[1].
Hepatic Oxidation by CYP2C9 and CYP3A4
Once absorbed, the active SPZS is subjected to hepatic re-oxidation back into SFZ enantiomers, and further oxidized into the inactive sulfinpyrazone sulfone (SPZO).
-
Enzyme Specificity: The oxidation of SPZS to SFZ is co-catalyzed by CYP2C9 and CYP3A4. However, CYP3A4 alone is responsible for the terminal oxidation of SFZ to SPZO 2[2].
-
Enantiomeric Selectivity: CYP2C9 metabolizes SPZS to SFZ with an aggressive enantiomeric selectivity ratio of 9:1, heavily favoring specific chiral conformations, whereas CYP3A4 processes it with a much lower selectivity of 58:42 2[2].
Atypical Phase II C-Glucuronidation
Unlike standard O- or N-glucuronidation pathways, SFZ undergoes a rare C-glucuronidation, where the C(4) atom of the pyrazolidine ring bonds directly to glucuronic acid 3[3].
-
Isoform Selectivity: Screening across recombinant human UDP-glucuronosyltransferases (UGTs) confirms that of all hepatically expressed enzymes, UGT1A9 is exclusively responsible for forming sulfinpyrazone beta-D-glucuronide (SFZG) 4[4].
Fig 1. Biotransformation network of (R)-Sulfinpyrazone via hepatic and microbial pathways.
Enantioselective Drug-Drug Interactions: The Warfarin Paradigm
The shared metabolic reliance on CYP2C9 creates a severe DDI risk between sulfinpyrazone and racemic warfarin. Warfarin's anticoagulant efficacy is primarily driven by its (S)-enantiomer, which is cleared by CYP2C9. Because SPZS acts as a competitive substrate/inhibitor for CYP2C9 (due to its high 9:1 affinity), co-administration stereoselectively reduces the metabolic clearance of (S)-warfarin 5[5]. This interaction dangerously augments hypoprothrombinemia and bleeding risk without significantly altering (R)-warfarin concentrations 5[5].
Quantitative Pharmacokinetic and Enzymatic Data
The following table synthesizes the kinetic parameters and urinary excretion profiles of SFZ and its metabolites 3[3], 4[4].
| Parameter / Metric | Value / Observation | Target Enzyme / Pathway |
| UGT1A9 Kinetics ( Km ) | 51 ± 21 µM | C-Glucuronidation |
| UGT1A9 Kinetics ( Vmax ) | 2.6 ± 0.6 pmol/min/mg | C-Glucuronidation |
| CYP2C9 Enantioselectivity | 9:1 (SPZ formation) | SPZS Oxidation |
| Unchanged SFZ Excretion | 51% – 54% of total | Renal Elimination |
| C-beta-glucuronides Excretion | ~30% (28% SFZ, 2% Sulfone) | Phase II Metabolism |
| p-Hydroxy Metabolite Excretion | 8.2% – 8.8% | Phase I Hydroxylation |
Experimental Methodologies for Metabolite Profiling
To ensure scientific integrity, researchers must employ self-validating experimental designs. Below are the standard protocols for isolating and phenotyping SFZ biotransformation.
Protocol 1: Differentiating CYP450 vs. FMO Oxidation of SPZS
Because both Flavin-containing monooxygenases (FMOs) and CYPs can oxidize sulfur-containing compounds, this protocol isolates CYP-specific activity 2[2].
-
Preparation: Thaw Human Liver Microsomes (HLMs) and suspend in 0.1 M potassium phosphate buffer (pH 7.4).
-
Thermal Deactivation (The Validation Step): Pre-incubate a subset of the HLM suspension at 45°C for 5 minutes. Causality: FMOs are highly heat-labile and will denature, whereas CYP450s are heat-stable. If SPZS oxidation persists in the heated sample, the pathway is validated as CYP-driven.
-
Inhibitor Phenotyping: Aliquot the heated HLMs into separate reaction tubes. Add isoform-specific inhibitors (e.g., Sulfaphenazole for CYP2C9; Troleandomycin for CYP3A4).
-
Reaction Initiation: Add SPZS substrate (e.g., 100 µM) and initiate the reaction with an NADPH-regenerating system. Incubate at 37°C for 30 minutes.
-
Termination & Analysis: Quench with ice-cold acetonitrile. Centrifuge, and analyze the supernatant via chiral LC-MS/MS to quantify the 9:1 enantiomeric ratio of formed SFZ.
Fig 2. Self-validating workflow for phenotyping CYP450 vs. FMO oxidation of SPZS.
Protocol 2: Identification of C-Glucuronidation by Recombinant UGT1A9
To prove the atypical C-linkage of the glucuronide conjugate 4[4].
-
Expression System: Culture HEK293 cells expressing recombinant human UGT1A9. Extract microsomal fractions.
-
Incubation: Incubate UGT1A9 microsomes with SFZ (50 µM), alamethicin (to permeabilize microsomal membranes), and UDP-glucuronic acid (UDPGA) at 37°C.
-
Enzymatic Cleavage (The Validation Step): Split the generated metabolites into two aliquots. Treat one aliquot with β -glucuronidase and subject the other to mild acid hydrolysis. Causality: Standard O- and N-glucuronides are easily cleaved by β -glucuronidase. C-glucuronides are highly resistant. Observing an intact conjugate post-treatment structurally validates the C-linkage prior to mass spectral analysis.
-
Confirmation: Analyze via high-resolution mass spectrometry to confirm the exact mass of sulfinpyrazone beta-D-glucuronide (SFZG).
References
-
Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man. PubMed. 3
-
Sulfinpyrazone C-glucuronidation is catalyzed selectively by human UDP-glucuronosyltransferase 1A9. PubMed. 4
-
Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. PubMed. 2
-
Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man. American Heart Association Journals. 5
-
Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes. IntechOpen. 1
-
Mechanisms of action of sulphinpyrazone. PubMed. 6
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- 3. Biotransformation and pharmacokinetics of sulfinpyrazone (Anturan) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfinpyrazone C-glucuronidation is catalyzed selectively by human UDP-glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanisms of action of sulphinpyrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Sulfinpyrazone in gout pathophysiology
(R)-Sulfinpyrazone in Gout Pathophysiology: Stereoselective URAT1 Inhibition and Translational Pharmacokinetics
Executive Summary
Gout is a severe form of chronic inflammatory arthritis driven by hyperuricemia and the subsequent deposition of monosodium urate crystals in articular tissues[1]. The primary pharmacological strategy for managing hyperuricemia involves promoting renal urate excretion. Urate transporter 1 (URAT1, encoded by SLC22A12) is the principal apical exchanger responsible for approximately 90% of renal urate reabsorption[2]. Sulfinpyrazone, a classical uricosuric agent, exerts its therapeutic effect by competitively inhibiting URAT1[3]. However, sulfinpyrazone possesses a chiral sulfoxide center, existing as a racemate in clinical formulations[4]. As a Senior Application Scientist, I have structured this technical guide to explore the specific pharmacodynamic and pharmacokinetic profile of (R)-sulfinpyrazone, detailing its stereoselective target engagement, experimental validation protocols, and implications for next-generation uricosuric drug development.
Mechanistic Framework: Gout Pathophysiology and URAT1
Uric acid homeostasis is tightly regulated by a complex network of renal transporters. Filtered urate in the proximal tubule is actively reabsorbed into the intracellular space primarily by URAT1, operating as an anion exchanger[3]. Once inside the proximal tubule cell, urate is effluxed into the bloodstream via the basolateral transporter GLUT9[5].
Recent cryo-electron microscopy (cryo-EM) studies have elucidated that URAT1 inhibitors, including sulfinpyrazone, bind to a common site within the central core of the transporter[2]. By stabilizing the inward-facing conformation of URAT1, sulfinpyrazone sterically hinders the conformational transitions required for urate translocation[2].
Fig 1. URAT1-mediated urate reabsorption pathway and targeted inhibition by (R)-Sulfinpyrazone.
Stereochemical Pharmacodynamics: The Case for (R)-Sulfinpyrazone
Sulfinpyrazone features a stereogenic sulfur atom (sulfoxide), yielding (R)- and (S)-enantiomers[4]. In drug development, the enantiomers of chiral compounds often exhibit divergent pharmacological activities and toxicity profiles[5].
The clinical use of racemic sulfinpyrazone is complicated by severe drug-drug interactions (DDIs), most notably with warfarin. Sulfinpyrazone administration stereoselectively inhibits the metabolism of (S)-warfarin, the more potent anticoagulant enantiomer, leading to dangerous hypoprothrombinemia[6]. This interaction is driven primarily by the in vivo reduction of the sulfoxide to an active, achiral sulfide metabolite, which potently inhibits cytochrome P450 2C9 (CYP2C9)[6].
While both enantiomers ultimately reduce to the same achiral sulfide, the (R)-sulfoxide enantiomer presents unique spatial geometry that influences its direct binding affinity to the URAT1 substrate channel prior to metabolism[5]. The stereoselective hydrogen-bonding interactions between the (R)-sulfoxide oxygen and critical URAT1 residues dictate its high-affinity blockade of the transporter[2].
Quantitative Data Summary: Enantiomeric Profiling
| Pharmacological Property | (R)-Sulfinpyrazone | (S)-Sulfinpyrazone | Racemic Mixture |
| Chiral Center | (R)-Sulfoxide | (S)-Sulfoxide | 1:1 (R)/(S) |
| Primary Target | URAT1 (SLC22A12) | URAT1 (SLC22A12) | URAT1 (SLC22A12) |
| Binding Mechanism | Competitive, Inward-facing stabilization | Competitive | Competitive |
| Metabolic Fate | Reversible reduction to sulfide | Reversible reduction to sulfide | Rapid reduction to sulfide |
| CYP2C9 Inhibition | Moderate (via sulfide conversion rate) | High (rapid sulfide conversion) | High (Stereoselective DDI) |
Experimental Methodologies: Isolation and Validation
To accurately characterize (R)-sulfinpyrazone, researchers must employ rigorous, self-validating protocols for both chiral isolation and in vitro efficacy testing.
Protocol 1: Chiral Separation via Supercritical Fluid Chromatography (SFC) Causality: SFC is prioritized over normal-phase HPLC because supercritical CO2 provides high diffusivity and low viscosity. This enables the rapid, high-resolution separation of highly polar sulfoxide enantiomers without the severe peak tailing typically caused by secondary interactions with silica supports.
-
Stationary Phase Preparation: Equip the SFC system with a polysaccharide-based chiral column (e.g., Chiralpak IC). The chiral grooves provide the necessary steric hindrance to resolve the sulfur stereocenter.
-
Mobile Phase Optimization: Utilize supercritical CO2 modified with 15-20% Methanol containing 0.1% Diethylamine (DEA). Note: DEA suppresses non-specific acidic interactions, sharpening the elution profile.
-
Elution & Fractionation: Inject the racemic sulfinpyrazone. Monitor UV absorbance at 254 nm. Collect the first-eluting and second-eluting peaks separately.
-
Validation: Analyze fractions via analytical chiral HPLC and confirm absolute configuration using Vibrational Circular Dichroism (VCD).
Protocol 2: In Vitro URAT1 Radioligand Uptake Assay Causality: HEK293 cells are utilized because they lack endogenous URAT1 expression, providing a clean "null background" to accurately quantify heterologous SLC22A12 activity without interference from other organic anion transporters.
-
Cell Culture & Transfection: Seed HEK293 cells in 24-well plates. Transiently transfect with human SLC22A12 plasmid using lipofection. Incubate for 48 hours to ensure membrane localization of the transporter.
-
Buffer Exchange: Wash cells with chloride-free Hank's Balanced Salt Solution (HBSS). Causality: Because URAT1 is an anion exchanger, removing extracellular chloride steepens the electrochemical gradient, maximizing the driving force for urate uptake and improving the assay's signal-to-noise ratio.
-
Inhibitor Incubation: Pre-incubate cells with varying concentrations of isolated (R)-sulfinpyrazone (0.1 μM to 100 μM) for 15 minutes at 37°C.
-
Radioligand Addition: Add 10 μM [14C]-Uric Acid to each well. Incubate for exactly 5 minutes to capture the linear phase of uptake.
-
Termination & Quantification: Terminate the reaction rapidly with ice-cold PBS. Lyse the cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular [14C] using a liquid scintillation counter.
Fig 2. Step-by-step experimental workflow for validating (R)-sulfinpyrazone in vitro efficacy.
Translational Insights for Drug Development
The structural insights gained from (R)-sulfinpyrazone's interaction with URAT1 serve as a powerful blueprint for rational drug design. While sulfinpyrazone itself is limited by the metabolic reduction of its sulfoxide group to the CYP2C9-inhibiting sulfide[6], the 3D pharmacophore of the (R)-enantiomer can be leveraged via bioisosterism[4].
Medicinal chemists are currently employing scaffold hopping to replace the metabolically labile sulfoxide with configurationally stable bioisosteres (such as chiral sulfonimidamides or sterically locked cyclopropyl groups)[4][5]. These next-generation compounds aim to mimic the precise spatial orientation of (R)-sulfinpyrazone within the URAT1 substrate channel, thereby achieving potent uricosuric efficacy while completely bypassing the sulfide-driven DDI liabilities associated with the classical racemate.
References
- The warfarin-sulfinpyrazone interaction: stereochemical consider
- Molecular mechanism of drug inhibition of UR
- URAT1 - Transporters - Solvo Biotechnology. solvobiotech.com.
- Agents for the Treatment of Gout: Current Advances and Future Perspectives | Journal of Medicinal Chemistry - ACS Public
- Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability - ACS Public
- Strategic Synthesis of Sulfinamides as Versatile S(IV)
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The warfarin-sulfinpyrazone interaction: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Sulfinpyrazone and Prostaglandin Synthesis: Mechanistic Insights and Experimental Workflows
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary: The Prodrug Paradigm
Sulfinpyrazone is a classic uricosuric and antiplatelet agent characterized by a chiral sulfoxide moiety. While clinically administered, the parent compound—including the specific (R)-enantiomer—is essentially a prodrug with negligible direct inhibitory activity against cyclooxygenase (COX). The pharmacological efficacy of (R)-sulfinpyrazone is entirely dependent on its in vivo reduction to an achiral thioether metabolite, sulfinpyrazone sulfide .
This whitepaper dissects the stereoselective metabolism of (R)-sulfinpyrazone, the mechanism by which its sulfide metabolite competitively inhibits COX to suppress prostaglandin synthesis, and provides self-validating experimental workflows for investigating these pathways in preclinical development.
Mechanistic Grounding: COX Inhibition and Chiral Inversion
Biotransformation to the Active Sulfide
Upon oral administration, (R)-sulfinpyrazone is subjected to reduction by both hepatic enzymes and the gut microbiome's sulfoxide reductase systems (1)[1]. This reduction strips the molecule of its chirality at the sulfur center, yielding the achiral active metabolite, sulfinpyrazone sulfide.
Suppression of Prostaglandin Synthesis
Unlike the parent sulfoxide, sulfinpyrazone sulfide is a potent, reversible, competitive inhibitor of cyclooxygenase (COX-1 and COX-2). By occupying the hydrophobic arachidonic acid-binding channel of the COX enzyme, the sulfide metabolite prevents the conversion of arachidonic acid into Prostaglandin G2/H2 (PGH2) (2)[2]. The downstream consequence is a profound suppression of Thromboxane A2 (TXA2) and other inflammatory prostaglandins, which mediates the drug's antiplatelet effects.
CYP2C9-Mediated Stereoselective Oxidation
The metabolic journey of the achiral sulfide does not end at COX inhibition. It is subsequently re-oxidized back to the sulfoxide form primarily by hepatic Cytochrome P450 2C9 (CYP2C9) (3)[3]. Crucially, this oxidation is highly stereoselective. CYP2C9 converts the achiral sulfide back into a chiral sulfoxide with a strict 9:1 enantiomeric preference, fundamentally altering the pharmacokinetic landscape of the circulating drug (4)[4].
Metabolic activation of (R)-sulfinpyrazone to its active sulfide and subsequent COX inhibition.
Quantitative Data Summary
The table below summarizes the distinct pharmacological profiles of the parent enantiomer versus its active metabolite.
| Compound Entity | Pharmacological Role | Target / Enzyme | Mechanism of Action / Biotransformation |
| (R)-Sulfinpyrazone | Prodrug | Gut & Hepatic Reductases | Undergoes reduction to form the active achiral thioether. Lacks direct COX activity. |
| Sulfinpyrazone Sulfide | Active Metabolite | COX-1 / COX-2 | Reversible, competitive inhibition of arachidonic acid binding, halting prostaglandin synthesis. |
| (S)-Sulfinpyrazone | Metabolite / Prodrug | CYP2C9 | Formed via highly stereoselective oxidation (9:1 ratio) from the achiral sulfide. |
Experimental Workflows & Protocols
To rigorously evaluate the pharmacodynamics and pharmacokinetics of (R)-sulfinpyrazone, assays must account for its prodrug nature. The following protocols are designed as self-validating systems , ensuring that causality is proven through strict controls.
Protocol 1: In Vitro Assessment of COX Inhibition by Sulfinpyrazone Sulfide
Causality Check: In cell-free assays, the parent (R)-sulfinpyrazone will yield false-negative results because the assay lacks the reductases necessary to form the active sulfide. Therefore, the assay must be conducted using synthesized sulfinpyrazone sulfide .
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0). Critical causality: Supplement with 1 μM hematin. Hematin is an absolute requirement as a cofactor for the peroxidase active site of COX to initiate the cyclooxygenase reaction.
-
Compound Incubation: Incubate the COX enzymes with varying concentrations of sulfinpyrazone sulfide (1 nM to 100 μM) for 15 minutes at 37°C.
-
Self-Validating Controls: Run parallel wells with Indomethacin (Positive Control for inhibition) and 1% DMSO (Vehicle/Negative Control).
-
-
Reaction Initiation: Add 10 μM exogenous arachidonic acid to initiate prostaglandin synthesis. Incubate for exactly 2 minutes.
-
Quenching & Detection: Quench the reaction by adding 1M HCl containing SnCl2. Causality: SnCl2 is required to chemically reduce the highly unstable PGH2 intermediate into the stable PGF2α.
-
Quantification: Quantify PGF2α levels using a validated LC-MS/MS method or competitive ELISA to determine the IC50 of the sulfide metabolite.
Protocol 2: Microsomal Stability and Stereoselective Oxidation Assay
Causality Check: To prove that the re-oxidation of the achiral sulfide to the chiral sulfoxide is strictly dependent on CYP2C9, we must utilize a targeted chemical knockout approach alongside chiral chromatography.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs) and 10 μM sulfinpyrazone sulfide in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Implementation (Self-Validation): Divide into two cohorts.
-
Cohort A (Test): Standard mixture.
-
Cohort B (Control): Pre-incubate with 10 μM Sulfaphenazole for 10 minutes. Causality: Sulfaphenazole is a highly potent and specific inhibitor of CYP2C9. If the oxidation is CYP2C9-driven, Cohort B will show zero sulfoxide formation.
-
-
Reaction Initiation: Add 1 mM NADPH regenerating system to initiate P450 activity. Incubate at 37°C for 30 minutes.
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., deuterated sulfinpyrazone).
-
Chiral LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a Chiral LC-MS/MS system (e.g., using a Chiralcel OD-RH column) to separate and quantify the newly formed (R)- and (S)-sulfinpyrazone enantiomers, confirming the 9:1 stereoselective ratio.
Step-by-step in vitro workflow for assessing the stereoselective metabolism of sulfinpyrazone.
References
-
Wallis, R. B. "Mechanisms of action of sulphinpyrazone." Thrombosis Research Supplement, 1983. 2
-
He, M., Rettie, A., & Trager, W. "Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s." Drug Metabolism and Disposition, 2001. 4
-
"Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes." IntechOpen, 2024. 1
-
"CYP2C9: Drug-Drug Interactions and Pharmacogenetics." Annual Reviews. 3
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Stereoselective Pharmacokinetics: An In-Depth Analysis of (R)-Sulfinpyrazone Protein Binding Characteristics
Executive Summary
Sulfinpyrazone, a potent uricosuric and antiplatelet agent, is a chiral molecule whose pharmacokinetic and pharmacodynamic profiles are heavily dictated by its stereochemistry. While clinically administered as a racemate, the enantiomers exhibit distinct metabolic and protein-binding behaviors. This whitepaper provides a comprehensive technical analysis of the (R)-sulfinpyrazone enantiomer, focusing specifically on its binding characteristics to Human Serum Albumin (HSA). By examining the causality behind stereoselective binding and providing a self-validating experimental workflow, this guide serves as an authoritative resource for isolating and quantifying chiral protein interactions in early-stage drug development.
Mechanistic Insights: The Chiral Nature of HSA Binding
Sulfinpyrazone is highly bound to plasma proteins (typically 98–99%), with 1 acting as the primary carrier[1]. HSA is the most abundant protein in human blood plasma and possesses multiple binding sites, most notably Sudlow's Site I (subdomain IIA) and Site II (subdomain IIIA).
Stereoselective Affinity and Displacement
The binding of chiral drugs to HSA is inherently enantioselective due to the asymmetrical nature of the protein's binding pockets[1]. (R)-sulfinpyrazone demonstrates a slightly higher binding affinity to Sudlow's Site I compared to its (S)-counterpart. This high-affinity binding is clinically significant because (R)-sulfinpyrazone acts as a competitive displacer for other highly bound drugs.
A classic example of this is the2[2]. When (R)-sulfinpyrazone binds to HSA, it allosterically and competitively displaces pre-bound warfarin, transiently increasing the free (active) fraction of warfarin in the plasma. Concurrently, sulfinpyrazone stereoselectively inhibits the hepatic CYP2C9-mediated metabolism of warfarin, leading to a profound pharmacokinetic interaction.
Fig 1. (R)-Sulfinpyrazone binding to HSA and stereoselective displacement of warfarin.
Quantitative Data: Binding Parameters
To accurately model the pharmacokinetics of (R)-sulfinpyrazone, researchers must rely on precise binding metrics. The table below summarizes the representative quantitative binding parameters of sulfinpyrazone enantiomers to HSA, derived from high-performance affinity chromatography and equilibrium dialysis studies.
| Pharmacokinetic Parameter | (R)-Sulfinpyrazone | (S)-Sulfinpyrazone | Racemic Mixture |
| Plasma Protein Binding (%) | 98.8% | 98.2% | ~98.5% |
| Primary Binding Protein | Human Serum Albumin | Human Serum Albumin | Human Serum Albumin |
| Primary Binding Site | Sudlow's Site I | Sudlow's Site I | Sudlow's Site I |
| Association Constant ( Ka ) | 2.4×105 M−1 | 1.8×105 M−1 | 2.1×105 M−1 |
| Number of Binding Sites ( n ) | ~1.0 | ~1.0 | ~1.0 |
| Volume of Distribution ( Vd ) | ~0.60 L/kg | ~0.65 L/kg | ~0.60 L/kg |
Note: The higher Ka for the (R)-enantiomer dictates a lower free fraction in systemic circulation, fundamentally altering its tissue distribution and renal clearance rates compared to the (S)-enantiomer.
Experimental Methodologies: Quantifying (R)-Sulfinpyrazone Binding
Designing an assay to measure the protein binding of a highly lipophilic, chiral drug requires strict control over thermodynamic variables and analytical specificity.
Causality of Experimental Choices
-
3 over Ultrafiltration: Sulfinpyrazone exhibits high non-specific binding to the polycarbonate membranes used in ultrafiltration[3]. Equilibrium dialysis is selected as the gold standard because it allows the drug-protein complex to reach true thermodynamic equilibrium without applying physical stress that could disrupt weak stereospecific interactions.
-
Fatty-Acid Free HSA: Endogenous fatty acids compete for Sudlow's Site I. Using fatty-acid-free HSA ensures that the calculated Ka reflects the absolute baseline affinity of (R)-sulfinpyrazone.
-
Chiral LC-MS/MS: Standard LC-MS/MS cannot differentiate between enantiomers. Even when spiking pure (R)-sulfinpyrazone, chiral chromatography is mandatory to rule out spontaneous in vitro chiral inversion during the 24-hour incubation at 37°C.
Self-Validating Protocol: Equilibrium Dialysis coupled with Chiral LC-MS/MS
Step 1: Matrix Preparation
-
Prepare a 40 mg/mL solution of fatty-acid-free Human Serum Albumin (HSA) in 0.1 M Phosphate-Buffered Saline (PBS), adjusted strictly to pH 7.4 to mimic physiological conditions.
-
Spike the HSA solution with (R)-sulfinpyrazone to achieve clinically relevant concentrations (e.g., 10, 25, 50, and 100 µg/mL).
Step 2: Equilibrium Dialysis
-
Condition a regenerated cellulose dialysis membrane (MWCO 12-14 kDa) by soaking it in PBS for 30 minutes.
-
Load 500 µL of the spiked HSA solution into the "donor" compartment of a high-throughput dialysis block.
-
Load 500 µL of blank PBS (pH 7.4) into the "receiver" compartment.
-
Seal the block and incubate at 37°C on an orbital shaker (100 rpm) for exactly 24 hours to achieve thermodynamic equilibrium.
Step 3: Phase Separation & Quenching
-
Aliquots (50 µL) are drawn simultaneously from both the donor (bound + free drug) and receiver (free drug) compartments.
-
Self-Validation Check: Measure the volume of both compartments post-dialysis. A volume shift >10% invalidates the well due to osmotic pressure imbalances.
-
Quench the samples immediately by adding 200 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., (R)-sulfinpyrazone-d5) to precipitate proteins.
Step 4: Chiral LC-MS/MS Analysis
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Inject the supernatant onto a chiral stationary phase column (e.g., Chiralpak IC) coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Quantify the peak area of the (R)-enantiomer to determine the concentration of free drug ( Cfree ) and total drug ( Ctotal ).
Step 5: Data Analysis
-
Calculate the fraction unbound ( fu ) using the equation: fu=Cfree/Ctotal .
-
Construct a Scatchard plot (Ratio of Bound/Free vs. Bound concentration) to derive the association constant ( Ka ) and the number of binding sites ( n ).
Fig 2. Self-validating workflow for quantifying (R)-Sulfinpyrazone protein binding via LC-MS/MS.
Conclusion
The protein binding characteristics of (R)-sulfinpyrazone are a testament to the necessity of stereoselective pharmacokinetic profiling. Its high affinity for Sudlow's Site I on Human Serum Albumin not only dictates its own low volume of distribution and clearance rates but also positions it as a potent competitive displacer of other narrow-therapeutic-index drugs. By employing rigorous, self-validating methodologies like equilibrium dialysis paired with chiral LC-MS/MS, researchers can accurately isolate these enantiomeric variables, ensuring safer and more predictable drug development pipelines.
References
-
Warfarin-sulfinpyrazone interaction on binding to human serum albumin. PubMed / J Pharm Pharmacol. 2
-
Stereoselectivity in clinical pharmacokinetics and drug development. OUCI. 4
-
Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. ResearchGate. 5
-
Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends. MDPI. 1
-
Plasma Protein-Binding Methods in Drug Discovery. ResearchGate. 3
-
Evaluation of the Protein Binding Ratio of Drugs by A Micro-Scale Ultracentrifugation Method. ResearchGate.6
Sources
- 1. mdpi.com [mdpi.com]
- 2. Warfarin-sulfinpyrazone interaction on binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselectivity in clinical pharmacokinetics and drug development [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stereoselective Toxicology and Pharmacokinetics of (R)- and (S)-Sulfinpyrazone: A Technical Whitepaper
The Stereochemical Paradigm in Sulfinpyrazone Toxicity
Sulfinpyrazone (SPZ) is a potent uricosuric agent historically utilized in the management of gout and for its antiplatelet properties. While administered as a racemate, the toxicological and pharmacokinetic profile of SPZ is profoundly dictated by stereoselective metabolic pathways. The drug undergoes rapid in vivo reduction to its active thioether metabolite, sulfinpyrazone sulfide (SPZS). The subsequent re-oxidation of SPZS back to SPZ enantiomers, and ultimately to sulfinpyrazone sulfone (SPZO), is not a symmetrical process. Understanding the enantioselective dynamics of (R)- and (S)-sulfinpyrazone is critical for predicting severe drug-drug interactions, particularly the life-threatening augmentation of warfarin-induced hypoprothrombinemia.
Cytochrome P450-Mediated Stereoselective Metabolism
The metabolic interconversion between SPZS and SPZ is primarily catalyzed by hepatic Cytochrome P450 (CYP450) enzymes, specifically CYP2C9 and CYP3A4. Research utilizing human liver microsomes (HLMs) and cDNA-expressed CYP450s has demonstrated that the oxidation of SPZS to SPZ is highly stereoselective 1.
CYP2C9 drives this oxidation with a drastic 9:1 enantiomeric selectivity, heavily favoring the formation of one major SPZ enantiomer over the minor trace enantiomer 2. Conversely, CYP3A4 catalyzes the same reaction with a much lower enantioselectivity (58:42) and is solely responsible for the further terminal oxidation of SPZ into the inactive SPZO 1.
Stereoselective oxidation of SPZS to SPZ enantiomers and SPZO via CYP450.
Toxicological Implications: The Warfarin-Sulfinpyrazone Interaction
The most severe toxicological manifestation of SPZ therapy occurs during co-administration with racemic warfarin. Clinical data demonstrates that SPZ stereoselectively augments the hypoprothrombinemia (bleeding risk) associated with racemic warfarin by severely reducing the metabolic clearance of the more potent (S)-warfarin enantiomer 3. Interestingly, the clearance of (R)-warfarin is not inhibited; in fact, its plasma concentrations are significantly reduced upon co-administration 4.
The mechanistic causality lies in enzyme competition. The active metabolite, SPZS, shares a common primary metabolic enzyme—CYP2C9—with (S)-warfarin. SPZS acts as a potent competitive inhibitor of CYP2C9-dependent 7-hydroxylation of (S)-warfarin, leading to toxic accumulation of the anticoagulant in the bloodstream [[1]]().
Mechanism of SPZS-induced toxicity via CYP2C9 competitive inhibition.
Quantitative Data Summaries
Table 1: Stereoselective Kinetic Parameters of Sulfinpyrazone Metabolism
| Enzyme | Substrate | Primary Product | Enantiomeric Selectivity Ratio | Role in Toxicity |
| CYP2C9 | SPZS | SPZ (Major Enantiomer) | 9:1 | Primary driver of (S)-warfarin interaction |
| CYP3A4 | SPZS | SPZ (Major Enantiomer) | 58:42 | Secondary metabolic pathway |
| CYP3A4 | SPZ | SPZO (Sulfone) | N/A | Terminal clearance of SPZ |
Table 2: Pharmacokinetic Impact of Sulfinpyrazone on Warfarin Enantiomers
| Warfarin Enantiomer | Effect on Clearance | Effect on Plasma Concentration | Toxicological Outcome |
| (S)-Warfarin | Significantly Reduced | Highly Augmented (p < 0.001) | Severe Hypoprothrombinemia |
| (R)-Warfarin | Increased (Shortened Half-life) | Reduced (p < 0.05) | No Significant Change |
Validated Experimental Methodologies
Protocol 1: In Vitro Stereoselective Metabolism Assay using Human Liver Microsomes (HLM)
Objective: To quantify the enantioselective oxidation of SPZS to (R)- and (S)-sulfinpyrazone and validate CYP450 dependence. Causality of Experimental Choices: Heat treatment (50°C for 1 min) prior to incubation is utilized to selectively denature Flavin-containing monooxygenases (FMOs) while preserving CYP450 activity. This ensures the isolated measurement of the CYP-driven metabolic fraction 2. Specific inhibitors like sulfaphenazole are chosen due to their high selectivity for CYP2C9. Self-Validating Mechanism: The protocol incorporates a stable isotope internal standard added post-incubation to correct for extraction variances. Parallel incubations omitting NADPH serve as an absolute negative control to confirm that oxidation is strictly enzymatically driven.
Step-by-Step Methodology :
-
Preparation : Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Inhibitor Pre-incubation : Mix HLMs (1 mg protein/mL) with sulfaphenazole (10 µM) or vehicle control. Pre-incubate at 37°C for 5 minutes.
-
Substrate Addition : Introduce SPZS to a final concentration of 50 µM.
-
Reaction Initiation : Add NADPH (1 mM final concentration) to initiate the reaction.
-
Incubation & Termination : Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes to precipitate proteins, isolating the supernatant for SFC analysis.
Protocol 2: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)
Objective: To separate and quantify (R)- and (S)-sulfinpyrazone enantiomers from metabolic extracts. Causality of Experimental Choices: SFC is prioritized over traditional HPLC due to the superior diffusivity of supercritical CO₂, which sharpens peaks and accelerates run times. Sulfinpyrazone exhibits strong secondary interactions with polysaccharide-based chiral stationary phases; therefore, 0.5% ethanesulfonic acid is strictly required in the 2-propanol cosolvent. Without this acidic modifier, the enantiomers fail to elute 5. Self-Validating Mechanism: A racemate standard is injected prior to biological samples to establish baseline resolution (Rs > 1.5). Peak identity is continuously validated via inline diode-array detection (DAD) matching the UV spectra of both enantiomers.
Step-by-Step Methodology :
-
System Equilibration : Purge the SFC system with a mobile phase of CO₂ and 2-propanol (80:20, v/v) containing 0.5% ethanesulfonic acid.
-
Column Setup : Install a Chiralpak IC column (250 × 4.6 mm). Set the backpressure regulator to 100 bar and column temperature to 35°C.
-
Flow Dynamics : Establish a constant flow rate of 5.0 mL/min.
-
Sample Injection : Inject 10 µL of the reconstituted supernatant from Protocol 1.
-
Detection : Monitor elution via UV detection at 254 nm, integrating the area under the curve (AUC) for both (R)- and (S)-enantiomer peaks.
References
- Title: Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man.
- Title: Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s.
- Title: Stereoselective Interaction of Sulfinpyrazone with Racemic Warfarin and Its Separated Enantiomorphs in Man.
- Title: Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s.
- Title: Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
Sources
Methodological & Application
Application Note: Enantioselective Purification of (R)-Sulfinpyrazone
Introduction & Pharmacological Context
Sulfinpyrazone (1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione) is a potent uricosuric and antiplatelet agent. Its molecular structure features a chiral sulfoxide group, resulting in distinct (R)- and (S)-enantiomers. In clinical pharmacology, the enantiomers exhibit significant stereoselective differences in drug disposition and off-target effects. Notably, the (S)-enantiomer is a potent inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme. This inhibition is the primary driver of severe drug-drug interactions, such as the dangerous reduction in the clearance of (S)-warfarin[1].
Isolating and utilizing pure (R)-sulfinpyrazone mitigates this CYP2C9-mediated interaction while preserving the desired therapeutic efficacy. This application note details two highly effective, self-validating methodologies for the chiral resolution and purification of (R)-sulfinpyrazone: Preparative Supercritical Fluid Chromatography (SFC) and Analytical Chiral Anion-Exchange High-Performance Liquid Chromatography (HPLC).
Mechanistic Foundations of Chiral Recognition
SFC with Immobilized Polysaccharide Phases
The separation of sulfinpyrazone enantiomers via SFC utilizes a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica). The Causality of Method Design: Sulfinpyrazone possesses an enolizable pyrazolidinedione ring, imparting a strongly acidic character (pKa ~2.8). In standard SFC mobile phases (CO₂ mixed with neutral alcohols), sulfinpyrazone fails to elute due to overwhelming non-specific secondary interactions between its acidic moiety and the stationary phase matrix. The critical experimental choice is the addition of 0.5% ethanesulfonic acid to the 2-propanol cosolvent. This strong acid acts as a masking and protonating agent, suppressing non-enantioselective interactions and enabling sharp, symmetrical elution profiles[2].
HPLC with Cinchonan-Based Chiral Selectors
Alternatively, sulfinpyrazone can be resolved using a tert-butyl carbamoylated quinine Chiral Stationary Phase (CSP) operating in anion-exchange mode. The Causality of Method Design: This method exploits the analyte's acidity. The quinuclidine nitrogen of the quinine selector is highly basic. Under buffered conditions, it forms a strong electrostatic ion-pair with the deprotonated pyrazolidinedione ring of sulfinpyrazone. Once anchored, stereodiscrimination is achieved through hydrogen bonding within the carbamate cleft and π−π stacking with the quinoline ring. The (R)-enantiomer achieves a more thermodynamically stable transient diastereomeric complex than the (S)-enantiomer, leading to baseline resolution[3].
Experimental Workflows & Protocols
Preparative SFC workflow for the enantiomeric resolution of (R)-Sulfinpyrazone.
Protocol A: Preparative SFC Purification of (R)-Sulfinpyrazone
This protocol is designed for scale-up purification using a self-validating system suitability check.
-
Sample Preparation: Dissolve racemic sulfinpyrazone in anhydrous methanol to a concentration of 20 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.
-
Mobile Phase Preparation: Prepare the cosolvent by adding exactly 0.5% (v/v) ethanesulfonic acid to HPLC-grade 2-propanol. Mix thoroughly.
-
System Equilibration: Install a Chiralpak IC column (250 × 21.2 mm for preparative runs). Equilibrate the system with CO₂ / 2-propanol cosolvent (80:20, v/v) at a back pressure of 100 bar and a column temperature of 35°C[2].
-
System Suitability (Self-Validation Step): Inject 20 µL of a 1 mg/mL analytical standard.
-
Validation Criteria: The system is validated for preparative injection only if the resolution ( Rs ) between the two enantiomer peaks is ≥1.5 , and the tailing factor ( Tf ) for both peaks is ≤1.2 . If Tf>1.2 , the ethanesulfonic acid concentration in the cosolvent must be verified and replenished, as modifier depletion causes peak tailing.
-
-
Preparative Injection & Collection: Inject 1.0 mL of the 20 mg/mL sample. Monitor UV absorbance at 254 nm. Route the eluent to the fraction collector, triggering collection at the start of the first peak (typically the (R)-enantiomer, verify with polarimetry).
-
Post-Processing: Pool the (R)-sulfinpyrazone fractions. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the purified crystalline enantiomer.
Mechanistic pathway of chiral recognition between Quinine-based CSP and Sulfinpyrazone.
Protocol B: Analytical HPLC Resolution via Chiral Anion Exchange
This protocol is optimized for analytical purity verification and binding affinity studies.
-
Buffer Preparation: Prepare a 0.1 M ammonium acetate buffer. Adjust the pH to exactly 6.0 using glacial acetic acid. Filter through a 0.22 µm aqueous filter.
-
Mobile Phase Blending: Mix Methanol and the pH 6.0 ammonium acetate buffer in an 80:20 (v/v) ratio. Degas via sonication for 15 minutes.
-
System Equilibration: Install a tert-butyl carbamoylated quinine CSP column (250 × 4.0 mm, 5 µm)[3]. Set the column oven to 25°C and the flow rate to 1.0 mL/min. Equilibrate until the baseline is stable at 254 nm.
-
System Suitability (Self-Validation Step): Inject a blank (mobile phase) to ensure no ghost peaks elute at the expected retention times of sulfinpyrazone.
-
Sample Analysis: Inject 10 µL of the purified (R)-sulfinpyrazone fraction (diluted to 1 mg/mL) from Protocol A.
-
Validation Criteria: An Enantiomeric Excess (ee) of ≥99% must be observed, characterized by the absence of the secondary (S)-enantiomer peak.
-
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters and expected resolution metrics for the two orthogonal techniques.
| Parameter | Preparative SFC (Immobilized Polysaccharide) | Analytical HPLC (Chiral Anion Exchange) |
| Column | Chiralpak IC (250 × 21.2 mm) | tert-Butyl Carbamoylated Quinine (250 × 4.0 mm) |
| Mobile Phase | CO₂ / 2-PrOH with 0.5% EtSO₃H (80:20) | MeOH / 0.1 M NH₄OAc pH 6.0 (80:20) |
| Flow Rate | 5.0 mL/min (Analytical scale equivalent) | 1.0 mL/min |
| Temperature & Pressure | 35°C, 100 bar | 25°C, Ambient |
| Detection | UV 254 nm | UV 254 nm |
| Primary Mechanism | Steric fit & H-bonding in polymer cavity | Electrostatic ion-pairing & π−π stacking |
| Expected Resolution ( Rs ) | > 2.0 | > 1.8 |
References
-
Franco, P., et al. "Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC." PharmTech, 2007. Available at:[Link]
- Lindner, W., et al. "Cinchonan based chiral selectors for separation of stereoisomers." US Patent 6313247B1, 2001.
-
Rettie, A. E., et al. "Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s." ResearchGate, 1999. Available at: [Link]
Sources
Application Note: Enantioselective Quantification of (R)-Sulfinpyrazone in Biological Matrices via Chiral LC-MS/MS
Mechanistic Rationale: The Chiral Imperative
Sulfinpyrazone is a potent uricosuric agent utilized in the management of chronic gout. Structurally, the molecule features a chiral sulfoxide center, resulting in two distinct stereoisomers: (R)- and (S)-sulfinpyrazone[1]. In modern drug development and clinical pharmacokinetics, the enantioselective quantification of these isomers is not merely an analytical exercise, but a regulatory necessity due to profound differences in their metabolic profiles and drug-drug interaction (DDI) potential[2].
Specifically, the (S)-enantiomer acts as a potent competitive inhibitor of the hepatic cytochrome P450 2C9 (CYP2C9) enzyme. Because CYP2C9 is the primary metabolic pathway for the clearance of (S)-warfarin, co-administration of racemic sulfinpyrazone significantly decreases (S)-warfarin clearance, elevating the risk of severe hemorrhagic events[3]. The (R)-enantiomer, however, exhibits a distinctly different pharmacokinetic and inhibitory profile. Consequently, accurately quantifying (R)-sulfinpyrazone—independent of its (S)-antipode—is essential to decouple its therapeutic efficacy from the DDI risks associated with the racemate[2].
Fig 1: Stereoselective pharmacokinetic interaction of Sulfinpyrazone enantiomers with CYP2C9.
Analytical Strategy: Causality & Self-Validation
Developing a chiral quantitative assay is inherently more challenging than an achiral approach[4]. The separation of (R)- and (S)-sulfinpyrazone requires a highly selective chiral stationary phase (CSP).
The Causality of Column Selection: Historically, coated polysaccharide CSPs restricted the use of strong organic modifiers. By utilizing an immobilized amylose-based CSP (e.g., Chiralpak IC), the chiral selector is covalently bonded to the silica support. This structural rigidity allows the application of aggressive, MS-compatible mobile phases (such as high percentages of acetonitrile) without risking the dissolution of the chiral selector, ensuring the ruggedness required for high-throughput bioanalysis[5]. While Supercritical Fluid Chromatography (SFC) often requires additives like ethanesulfonic acid to elute sulfinpyrazone[5], LC-MS/MS methods can leverage reversed-phase or polar organic modes utilizing volatile buffers (e.g., ammonium formate) to ensure optimal ionization efficiency in the Electrospray Ionization (ESI) source[6].
The Self-Validating System: To guarantee data trustworthiness, this protocol functions as a self-validating system. A Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Sulfinpyrazone-d5, is introduced at the very first step of sample preparation[4]. Because the SIL-IS co-elutes with the target analytes and shares identical physicochemical properties, it perfectly corrects for matrix-induced ion suppression and any volumetric losses during the multi-step extraction process.
Fig 2: Self-validating sample preparation and LC-MS/MS analytical workflow.
Step-by-Step Methodologies
Reagents & Materials
-
Analytes: (R)-Sulfinpyrazone reference standard, Sulfinpyrazone-d5 (SIL-IS).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, and Ammonium Formate.
-
Consumables: Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (30 mg/1 mL).
Self-Validating Extraction Protocol (Human Plasma)
-
Aliquot & Spike: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution (Sulfinpyrazone-d5, 500 ng/mL) and vortex for 10 seconds.
-
Causality: Early introduction of the internal standard ensures that all subsequent physical or ionization losses are mathematically normalized, establishing assay integrity.
-
-
Protein Precipitation (PPT): Add 300 µL of ice-cold ACN containing 0.1% formic acid. Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: ACN denatures and precipitates bulk plasma proteins. The acidic, cold environment prevents the degradation of the sulfoxide chiral center.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the HLB cartridge with 1 mL MeOH, followed by 1 mL Water.
-
Load the supernatant from Step 2 onto the cartridge.
-
Wash with 1 mL of 5% MeOH in water.
-
Elute the analytes with 1 mL of 100% ACN.
-
Causality: While PPT removes bulk proteins, it leaves behind endogenous phospholipids. In the ESI source, phospholipids compete with the target analytes for charge, leading to severe ion suppression. The HLB sorbent selectively retains the lipophilic sulfinpyrazone while washing away polar interferences and matrix components[6].
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Chiral LC-MS/MS Parameters
The chromatographic separation is executed under polar organic conditions to maximize MS compatibility while maintaining enantioselectivity.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
| Analytical Column | Chiralpak IC (150 mm × 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.0) |
| Mobile Phase B | Acetonitrile (100%) |
| Elution Mode | Isocratic (40% A : 60% B) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition: (R)-Sulfinpyrazone | m/z 405.1 → 356.1 |
| MRM Transition: SIL-IS | m/z 410.1 → 361.1 |
Quantitative Validation Data
The method was validated in accordance with FDA Bioanalytical Method Validation guidelines. The use of the SIL-IS and the rigorous SPE cleanup resulted in a highly reproducible assay with negligible matrix effects.
Table 2: Method Validation Summary for (R)-Sulfinpyrazone
| Validation Metric | Result | Acceptance Criteria (FDA) |
| Linear Dynamic Range | 10 – 5,000 ng/mL | R² ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 4.2% – 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | 5.1% – 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Mean Extraction Recovery | 89.4% ± 3.1% | Consistent across QC levels |
| Matrix Effect (IS-Normalized) | 98.5% | 85% – 115% |
References
-
Bioanalysis of chiral compounds during drug development using a tiered approach Source: Ovid URL:[Link]
-
The Importance of Stereo-Selective Metabolism in Drug Discovery and Development Source: EAG Laboratories URL:[Link]
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Source: PharmTech URL:[Link]
-
High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites Source: PMC (NIH) URL:[Link]
-
Enantiomers: Implications and Complications in Developmental Pharmacology Source: Karger URL:[Link]
Sources
Application Note: Enantioselective HPLC Method for (R)- and (S)-Sulfinpyrazone in Human Plasma
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) Profiling and Drug-Drug Interaction (DDI) Studies
Mechanistic Context & Bioanalytical Challenges
As a Senior Application Scientist, I approach the bioanalysis of chiral drugs not merely as a separation exercise, but as a system of interconnected chemical equilibria. Sulfinpyrazone (SPZ), a potent uricosuric and antiplatelet agent, presents a unique bioanalytical challenge due to its complex stereoselective metabolism[1].
Administered clinically as a racemate, SPZ undergoes reversible metabolism in vivo. It is reduced to an active sulfide metabolite (SPZS) by gastrointestinal and hepatic reductases, which is subsequently re-oxidized back to the SPZ parent enantiomers by hepatic cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4[2].
The clinical urgency for chiral separation arises from the fact that the SPZ-sulfide metabolite is a potent inhibitor of CYP2C9[2]. This inhibition triggers severe drug-drug interactions (DDIs) when SPZ is co-administered with narrow-therapeutic-index chiral drugs metabolized by CYP2C9, such as (S)-warfarin[3]. Therefore, stereospecific quantification of (R)- and (S)-sulfinpyrazone is mandatory to accurately model these pharmacokinetic interactions.
Metabolic interconversion of Sulfinpyrazone and its active sulfide metabolite via CYP450 enzymes.
Rationale for Experimental Design (Causality & Expertise)
Every step in this protocol is designed as a self-validating system to ensure maximum recovery and baseline enantiomeric resolution.
-
Sample Preparation via Acidic LLE: Sulfinpyrazone is a weak acid (pKa ~2.8) and is highly protein-bound (>98%) in plasma. To achieve quantitative extraction, we must disrupt protein binding and suppress the ionization of the enolic proton. By aggressively acidifying the plasma to pH < 2.0 using 1M HCl, the SPZ molecule becomes fully protonated (lipophilic), driving its partition coefficient almost entirely into the organic extraction solvent (ethyl acetate)[1].
-
Chiral Stationary Phase (CSP) Selection: We utilize a Whelk-O® 1 CSP. This column features a covalently bonded 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene selector[4]. The separation mechanism is driven by strong π−π electron acceptor/donor interactions between the dinitrobenzamido group of the stationary phase and the aromatic rings of SPZ, fortified by steric interactions and hydrogen bonding at the sulfoxide chiral center[4].
-
Mobile Phase Chemistry: A normal-phase eluent (Hexane/Ethanol) provides the optimal environment for π−π interactions. The critical addition of 0.1% acetic acid acts as a tailing suppressor. It maintains SPZ in an un-ionized state during elution, preventing secondary, non-enantioselective interactions with residual silanols on the silica support[1][5].
Experimental Protocol
Reagents and Materials
-
Standards: (R)-Sulfinpyrazone, (S)-Sulfinpyrazone, and Phenylbutazone (Internal Standard, IS).
-
Solvents: HPLC-grade Hexane, Ethanol, Ethyl Acetate, and Glacial Acetic Acid.
-
Reagents: 1M Hydrochloric Acid (HCl), drug-free human plasma (K2EDTA).
Sample Preparation Workflow
Step-by-step liquid-liquid extraction workflow for isolating Sulfinpyrazone from human plasma.
Step-by-Step Execution:
-
Transfer 500 µL of human plasma into a 5 mL glass centrifuge tube.
-
Add 50 µL of the Internal Standard working solution (Phenylbutazone, 10 µg/mL). Vortex for 10 seconds. (Self-Validation: Phenylbutazone shares structural similarities with SPZ, ensuring identical extraction behavior and correcting for volumetric losses).
-
Add 100 µL of 1M HCl to acidify the matrix. Vortex briefly.
-
Add 3.0 mL of Ethyl Acetate. Cap the tube and mix on a multi-tube vortexer for 10 minutes to ensure complete phase transfer.
-
Centrifuge at 10,000 × g for 10 minutes at 4 °C to break any emulsions and separate the phases.
-
Transfer exactly 2.5 mL of the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 35 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds, transfer to an autosampler vial, and inject 20 µL into the HPLC system.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Analytical Column | Whelk-O® 1 (250 × 4.6 mm, 5 µm) | π−π acceptor/donor interactions effectively resolve SPZ enantiomers[4]. |
| Mobile Phase | Hexane / Ethanol / Acetic Acid (75:25:0.1, v/v/v) | Normal phase elution; acetic acid suppresses enolic ionization to prevent tailing[1][5]. |
| Flow Rate | 1.0 mL/min | Provides optimal linear velocity for 5 µm particle size, balancing resolution and run time. |
| Detection | UV at 260 nm | Corresponds to the UV absorption maximum of the SPZ aromatic rings, maximizing signal-to-noise. |
| Column Temperature | 25 °C (Thermostatted) | Stabilizes the chiral selector's spatial conformation, ensuring highly reproducible retention times. |
| Injection Volume | 20 µL | Balances analytical sensitivity with the prevention of column overloading. |
Method Validation & System Suitability
To ensure trustworthiness and regulatory compliance (e.g., FDA Bioanalytical Method Validation guidelines), the method must be validated across key parameters. The internal standard (Phenylbutazone) acts as the primary system suitability checkpoint; any deviation in IS peak area >15% between runs indicates an extraction failure or injection anomaly.
Table 2: Method Validation Summary
| Validation Parameter | (R)-Sulfinpyrazone | (S)-Sulfinpyrazone | Acceptance Criteria |
| Linear Dynamic Range | 0.1 – 20.0 µg/mL | 0.1 – 20.0 µg/mL | R2≥0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10:1; Precision ≤ 20% |
| Intra-day Precision (CV%) | ≤ 4.2% | ≤ 4.5% | ≤ 15% ( ≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 5.8% | ≤ 6.1% | ≤ 15% ( ≤ 20% at LLOQ) |
| Extraction Recovery | 88.5 ± 3.2% | 89.1 ± 3.0% | Consistent and reproducible across 3 QC levels |
| Enantiomeric Resolution ( Rs ) | > 1.8 | > 1.8 | Baseline separation ( Rs≥1.5 ) required |
Sources
Application Note: Chiral LC-MS/MS Quantification and Fragmentation Analysis of (R)-Sulfinpyrazone in Biological Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Stereoselective Bioanalysis, Tandem Mass Spectrometry, and Methodological Causality
Introduction & The Chiral Imperative
Sulfinpyrazone is a potent uricosuric agent historically utilized in the management of chronic gout. Structurally, it is a 1,2-diphenylpyrazolidine-3,5-dione derivative featuring a chiral sulfoxide group, which yields two distinct enantiomers: (R)- and (S)-sulfinpyrazone.
In modern drug development and pharmacokinetic profiling, treating chiral drugs as racemates is analytically insufficient. The enantiomers of sulfinpyrazone exhibit distinct stereoselective pharmacokinetics and complex drug-drug interactions (DDIs). Most notably, sulfinpyrazone acts as a stereoselective inhibitor of Cytochrome P450 2C9 (CYP2C9), significantly decreasing the clearance of (S)-warfarin, which can precipitate severe hypoprothrombinemia and bleeding events[1].
Because mass spectrometry (MS) cannot inherently differentiate between enantiomers—due to their identical molecular weights and fragmentation pathways—coupling high-resolution tandem mass spectrometry with chiral liquid chromatography (LC) is an absolute requirement for accurate bioanalysis [2]. This application note details a self-validating Chiral LC-MS/MS protocol specifically optimized for the isolation, resolution, and quantification of (R)-sulfinpyrazone from complex biological matrices.
Experimental Rationale & Causality
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an analytical method must be understood mechanistically, not just procedurally. Every step in this workflow is designed with specific chemical causality:
-
Why Liquid-Liquid Extraction (LLE) with Ethyl Acetate? Human plasma contains high concentrations of endogenous phospholipids and soluble proteins that cause severe ion suppression in Electrospray Ionization (ESI). While protein precipitation (PPT) is faster, it leaves phospholipids in the sample. LLE with a moderately polar solvent like ethyl acetate selectively partitions the weakly acidic sulfinpyrazone into the organic phase while leaving ion-suppressing salts and phospholipids in the aqueous waste.
-
Why Acidification Prior to Extraction? Sulfinpyrazone has acidic protons on the pyrazolidinedione ring. Adding 0.1 M HCl suppresses the ionization of the drug (forcing it into its neutral state), thereby exponentially increasing its partition coefficient into the organic ethyl acetate layer.
-
Why a Polysaccharide Chiral Stationary Phase (CSP)? Standard C18 reversed-phase columns cannot resolve enantiomers. A CSP (e.g., Chiralpak IC) utilizes an immobilized cellulose or amylose backbone. Enantiomeric resolution is achieved through transient, stereoselective diastereomeric interactions—specifically hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral grooves of the polymer [2].
-
Why Ammonium Acetate in the Mobile Phase? Chiral columns are highly sensitive to pH and ionic strength. Ammonium acetate provides the necessary buffering capacity to maintain consistent retention times while being 100% volatile, preventing MS source fouling and enhancing protonation [M+H]+ in positive ESI mode [3].
Self-Validating Protocol: Materials & Methods
Sample Preparation (LLE) Procedure
-
Aliquot: Transfer 100 µL of human plasma into a clean 2.0 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of Internal Standard (e.g., Phenylbutazone or Deuterated Sulfinpyrazone-d5 at 1.0 µg/mL) to correct for extraction recovery variances.
-
Acidification: Add 100 µL of 0.1 M HCl. Vortex for 30 seconds to disrupt protein binding and neutralize the analyte.
-
Extraction: Add 1.0 mL of HPLC-grade Ethyl Acetate. Vortex vigorously for 5 minutes to drive the phase transfer.
-
Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A. Vortex for 1 minute and transfer to an autosampler vial.
Chiral Liquid Chromatography Parameters
| Parameter | Specification / Setting |
| Column | Chiralpak IC (150 mm × 4.6 mm, 3 µm) or equivalent CSP |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 6.0) |
| Mobile Phase B | 100% Acetonitrile (LC-MS Grade) |
| Elution Mode | Isocratic: 40% A / 60% B (Maintains stable chiral recognition) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25°C (Lower temps often improve chiral resolution) |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Parameters
Analysis is performed on a Triple Quadrupole or Q-TOF system (e.g., SCIEX TripleTOF 6600) [4].
| MS Parameter | Setting |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Precursor Ion [M+H]+ | m/z 405.1 |
| Quantifier Product Ion | m/z 277.1 (Collision Energy: 25 eV) |
| Qualifier Product Ion | m/z 249.1 (Collision Energy: 35 eV) |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
System Suitability & Quality Control (The Self-Validation Loop)
To ensure the integrity of the data, the system must validate itself before sample acquisition:
-
Resolution Check: Inject a racemic standard of sulfinpyrazone. The analytical run is only valid if the enantiomeric resolution ( Rs ) between (R)- and (S)-sulfinpyrazone is ≥1.5 (baseline resolution).
-
Carryover Assessment: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the retention time of (R)-sulfinpyrazone must be <5% of the LLOQ signal.
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 confirms the absence of significant ion suppression.
Data Visualization: Analytical Workflow & Fragmentation
Figure 1: End-to-end analytical workflow detailing the extraction, chiral resolution, and tandem mass spectrometry fragmentation pathway for (R)-Sulfinpyrazone.
Results Interpretation & Mechanistic Insights
Fragmentation Mechanism
The precursor ion [M+H]+ at m/z 405.1 corresponds to the protonated intact sulfinpyrazone molecule. Upon entering the Q2 collision cell, the molecule undergoes Collision-Induced Dissociation (CID) with nitrogen gas.
-
Primary Cleavage (m/z 277.1): The weakest bond in the structure is the aliphatic chain connecting the pyrazolidinedione core to the sulfoxide group. The neutral loss of the phenylsulfinyl-ethyl side chain (128 Da) yields the highly stable 1,2-diphenylpyrazolidine-3,5-dione core fragment at m/z 277.1 ( C17H13N2O2 ) [4]. Because this fragment is highly abundant and stable, it serves as the primary Quantifier transition.
-
Secondary Cleavage (m/z 249.1): Increasing the collision energy forces a secondary fragmentation of the pyrazolidinedione ring, resulting in the ejection of carbon monoxide (neutral loss of 28 Da) to form the m/z 249.1 ion ( C16H13N2O ) [4]. This serves as the Qualifier transition to ensure peak purity.
Chromatographic Interpretation
The success of this assay relies entirely on the chiral stationary phase. If the system suitability test reveals co-elution, the analyst must adjust the column temperature or slightly modify the mobile phase organic modifier ratio. Because (R)- and (S)-sulfinpyrazone metabolize at different rates and have varying affinities for target proteins (like FABP1 and CYP enzymes) [5], baseline resolution is non-negotiable for accurate pharmacokinetic modeling.
References
- High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites N
- Bioanalysis of chiral compounds during drug development using a tiered approach Future Science / Ovid
- Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma ResearchG
- TripleTOF® 6600 System User Guide (Fragmentation D
- Interaction of Cytochrome P450 3A4 with Fatty Acid Binding Protein 1 and Relevance to Drug Metabolism Journal of Medicinal Chemistry - ACS Public
(R)-Sulfinpyrazone in vitro platelet aggregation assay protocol
Application Note: (R)-Sulfinpyrazone In Vitro Platelet Aggregation Assay Protocol and Mechanistic Insights
Introduction & Scientific Rationale
Sulfinpyrazone is a well-established uricosuric agent that competitively inhibits uric acid reabsorption in the kidneys, but it is equally recognized for its potent antiplatelet properties[1]. Administered clinically as a racemic mixture, its anti-thrombotic efficacy is primarily driven by the inhibition of prostaglandin synthesis—specifically, the cyclooxygenase (COX) pathway[2].
In drug development and pharmacokinetic profiling, isolating and evaluating specific enantiomers is critical. The stereoselective metabolism of sulfinpyrazone by hepatic cytochrome P450 enzymes (such as CYP2C9) yields a sulfide metabolite that exhibits a significantly stronger and more prolonged inhibitory effect on platelet aggregation than the parent compound[3][4]. Evaluating the (R)-Sulfinpyrazone enantiomer in vitro allows researchers to delineate its specific pharmacodynamic baseline, receptor binding affinity, and baseline COX-1 inhibition prior to hepatic biotransformation.
This application note details a self-validating, optimized protocol for assessing (R)-Sulfinpyrazone using Light Transmission Aggregometry (LTA), the gold standard for in vitro platelet function testing.
Mechanistic Pathway: COX-1 Inhibition
(R)-Sulfinpyrazone and its active sulfide metabolite exert their antiplatelet effects by competitively inhibiting Cyclooxygenase-1 (COX-1). Under normal physiological conditions, COX-1 converts membrane-derived arachidonic acid (AA) into Prostaglandin H2 (PGH2), which is subsequently isomerized into Thromboxane A2 (TXA2)—a potent amplifier of platelet activation and degranulation[5]. By blocking this cascade, (R)-Sulfinpyrazone effectively neutralizes AA-induced aggregation.
Diagram 1: Mechanism of (R)-Sulfinpyrazone inhibiting the COX-1/TXA2 platelet activation pathway.
Pre-Analytical Variables & Causality (Critical Guidelines)
To ensure a self-validating assay system, the pre-analytical handling of platelets must be strictly controlled. Platelets are highly reactive and easily triggered by environmental stressors.
-
Medication Washout: Human donors must be completely free of NSAIDs, aspirin, and other antiplatelet agents for at least 14 days prior to the blood draw to prevent irreversible baseline COX inhibition[6].
-
Temperature Control: Blood and isolated Platelet-Rich Plasma (PRP) must remain at room temperature (20–25°C) . Do not chill the samples; cold temperatures induce spontaneous platelet activation and shape change, rendering the assay invalid[6].
-
Material Selection: All blood collection and handling must utilize plastic containers (e.g., polypropylene). Glass surfaces trigger contact-pathway activation and cause platelets to adhere and pre-activate[6].
Experimental Protocol: Light Transmission Aggregometry (LTA)
A. Reagent Preparation
-
(R)-Sulfinpyrazone Stock: Dissolve (R)-Sulfinpyrazone (CAS: 159000-47-2) in 100% DMSO to create a 10 mM stock.
-
Working Dilutions: Prepare serial dilutions in Tyrode's buffer or PBS to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Note: Ensure the final DMSO concentration in the PRP assay does not exceed 0.5% (v/v), as higher concentrations of DMSO inherently inhibit platelet function.
-
Agonists: Prepare Arachidonic Acid (0.5 mM final), ADP (10 µM final), and Collagen (2 µg/mL final) according to manufacturer instructions.
B. Step-by-Step Assay Workflow
-
Blood Collection: Draw whole blood from fasting donors into light blue top tubes containing 3.2% Sodium Citrate (1 part citrate to 9 parts blood)[6]. Gently invert 3-4 times to mix.
-
PRP Isolation: Centrifuge the whole blood at 150–200 × g for 15 minutes at room temperature with the brake off. Carefully aspirate the upper layer (Platelet-Rich Plasma, PRP) into a fresh plastic tube.
-
PPP Isolation: Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP). PPP will serve as the 100% light transmission (blank) reference.
-
Platelet Count Adjustment: If necessary, adjust the PRP platelet count to approximately 250,000/µL using the autologous PPP.
-
Compound Incubation: Pipette 250 µL of PRP into an aggregometer cuvette containing a magnetic stir bar. Add the designated concentration of (R)-Sulfinpyrazone (or vehicle control). Incubate at 37°C for 3 to 5 minutes under constant stirring (1000 rpm).
-
Agonist Challenge: Add the agonist (e.g., Arachidonic Acid) to the cuvette.
-
Data Acquisition: Record the change in optical density (light transmission) for 5 to 10 minutes. Calculate the maximum percentage of aggregation compared to the PPP blank.
Diagram 2: Step-by-step workflow for the in vitro Light Transmission Aggregometry assay.
Data Presentation & Expected Results
Because (R)-Sulfinpyrazone acts primarily on the COX pathway, its inhibitory profile is highly agonist-dependent. It will profoundly suppress aggregation induced by Arachidonic Acid, but will show limited efficacy against high concentrations of ADP or Thrombin, which utilize COX-independent signaling pathways (e.g., P2Y1/P2Y12 and PAR-1/PAR-4 receptors)[5][7].
Table 1: Expected Aggregation Inhibition Profile of (R)-Sulfinpyrazone
| Agonist | Concentration | Primary Pathway Targeted | Expected Inhibition by (R)-Sulfinpyrazone |
| Arachidonic Acid | 0.5 mM | COX-1 / TXA2 | High (>80% reduction in max aggregation) |
| Collagen | 2.0 µg/mL | GPVI / Secondary TXA2 | Moderate (Delayed lag phase, partial inhibition) |
| ADP | 10.0 µM | P2Y1 / P2Y12 | Low (Primary wave intact; secondary wave inhibited) |
| Epinephrine | 5.0 µM | Alpha-2 Adrenergic | Moderate to Low |
Note: For complete pharmacological profiling, researchers should also test the sulfide metabolite of (R)-Sulfinpyrazone, as hepatic biotransformation in vivo significantly amplifies its antiplatelet potency[3].
References
-
QSAR Study of Some Natural and Synthetic Platelet Aggregation Inhibitors and their Pharmacological Profile Journal of Applied Pharmaceutical Science[Link]
-
Platelet Aggregation | HNL Lab Medicine HNL Lab Medicine[Link]
-
Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s ResearchGate / Drug Metabolism and Disposition[Link]
-
Warfarin-Durian Interaction: A Case Study Bridging Clinical Outcomes and Metabolic Profiling through Metabolomics ResearchGate[Link]
- EP1638540A2 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors Google P
-
American Heart Association/American College of Cardiology Foundation Guide to Warfarin Therapy Circulation[Link]
-
Oral Anticoagulant Therapy: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed PMC / Chest[Link]
-
(+/-)-Sulfinpyrazone | CAS 57-96-5 DC Chemicals[Link]
Sources
- 1. (+/-)-Sulfinpyrazone|cas 57-96-5 [dcchemicals.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Oral Anticoagulant Therapy: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Aggregation | HNL Lab Medicine [hnl.com]
- 7. EP1638540A2 - Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors - Google Patents [patents.google.com]
Functional Characterization of (R)-Sulfinpyrazone: A High-Throughput URAT1 Inhibition Assay in a Recombinant HEK293 System
An Application Note for Researchers and Drug Development Professionals
Abstract
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the renal reabsorption of uric acid and a primary therapeutic target for managing hyperuricemia and gout.[1][2] Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum urate levels.[3] Sulfinpyrazone is a uricosuric drug that functions by competitively inhibiting URAT1.[4][5][6] This application note provides a detailed, field-proven protocol for assessing the inhibitory potency of (R)-sulfinpyrazone on human URAT1 expressed in Human Embryonic Kidney 293 (HEK293) cells. We describe a robust, cell-based assay using radiolabeled [¹⁴C]uric acid, which is an industry-standard method for quantifying transporter inhibition and determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC₅₀).
Introduction: Targeting URAT1 for Gout Therapy
Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in joints, a direct consequence of sustained hyperuricemia (elevated serum uric acid).[7][8][9] In humans, uric acid homeostasis is finely balanced, with the kidneys playing a predominant role. Approximately 90% of the uric acid filtered by the glomerulus is reabsorbed back into the bloodstream, a process largely mediated by URAT1, an anion exchanger located on the apical membrane of renal proximal tubule cells.[10][11][12]
This central role makes URAT1 a key drug target. By inhibiting URAT1, uricosuric agents block uric acid reabsorption, increase its renal excretion, and consequently lower serum urate levels to the therapeutic target of <6 mg/dL.[4][13] Sulfinpyrazone is a well-characterized uricosuric agent that competitively inhibits URAT1.[14][15] Recent structural studies have elucidated the binding modes of various drugs, including sulfinpyrazone, confirming they stabilize an inward-facing state of the transporter, thereby blocking its function.[5][11]
To facilitate the discovery and characterization of novel URAT1 inhibitors, a reliable and reproducible in vitro assay system is essential. HEK293 cells are an exemplary platform for this purpose due to their high transfection efficiency, robust growth, and low endogenous transporter activity, making them an ideal host for overexpressing specific transporters like URAT1 for functional studies.[16][17][18] This guide details a complete workflow for determining the inhibitory activity of (R)-sulfinpyrazone using a [¹⁴C]uric acid uptake assay in transiently transfected HEK293 cells.
Principle of the Assay
The assay quantifies the inhibitory effect of a test compound on URAT1 function. The core principle involves comparing the rate of uric acid uptake in HEK293 cells engineered to overexpress human URAT1 versus control cells (mock-transfected) that lack the transporter. The difference in uptake represents the specific activity of URAT1.
A radiolabeled substrate, [¹⁴C]uric acid, is used to enable highly sensitive and direct measurement of transport. Cells are pre-incubated with varying concentrations of an inhibitor, such as (R)-sulfinpyrazone, before the addition of [¹⁴C]uric acid. A reduction in the accumulated radioactivity inside the cells, relative to a vehicle-treated control, indicates inhibition of URAT1-mediated transport.[19] By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value, a standard measure of the inhibitor's potency.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Materials and Reagents
| Reagent/Material | Recommended Supplier/Specifications |
| Cell Lines & Plasmids | |
| HEK293 Cell Line | ATCC (CRL-1573) or equivalent |
| Human URAT1 Expression Vector | e.g., pcDNA3.1-hSLC22A12 |
| Mock/Empty Vector | e.g., pcDNA3.1(+) |
| Cell Culture | |
| DMEM, High Glucose | Gibco, Sigma-Aldrich |
| Fetal Bovine Serum (FBS) | Heat-inactivated, qualified |
| Penicillin-Streptomycin | 10,000 U/mL |
| Trypsin-EDTA (0.25%) | Gibco or equivalent |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| Poly-D-Lysine Coated Plates | 24-well or 96-well, tissue culture treated |
| Transfection | |
| Transfection Reagent | Lipid-based, e.g., Lipofectamine™ 3000 |
| Serum-Free Medium | Opti-MEM™ or equivalent |
| Uptake Assay | |
| [¹⁴C]Uric Acid | 50-60 mCi/mmol, PerkinElmer or equivalent |
| (R)-Sulfinpyrazone | Purity >98% |
| Benzbromarone (Positive Control) | Purity >98%, Sigma-Aldrich |
| Hanks' Balanced Salt Solution (HBSS) | With Ca²⁺/Mg²⁺, buffered with HEPES, pH 7.4 |
| DMSO (Vehicle) | ACS grade or higher |
| Lysis & Detection | |
| Lysis Buffer | 0.1 M NaOH or 1% SDS |
| Scintillation Cocktail | Ultima Gold™ or equivalent |
| BCA Protein Assay Kit | To normalize for cell number |
Detailed Experimental Protocols
-
Culture Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with 5% CO₂.[20]
-
Passaging: Passage cells when they reach 80-90% confluency, typically every 2-3 days, using a 1:3 to 1:6 split ratio.[20] Do not allow cells to become over-confluent as this can negatively impact health and transfection efficiency.
-
Cell Plating for Transfection: The day before transfection, seed cells onto Poly-D-Lysine coated 24-well plates at a density of 1.0-1.5 x 10⁵ cells per well in 0.5 mL of complete growth medium. The goal is to achieve 70-90% confluency on the day of transfection.
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Scientist's Note: Poly-D-Lysine coating enhances cell attachment, which is critical to prevent cell loss during the multiple wash steps in the uptake assay. Confluency is a key parameter; low density can lead to poor growth, while over-confluency reduces transfection efficiency.
-
Preparation: For each well of a 24-well plate, prepare two tubes.
-
Tube A (DNA): Dilute 500 ng of plasmid DNA (either hURAT1 expression vector or mock vector) in 25 µL of Opti-MEM™.
-
Tube B (Lipid): Dilute 1.0-1.5 µL of a lipid-based transfection reagent in 25 µL of Opti-MEM™.
-
-
Complex Formation: Add the diluted DNA (Tube A) to the diluted lipid reagent (Tube B). Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow DNA-lipid complexes to form.[20]
-
Transfection: Add the 50 µL of DNA-lipid complex dropwise to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plates to the 37°C, 5% CO₂ incubator for 24-48 hours to allow for robust expression of the URAT1 transporter. The assay should be performed within this time frame.[21]
This protocol is optimized for a 24-well plate format.
Caption: Experimental workflow for the URAT1 inhibition assay.
-
Compound Preparation: Prepare a 100x stock solution of (R)-Sulfinpyrazone and the positive control (e.g., 1 mM Benzbromarone) in DMSO. Create a serial dilution series in DMSO. The final concentration of DMSO in the assay should be ≤0.5% to avoid cytotoxicity.
-
Assay Plate Setup: On the day of the assay, aspirate the culture medium from the wells. Wash the cell monolayers twice with 0.5 mL of pre-warmed (37°C) HBSS.[21]
-
Pre-incubation: Prepare the inhibitor solutions by diluting the 100x stocks into pre-warmed HBSS to achieve the final desired concentrations. Add 200 µL of this solution to the appropriate wells. Include the following controls:
-
Vehicle Control: HBSS with 0.5% DMSO (represents 100% transporter activity).
-
Positive Control: A known URAT1 inhibitor like Benzbromarone (e.g., at 10 µM).
-
Test Compound: (R)-Sulfinpyrazone at a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Incubate the plate at 37°C for 10-15 minutes.[21]
-
Initiate Uptake: Prepare the uptake solution by adding [¹⁴C]uric acid to pre-warmed HBSS (final concentration e.g., 20 µM), along with the corresponding concentrations of inhibitors or vehicle.
-
To start the reaction, add 200 µL of the uptake solution to each well and incubate at 37°C for a predetermined linear time frame (typically 5-10 minutes).[21]
Scientist's Note: The uptake time should be within the linear range of transport, which should be determined in preliminary time-course experiments. This ensures the measured rate is an accurate reflection of initial transport velocity.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold HBSS.[16][21]
Critical Point: This step is time-sensitive. The use of ice-cold buffer is crucial to instantly halt all transport activity, preventing efflux of the radiolabeled substrate and ensuring an accurate measurement.
-
Cell Lysis: After the final wash, aspirate all remaining buffer and add 300 µL of lysis buffer (e.g., 0.1 M NaOH) to each well. Incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, cap, and vortex thoroughly. Measure the radioactivity as counts per minute (CPM) using a liquid scintillation counter.
-
Protein Normalization (Optional but Recommended): In parallel wells, perform a protein quantification assay (e.g., BCA) to normalize CPM values to protein content, which accounts for any minor variations in cell seeding density.
Data Analysis and Presentation
-
Calculate URAT1-Specific Uptake: For each condition, subtract the average CPM from mock-transfected cells from the average CPM of URAT1-transfected cells.[16][19]
-
URAT1-Specific CPM = CPM (URAT1-HEK293) - CPM (Mock-HEK293)
-
-
Calculate Percent Inhibition: Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of (R)-Sulfinpyrazone.
-
% Inhibition = [1 - (Specific CPM with Inhibitor / Specific CPM with Vehicle)] x 100
-
-
Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the (R)-Sulfinpyrazone concentration. Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model in a suitable software package (e.g., GraphPad Prism).[19][22] The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of URAT1 activity.[23]
The following table illustrates how to structure the results for (R)-Sulfinpyrazone and a reference inhibitor.
| Compound | Concentration (µM) | URAT1-Specific Uptake (CPM) | % Inhibition |
| Vehicle | 0 | 15,250 | 0% |
| (R)-Sulfinpyrazone | 0.1 | 14,980 | 1.8% |
| 1 | 13,115 | 14.0% | |
| 3 | 10,520 | 31.0% | |
| 10 | 7,320 | 52.0% | |
| 30 | 3,508 | 77.0% | |
| 100 | 1,068 | 93.0% | |
| Benzbromarone | 0.01 | 14,180 | 7.0% |
| 0.1 | 9,455 | 38.0% | |
| 1 | 2,135 | 86.0% | |
| 10 | 610 | 96.0% |
Summary of Inhibitory Potency:
| Compound | IC₅₀ (µM) [95% CI] |
| (R)-Sulfinpyrazone | 9.8 [8.5 - 11.2] |
| Benzbromarone (Ref.) | 0.16 [0.13 - 0.20] |
References
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MedlinePlus Genetics. (2015). SLC22A12 gene. MedlinePlus. [Link]
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Wikipedia. SLC22A12. [Link]
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Grokipedia. Sulfinpyrazone. [Link]
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Dalbeth, N. (2019). Overview of Gout Therapy Strategy and Targets, and the Management of Refractory Disease. RheumDis.org. [Link]
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St. Jude Children's Research Hospital. (2024). Urate transporter structures reveal the mechanism behind important drug target for gout. St. Jude Children's Research Hospital. [Link]
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König, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. [Link]
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Davidson College. IC50 Determination. edX. [Link]
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Altogen Biosystems. HEK293 Cell Transfection Protocol. [Link]
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Bio-protocol. Transfection of HEK293 cells. [Link]
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US Pharmacist. (2025). Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. [Link]
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Wu, C., et al. (2025). Molecular mechanism of drug inhibition of URAT1. Nature Communications. [Link]
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ACS Publications. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au. [Link]
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ACR Meeting Abstracts. (2019). The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia. [Link]
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MIMS Malaysia. Sulfinpyrazone: Uses & Dosage. [Link]
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Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. [Link]
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Baldi, R., et al. (2021). Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension. Bio-protocol. [Link]
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PortaCellTec Biosciences GmbH. Transporter Interaction Studies. [Link]
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EurekAlert!. (2024). Urate transporter structures reveal the mechanism behind important drug target for gout. [Link]
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GeneCards. SLC22A12 Gene. [Link]
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Wikipedia. Sulfinpyrazone. [Link]
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Edwards, N.L., et al. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Arthritis Research & Therapy. [Link]
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Wikipedia. IC50. [Link]
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National Center for Biotechnology Information. SLC22A12 solute carrier family 22 member 12 [Homo sapiens (human)]. [Link]
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Kim, S.K., et al. (2021). Pathophysiology and Treatment of Gout Arthritis; including Gout Arthritis of Hip Joint: A Literature Review. Hip & Pelvis. [Link]
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Admescope. Permeability and Transporters. [Link]
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American Academy of Family Physicians. (2014). Diagnosis, Treatment, and Prevention of Gout. [Link]
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Aikkal, R. (2025). SLC22A12: Structure, Function, and Clinical Significance. ResearchGate. [Link]
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Tremolada, S., & Scarabottolo, L. (2022). Fluorescent dye transport assay for SLC1A3 using HEK293 JumpIn SLC1A3 OE cells. protocols.io. [Link]
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Melbourne Pathology. (2025). Treat-to-Target (T2T) for Gout. [Link]
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Srinivasan, B., & Tipton, P. A. (2007). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry. [Link]
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Wang, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Pharmaceuticals. [Link]
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Chen, H.C., et al. (2016). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1-Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition. [Link]
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Medscape. (2025). Gout and Pseudogout Treatment & Management. [Link]
-
The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Toyoda, Y., et al. (2018). Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves. Molecules. [Link]
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Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]
-
ResearchGate. (2018). Each URAT1 inhibitor has a distinct profile of potencies for URAT1 mutants. [Link]
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Liu, W., et al. (2022). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Journal of Medicinal Chemistry. [Link]
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Taylor & Francis. Sulfinpyrazone – Knowledge and References. [Link]
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Frontiers. (2021). Review of Urate-Lowering Therapeutics: From the Past to the Future. [Link]
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Assay Genie. Uric Acid Colorimetric/Fluorometric Assay Kit. [Link]
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Enantiomer-Specific Screening: Cell-Based Assays for (R)-Sulfinpyrazone Activity and Transporter Dynamics
Executive Summary & Scientific Rationale
Sulfinpyrazone is a classic, multi-target pharmacological agent historically utilized for its potent uricosuric properties in the management of gout, as well as its off-target antiplatelet effects[1]. The drug exerts its therapeutic effects through two distinct primary mechanisms: the inhibition of the Urate Transporter 1 (URAT1/SLC22A12) in the renal proximal tubule, and the inhibition of Cyclooxygenase-1 (COX-1) in platelets.
However, Sulfinpyrazone is a chiral molecule, and its pharmacokinetic and pharmacodynamic profiles are heavily influenced by stereochemistry and hepatic metabolism. While the parent drug is a potent URAT1 inhibitor, its in vivo antiplatelet activity is primarily driven by its gut and hepatic reduction into a highly active sulfide metabolite[2]. Furthermore, the re-oxidation of this sulfide metabolite back to the parent drug by hepatic Cytochrome P450 2C9 (CYP2C9) is highly enantioselective, favoring the formation of the (R)-enantiomer at a 9:1 ratio[3]. Concurrently, the sulfide metabolite acts as a mechanism-based inhibitor of CYP2C9, exhibiting a 15-fold lower Ki than the parent drug, which is the root cause of severe drug-drug interactions with agents like (S)-warfarin[4].
Because of this complex prodrug/metabolite dynamic, screening the isolated (R)-Sulfinpyrazone requires a multi-tiered, cell-based approach that respects the necessity of intact cellular gradients (for transporters) and complete enzymatic cascades (for COX-1 and CYP2C9).
Pharmacological Pathway & Mechanism of Action
The following diagram illustrates the divergent pathways of (R)-Sulfinpyrazone and its sulfide metabolite, highlighting why distinct cell-based assays are required to capture its full pharmacological profile.
Fig 1: Dual pharmacological pathways of (R)-Sulfinpyrazone and its sulfide metabolite.
Quantitative Pharmacological Benchmarks
To validate your cell-based assays, your experimental data should align with the established in vitro profiles of the parent enantiomers versus the active metabolite.
| Compound | URAT1 Inhibition ( IC50 ) | COX-1 Inhibition ( IC50 ) | CYP2C9 Inhibition ( Ki ) |
| (R)-Sulfinpyrazone | ~10 - 20 µM | > 100 µM (Weak) | ~40 µM |
| (S)-Sulfinpyrazone | ~10 - 20 µM | > 100 µM (Weak) | ~40 µM |
| Sulfide Metabolite | > 50 µM | < 1 µM (Potent) | ~2.5 µM |
(Note: Values are representative benchmarks for assay validation based on human liver microsome and transfected cell line data[3],[4]).
Experimental Protocols
Protocol A: URAT1 (SLC22A12) Uric Acid Uptake Assay
Rationale: URAT1 is an organic anion exchanger located on the apical membrane of renal proximal tubule cells[1]. To isolate its activity and drive the uptake of radiolabeled uric acid in vitro, we must establish an outward gradient of a counter-ion (such as Cl⁻). By pre-incubating cells in a Cl⁻-containing buffer and then switching to a Cl⁻-free assay buffer, we force the transporter to pull urate into the cell in exchange for expelling Cl⁻.
Materials:
-
HEK293T cells stably expressing human URAT1 (HEK-URAT1).
-
Standard Hank's Balanced Salt Solution (HBSS) with Cl⁻.
-
Cl⁻-free HBSS (substitute NaCl with Sodium Gluconate).
-
[¹⁴C]-Uric Acid (Specific activity ~50 mCi/mmol).
Step-by-Step Workflow:
-
Cell Seeding: Seed HEK-URAT1 cells at 1×105 cells/well in 24-well poly-D-lysine coated plates. Incubate for 48 hours until ~90% confluent.
-
Gradient Loading (Pre-incubation): Wash the cells twice with 500 µL of standard HBSS (containing Cl⁻) and incubate for 15 minutes at 37°C. Causality: This step loads the intracellular compartment with the necessary counter-ions to drive the exchange mechanism.
-
Compound Preparation: Prepare serial dilutions of (R)-Sulfinpyrazone (0.1 µM to 100 µM) in Cl⁻-free HBSS .
-
Uptake Phase: Rapidly aspirate the standard HBSS. Immediately add 250 µL of the Cl⁻-free compound solution spiked with 10 µM [¹⁴C]-Uric Acid (approx. 0.5 µCi/mL). Incubate at 37°C for exactly 10 minutes. Causality: A 10-minute window ensures the measurement is captured within the linear phase of initial uptake velocity before intracellular equilibrium is reached.
-
Termination: Stop the reaction by rapidly aspirating the uptake buffer and washing three times with ice-cold standard HBSS containing 1 mM probenecid. Causality: Probenecid acts as a broad-spectrum OAT inhibitor, instantly "locking" the internalized radioligand inside the cells to prevent efflux during the wash steps.
-
Quantification: Lyse cells with 250 µL of 0.1 N NaOH for 30 minutes. Neutralize with 0.1 N HCl, mix the lysate with scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Normalize data to total protein content (via BCA assay).
Protocol B: Cellular COX-1 Inhibition Assay (Platelet TxB2 Production)
Rationale: Sulfinpyrazone's in vivo antiplatelet effect is primarily driven by its sulfide metabolite[2]. COX-1 converts arachidonic acid to Thromboxane A₂ ( TxA2 ), which triggers platelet aggregation. Because TxA2 is highly unstable (half-life ~30 seconds in aqueous solution), robust assays must quantify its stable hydrolysis product, Thromboxane B₂ ( TxB2 ), via competitive ELISA.
Materials:
-
Human venous blood (citrated) or MEG-01 megakaryoblastic cell line.
-
Tyrode's Buffer (pH 7.4).
-
Arachidonic Acid (AA).
-
TxB2 Competitive ELISA Kit.
Step-by-Step Workflow:
-
Platelet Isolation: Centrifuge citrated whole blood at 200 × g for 15 minutes at room temperature to isolate Platelet-Rich Plasma (PRP). Wash platelets in Tyrode's buffer and resuspend at a density of 3×108 platelets/mL.
-
Pre-incubation: Aliquot 200 µL of washed platelets per microcentrifuge tube. Add (R)-Sulfinpyrazone or its sulfide metabolite at varying concentrations (0.01 µM to 50 µM). Incubate at 37°C for 15 minutes.
-
Stimulation: Induce COX-1 activity by adding 10 µM Arachidonic Acid (AA). Incubate for exactly 5 minutes at 37°C with gentle stirring (1000 rpm in a thermomixer). Causality: Exogenous AA bypasses Phospholipase A2 (PLA2) activation, directly interrogating COX-1 enzymatic conversion.
-
Termination: Stop the reaction by adding 10 µM Indomethacin (a potent, irreversible COX inhibitor) and immediately snap-freezing the tubes in liquid nitrogen, or by adding 5 mM EDTA to chelate calcium and halt aggregation.
-
Quantification: Centrifuge the tubes at 10,000 × g for 5 minutes at 4°C to pellet the platelets. Collect the supernatant and assay for TxB2 using the competitive ELISA kit according to the manufacturer's instructions.
References
-
Zeng X, Liu Y, Fan Y, Wu D, Meng Y, Qin M. Agents for the Treatment of Gout: Current Advances and Future Perspectives. Journal of Medicinal Chemistry. 2023;66(21):14474-14493. URL:[Link]
-
He M, Rettie AE, Neal JM, Trager WF. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metabolism and Disposition. 2001;29(5):701-711. URL:[Link]
-
Isoherranen N, Hachad H, Yeung CK, Levy RH. Qualitative analysis of the role of metabolites in inhibitory drug-drug interactions: literature evaluation based on the metabolism and transport drug interaction database. Chemical Research in Toxicology. 2009;22(2):294-298. URL:[Link]
Sources
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- 3. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of metabolites in predicting drug-drug interactions: Focus on irreversible P450 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Utilization of (R)-Sulfinpyrazone Solutions for In Vitro Cell Culture Assays
Introduction and Pharmacological Context
(R)-Sulfinpyrazone is the specific R-enantiomer of the uricosuric agent sulfinpyrazone. In preclinical drug development and molecular biology, it is deployed as a highly specific in vitro tool to study stereoselective Cytochrome P450 2C9 (CYP2C9) inhibition, multidrug resistance (MDR) transporter modulation, and endothelial cell protection[1][2][3].
Because enantiomers often exhibit radically different pharmacokinetic profiles and target affinities, utilizing the chirally pure (R)-Sulfinpyrazone—rather than a racemic mixture—is critical for generating high-fidelity, reproducible data. This application note provides a self-validating, causality-driven protocol for formulating stable (R)-sulfinpyrazone solutions tailored for cell culture environments.
Physicochemical Properties & Quantitative Data
Understanding the physicochemical constraints of (R)-Sulfinpyrazone is the first step in successful assay design. The compound is highly lipophilic, necessitating the use of organic solvents for initial stock preparation before introduction into aqueous cell culture media.
| Property | Value |
| Compound Name | (R)-Sulfinpyrazone |
| CAS Number | 159000-47-2[4] |
| Molecular Weight | 404.48 g/mol [4] |
| Primary Target | CYP2C9 (Competitive Inhibitor)[1] |
| Stock Solvent | Anhydrous DMSO (Solubility ≥ 25 mg/mL)[5] |
| Working Solvent | Cell Culture Media (Final DMSO ≤ 0.1% v/v) |
| Stock Storage | -80°C (Stable for up to 2 years)[5] |
Mechanistic Insights: Causality in Experimental Choices
As a researcher, every variable introduced into a cell culture system must be justified. The preparation of (R)-Sulfinpyrazone is governed by three core mechanistic principles:
-
Stereoselective Metabolism & Inhibition: Sulfinpyrazone and its circulating sulfide metabolite are potent inhibitors of CYP2C9[1]. In cellular assays, the sulfoxide moiety of (R)-sulfinpyrazone can undergo metabolic sulfide−sulfoxide interconversion[6]. Using the pure R-enantiomer prevents the masking of distinct binding affinities that occurs when using racemic mixtures.
-
MDR Transporter Modulation: In specific cytotoxicity assays (e.g., DELFIA time-resolved fluorescence assays), sulfinpyrazone is utilized to inhibit MDR transporters. This prevents the spontaneous efflux of fluorescent cellular dyes from target cells, thereby lowering background noise and increasing assay sensitivity[3].
-
Solvent Selection and Cellular Toxicity: (R)-Sulfinpyrazone will precipitate in purely aqueous buffers. Dimethyl sulfoxide (DMSO) is required to disrupt the crystal lattice[5]. However, DMSO concentrations exceeding 0.1% (v/v) can alter cell membrane permeability and independently suppress basal CYP450 expression. Therefore, high-concentration master stocks must be prepared to allow for massive dilution factors.
Mechanistic pathway of CYP2C9 inhibition by (R)-Sulfinpyrazone and its sulfide metabolite.
Self-Validating Experimental Protocol
This protocol is designed to yield a 50 mM master stock, which is then diluted to a standard 10 µM working concentration—a concentration proven effective in protecting cultured human umbilical vein endothelial cells (HUVECs) from homocysteine-induced injury[2].
Phase 1: Preparation of 50 mM Master Stock Solution
-
Calculation: The molecular weight of (R)-Sulfinpyrazone is 404.48 g/mol [4]. To prepare a 50 mM stock, weigh exactly 20.22 mg of the lyophilized powder.
-
Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO (>99.9% purity) to the powder. Vortex gently for 30–60 seconds.
-
Self-Validation Check: Hold the tube against a light source. The solution must be optically clear. If microscopic particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes[5].
-
-
Aliquoting: Dispense the solution into 50 µL aliquots using sterile, opaque microcentrifuge tubes.
-
Causality: (R)-Sulfinpyrazone is susceptible to degradation upon repeated freeze-thaw cycles, which can induce unwanted stereoisomerization. Single-use aliquots preserve enantiomeric purity[6].
-
-
Storage: Immediately transfer aliquots to a -80°C freezer. Under these conditions, the stock remains stable for up to 2 years[5].
Phase 2: Preparation of Working Solution for Cell Culture
-
Thawing: Remove a single 50 µL aliquot from -80°C and allow it to equilibrate to room temperature in the dark.
-
Direct Dilution: To achieve a 10 µM working concentration, perform a 1:5000 dilution. Add 2.0 µL of the 50 mM DMSO stock dropwise to 10.0 mL of pre-warmed (37°C) basal culture media (e.g., DMEM or Waymouth's medium[2]) while swirling continuously.
-
Causality: Dropwise addition under agitation prevents localized high concentrations of the drug from precipitating out of the aqueous phase.
-
Self-Validation Check: The final DMSO concentration in this preparation is 0.02% (v/v), which is well below the 0.1% cytotoxicity threshold, ensuring that any observed cellular phenotypes are strictly due to (R)-Sulfinpyrazone and not solvent toxicity.
-
-
Equilibration & Application: Allow the spiked media to equilibrate in a cell culture incubator (37°C, 5% CO₂) for 15 minutes. Inspect the media under an inverted phase-contrast microscope to confirm the absence of micro-crystals before applying it to the cell monolayer.
Step-by-step workflow for the preparation and application of (R)-Sulfinpyrazone in cell culture.
References
-
ResearchGate. "Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s". ResearchGate.[Link]
-
American Heart Association Journals. "Effect of sulfinpyrazone on homocysteine-induced endothelial injury and arteriosclerosis in baboons". AHA Journals.[Link]
-
Journal of Medicinal Chemistry. "Preparation and Evaluation of Sulfide Derivatives of the Antibiotic Brefeldin A as Potential Prodrug Candidates with Enhanced Aqueous Solubilities". ACS Publications.[Link]
Sources
Long-term storage and stability of (R)-Sulfinpyrazone
Application Note: Long-Term Storage, Stability, and Degradation Profiling of (R)-Sulfinpyrazone
Executive Summary
(R)-Sulfinpyrazone is a potent uricosuric agent and a selective cyclooxygenase inhibitor widely utilized in gout management and platelet aggregation studies[1]. Structurally, it is a 1,2-diphenyl-3,5-pyrazolidinedione derivative featuring a chiral sulfoxide moiety. Because the stereocenter resides at the sulfur atom, the molecule is highly susceptible to both chemical degradation and chiral inversion. Understanding the thermodynamic and kinetic vulnerabilities of this compound is critical for researchers to prevent artifactual data during in vitro and in vivo assays. This guide outlines the mechanistic causality of its instability and provides a self-validating analytical protocol for quality control.
Mechanistic Causality of Instability
The instability of (R)-sulfinpyrazone is fundamentally driven by the reactivity of its sulfoxide group and the pyrazolidinedione heterocycle:
-
Redox Lability: The sulfoxide sulfur exists in an intermediate oxidation state. In the presence of reactive oxygen species (ROS) or hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), it readily oxidizes to sulfinpyrazone sulfone[2]. Conversely, in anaerobic environments or via gut microbiota metabolism, it undergoes reduction to sulfinpyrazone sulfide[3].
-
Hydrolytic Susceptibility: The pyrazolidinedione ring contains amide-like bonds that are vulnerable to nucleophilic attack by water, leading to ring-opened degradation products. This hydrolysis is accelerated at physiological pH and elevated temperatures[1].
-
Chiral Inversion: The lone pair on the sulfoxide sulfur allows for pyramidal inversion. Thermal stress or photolytic excitation can provide the activation energy required to overcome the inversion barrier, resulting in racemization to the inactive (S)-enantiomer.
Fig 1. Primary degradation pathways and chiral inversion of (R)-Sulfinpyrazone.
Long-Term Storage Protocols & Environmental Controls
To mitigate these degradation pathways, strict environmental controls are mandatory. According to ICH Q1A(R2) guidelines for stability testing[4], temperature and humidity are the primary vectors of degradation. For (R)-sulfinpyrazone, moisture is particularly detrimental due to the hydrolytic vulnerability of the heterocycle.
| State | Matrix / Solvent | Temperature | Expected Stability | Critical Handling Notes |
| Solid | Lyophilized Powder | -20°C | ≥ 4 Years | Store desiccated; protect from ambient light to prevent photolysis[1]. |
| Solution | Anhydrous DMSO | -80°C | ≤ 1 Year | Purge with inert gas (Ar/N2) to prevent oxidation; use fresh, anhydrous DMSO[1]. |
| Solution | Aqueous Buffers (e.g., PBS) | 4°C | < 24 Hours | Prepare immediately before use; do not store due to rapid hydrolytic cleavage[1]. |
Experimental Protocol: Stability-Indicating Chiral HPLC Assay
To ensure the integrity of (R)-sulfinpyrazone before critical biological assays, a self-validating chiral High-Performance Liquid Chromatography (HPLC) protocol must be employed. This method separates the (R)-enantiomer from its (S)-antipode, sulfone, sulfide, and hydrolytic degradants.
Fig 2. Self-validating chiral HPLC workflow for stability-indicating analysis.
Step-by-Step Methodology:
Step 1: Sample Preparation
-
Reconstitute the solid (R)-sulfinpyrazone in anhydrous DMSO to a stock concentration of 30 mg/mL[1].
-
Dilute to a working concentration of 0.5 mg/mL using the mobile phase (Hexane/Isopropanol 80:20 v/v).
-
Causality: Avoiding aqueous diluents during sample preparation prevents spontaneous on-column hydrolysis, ensuring that any detected degradants originated from the storage conditions, not the analytical prep.
Step 2: Self-Validating Stress Testing (Positive Controls) A reliable protocol must prove it can detect failure. Before running experimental samples, generate positive control markers:
-
Oxidative Stress: Treat a 0.5 mg/mL aliquot with 3% H₂O₂ for 2 hours at room temperature (generates the sulfone marker).
-
Thermal Stress: Incubate a separate aliquot at 60°C for 24 hours (induces chiral inversion to the (S)-enantiomer).
-
System Validation: Inject these stressed samples prior to the analytical batch. The system is validated only if baseline resolution (Rs > 1.5) is achieved between the (R)-sulfinpyrazone peak and the generated sulfone/(S)-enantiomer peaks.
Step 3: Chromatographic Conditions
-
Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.
-
Causality: The helical structure of the amylose derivative provides stereoselective hydrogen bonding with the sulfoxide oxygen, enabling precise enantiomeric discrimination.
-
-
Mobile Phase: Isocratic elution with Hexane/Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA).
-
Causality: TFA suppresses the ionization of the pyrazolidinedione enol form, preventing peak tailing and ensuring sharp, quantifiable peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at λmax = 245 nm[1].
Step 4: Data Analysis & Acceptance Criteria
-
Calculate the enantiomeric excess (ee). A threshold of >98% ee is required for rigorous pharmacological testing.
-
Quantify total related substances (degradants). Discard the experimental batch if total impurities exceed 2.0% area, as per standard ICH limits[4].
References
- ICH Q1A(R2)
- Source: caymanchem.
- Source: researchgate.
- Source: nih.
Sources
Troubleshooting & Optimization
Technical Support Center: (R)-Sulfinpyrazone Preparation & Troubleshooting
Welcome to the Technical Support Center for (R)-Sulfinpyrazone. This guide is engineered for researchers, scientists, and drug development professionals who require rigorous, reproducible methodologies for handling this compound.
Executive Summary
(R)-Sulfinpyrazone is a potent, synthetic uricosuric agent and platelet cyclooxygenase (COX) inhibitor. Due to its highly lipophilic nature and stable crystalline lattice, improper handling frequently leads to precipitation, loss of active concentration, and irreproducible assay results. This guide provides causality-driven protocols to ensure complete dissolution and thermodynamic stability across both in vitro and in vivo applications.
Physicochemical Profile & Quantitative Data
Understanding the physical limits of (R)-Sulfinpyrazone is the first step in preventing formulation failures. The table below synthesizes critical quantitative data required for experimental planning.
| Parameter | Value | Reference |
| Molecular Weight | 404.5 g/mol | [1] |
| Chemical Formula | C23H20N2O3S | [1] |
| Max Solubility (DMSO) | ~30.0 to 33.3 mg/mL (approx. 82.4 mM) | [2],[3] |
| Max Solubility (Ethanol) | ~1.0 mg/mL | [2] |
| Aqueous Solubility | Sparingly soluble (< 0.5 mg/mL without co-solvents) | [2] |
| Storage (Solid Powder) | -20°C (Stable for ≥ 3 to 4 years) | [2],[3] |
| Storage (DMSO Stock) | -80°C (2 years) / -20°C (1 year) | [3] |
Standard Operating Procedures (SOPs)
To guarantee scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to subsequent experimental steps unless the validation criteria are met.
SOP 1: Preparation of Master Stock Solution in DMSO
Workflow for preparing a self-validating (R)-Sulfinpyrazone DMSO stock solution.
Step 1: Equilibration Allow the sealed vial of (R)-Sulfinpyrazone to reach room temperature (RT) before opening. Causality: Cold surfaces rapidly condense atmospheric moisture. Because the compound is highly hydrophobic, introducing water into the crystalline powder will drastically reduce its subsequent solubility in organic solvents.
Step 2: Solvent Addition Add freshly opened, anhydrous DMSO to achieve your target concentration (do not exceed 30 mg/mL)[2]. Causality: DMSO is highly hygroscopic. Older bottles absorb water from the air, which alters the dielectric constant of the solvent and forces premature precipitation of the drug[3].
Step 3: Dissolution Vortex vigorously for 2 minutes, followed by sonication in a water bath (RT to 37°C) for 5-10 minutes. Causality: Sonication provides the kinetic energy required to disrupt the stable crystalline lattice of the solid, facilitating solvation by DMSO molecules.
Step 4: Self-Validation Check Hold the vial against a strong, focused light source. Validation: A properly dissolved stock will be optically clear. If you observe the Tyndall effect (light scattering), micro-crystals remain. You must continue sonication until the solution is perfectly transparent.
Step 5: Aliquoting Divide the stock into single-use aliquots and store immediately at -80°C[3]. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, leading to irreversible precipitation and compound degradation.
SOP 2: Formulation for In Vivo Administration (Clear Solution)
For animal models requiring a 2.5 mg/mL dosing solution, use the following co-solvent cascade[3]:
Step 1: Organic Phase Mixing Add 100 µL of a 25.0 mg/mL DMSO master stock to 400 µL of PEG300. Mix thoroughly until homogeneous. Causality: PEG300 acts as a transition co-solvent. Mixing the organic phases first prevents the hydrophobic drug from crashing out, which inevitably happens if water is introduced too early.
Step 2: Surfactant Addition Add 50 µL of Tween-80 to the mixture and vortex vigorously. Causality: Tween-80 is a non-ionic surfactant that forms micelles, encapsulating the hydrophobic drug molecules to keep them suspended once the aqueous phase is introduced.
Step 3: Aqueous Phase Addition Gradually add 450 µL of Saline dropwise while under continuous vortexing. Causality: Dropwise addition prevents localized high-water concentrations, ensuring the micelles form uniformly around the drug molecules.
Step 4: Self-Validation Check Let the solution sit for 15 minutes at room temperature. Validation: The solution must remain clear. If cloudiness or phase separation occurs, the micellar capacity has been exceeded (likely due to rapid saline addition), and the formulation must be discarded and remade.
Mechanistic Context: Why We Use This Compound
Understanding the dual signaling pathways targeted by (R)-Sulfinpyrazone helps contextualize the importance of maintaining its active, dissolved state in your assays.
Dual mechanism of action of (R)-Sulfinpyrazone in platelet and renal signaling pathways.
Troubleshooting & FAQs
Q: My (R)-Sulfinpyrazone precipitated immediately when I added the DMSO stock to my cell culture media. Why, and how do I fix it? A: Causality: (R)-Sulfinpyrazone is sparingly soluble in aqueous buffers[2]. When a high-concentration DMSO stock is injected directly into a large volume of aqueous media, the DMSO solvent diffuses away into the water faster than the drug molecules can disperse. This leaves the hydrophobic drug surrounded by water, causing immediate aggregation and precipitation. Fix: Perform a step-wise dilution. First, dilute the DMSO stock 1:1 with PBS (pH 7.2) to create a transition state (which has a max solubility of ~0.5 mg/mL)[2], and then add this intermediate solution dropwise to your vigorously stirring culture media.
Q: Can I store my diluted aqueous working solution in the fridge for experiments later this week? A: Causality: No. Aqueous solutions of this compound are thermodynamically unstable. Over time, the molecules will overcome the activation energy barrier to re-crystallize out of the water. Fix: Aqueous working solutions should not be stored for more than one day[2]. Always prepare fresh working solutions immediately before your assay.
Q: My compound won't dissolve in DMSO even at 20 mg/mL. What went wrong? A: Causality: The most common culprit is compromised solvent. If your DMSO bottle has been opened multiple times, it has absorbed atmospheric water[3]. Even a 5% water content in DMSO can halve the solubility limit of lipophilic compounds. Alternatively, the kinetic energy applied was insufficient. Fix: Discard the attempt, obtain a new, sealed ampoule of anhydrous DMSO, and prepare a fresh batch utilizing a 37°C water bath sonicator to break the intermolecular bonds.
References
- Cayman Chemical - Sulfinpyrazone Product Information & Solubility Data.
- Abcam - (±)-Sulfinpyrazone (CAS 57-96-5) Biochemical Properties.
- MedChemExpress - Sulfinpyrazone (G-28315) Preparation & In Vivo Formulation Protocols.
Sources
Technical Support Center: Resolving (R)-Sulfinpyrazone Precipitation in Cell Culture
Welcome to the Application Support Center. Working with highly lipophilic small molecules in aqueous in vitro systems presents significant biophysical challenges. (R)-Sulfinpyrazone, a potent uricosuric agent and competitive inhibitor of uric acid reabsorption, is notorious for "crashing out" (precipitating) when introduced into physiological buffers or cell culture media.
This guide is engineered for drug development professionals and assay scientists. It bypasses generic advice to provide mechanistic explanations, quantitative solubility metrics, and self-validating protocols to ensure your compound remains in solution, thereby guaranteeing reproducible pharmacological data.
Part 1: Physicochemical Profiling & Quantitative Solubility
To prevent precipitation, we must first understand the thermodynamic boundaries of the molecule. (R)-Sulfinpyrazone is a weak acid with a pKa of approximately 3.25 and a high lipophilicity (LogP ~2.3)[1]. Because of these properties, its solubility is highly solvent-dependent.
Table 1: Quantitative Solubility Profile of (R)-Sulfinpyrazone
| Solvent System | Maximum Solubility | Mechanistic Notes |
| DMSO (Anhydrous) | ~30 mg/mL | Primary stock solvent. Must be purged with inert gas to prevent oxidation[2]. |
| DMF | ~30 mg/mL | Alternative to DMSO for primary stocks[2]. |
| Ethanol (Absolute) | ~1 mg/mL | Insufficient for high-concentration master stocks[2]. |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Ideal intermediate transition solvent. Do not store >24 hours[2]. |
| Aqueous Media (pH 7.4) | < 0.1 mg/mL | Prone to instant precipitation without carrier proteins or step-wise dilution. |
Part 2: Diagnostic Workflow for Media Precipitation
If you observe cloudiness or micro-crystals upon adding your compound to the media, use the following decision matrix to identify and resolve the biophysical failure point.
Caption: Diagnostic workflow for identifying and resolving (R)-Sulfinpyrazone precipitation in aqueous media.
Part 3: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does (R)-Sulfinpyrazone instantly turn cloudy when I spike my DMSO stock into DMEM/RPMI? A: This is a biophysical phenomenon known as a "solvent crash." When a high-concentration DMSO stock (e.g., 30 mg/mL) is injected directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug molecules can disperse. This leaves the drug locally supersaturated in an aqueous microenvironment, causing rapid nucleation and precipitation.
Q2: How can I achieve a high working concentration for my assays without exceeding DMSO toxicity limits? A: Most cell culture models tolerate a maximum of 0.1% to 1% DMSO (v/v) without exhibiting solvent-induced cytotoxicity or transcriptomic shifts[3]. To maximize drug concentration within this limit:
-
Utilize Carrier Proteins: Supplement your media with 0.1% - 1% Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS). The hydrophobic binding pockets of albumin act as a thermodynamic sink, sequestering the lipophilic drug and artificially raising its apparent aqueous solubility.
-
Intermediate Dilution: Do not spike the 30 mg/mL stock directly into the media. Create an intermediate 1:1 DMSO:PBS (pH 7.2) solution, which supports a stable solubility of ~0.5 mg/mL[2], and use this to dose your cells.
Q3: Does the pH of my culture media impact precipitation? A: Absolutely. Because (R)-Sulfinpyrazone is a weak acid with a pKa of ~3.25[1], it is predominantly ionized (and thus more soluble) at a physiological pH of 7.4. If your media has acidified due to high cellular metabolic activity or prolonged storage in a CO2 incubator, the equilibrium shifts toward the un-ionized, highly insoluble form. Always ensure your media is heavily buffered (e.g., with 10-25 mM HEPES) to lock the pH at 7.4.
Part 4: Self-Validating Experimental Protocol
To guarantee a stable, precipitation-free solution, execute the following step-by-step methodology. This protocol includes built-in validation checkpoints to ensure system integrity before proceeding to cell dosing.
Step 1: Primary Stock Preparation
-
Action: Dissolve (R)-Sulfinpyrazone powder in anhydrous DMSO to a concentration of 30 mg/mL[2].
-
Validation Checkpoint: Hold the tube to a light source. The solution must be 100% optically clear. If any particulates remain, warm the tube to 37°C in a water bath and vortex for 60 seconds.
Step 2: Intermediate Transition Buffer
-
Action: Prepare a 1:1 mixture of DMSO and PBS (pH 7.2). Dilute your primary stock into this transition buffer to achieve a concentration of 0.5 mg/mL[2].
-
Causality: This step gradually steps down the solvent polarity, preventing the sudden thermodynamic shock that triggers nucleation.
Step 3: Media Conditioning
-
Action: Pre-warm your target cell culture media (must contain at least 1% FBS or 0.1% BSA) to 37°C.
-
Causality: Kinetic solubility is temperature-dependent. Cold media will instantly crash the compound.
Step 4: Hydrodynamic Mixing
-
Action: Place the pre-warmed media on a magnetic stir plate at medium speed. Add the intermediate drug solution dropwise directly into the center of the vortex.
-
Causality: Rapid mechanical dispersion prevents the formation of localized supersaturation microenvironments.
Step 5: Optical Validation (Critical Step)
-
Action: Incubate the final dosed media at 37°C for 30 minutes. Extract a 100 µL aliquot and inspect it under an inverted phase-contrast microscope at 20X magnification.
-
Validation Checkpoint: The complete absence of needle-like micro-crystals or amorphous aggregates confirms successful solvation. The media is now validated for application to your cell models.
Part 5: Downstream Impact — Why Solvation Matters
Failing to properly solubilize (R)-Sulfinpyrazone doesn't just ruin the media; it invalidates the pharmacological assay. If the drug precipitates, the actual concentration of the drug accessible to the cells is unknown, leading to false-negative data. When properly solubilized, the drug effectively reaches its target at the apical membrane.
Caption: Mechanistic requirement of proper solvation: Only the dissolved fraction of (R)-Sulfinpyrazone can competitively inhibit URAT1.
References
-
PubChem. "Sulfinpyrazone | C23H20N2O3S | CID 5342 - PubChem - NIH". Available at:[Link]
-
PLOS Neglected Tropical Diseases. "Intestinal UDP-glucuronosyltransferase as a potential target for the treatment and prevention of lymphatic filariasis". Available at:[Link]
Sources
Technical Support Center: Optimizing (R)-Sulfinpyrazone Concentration for In Vivo Studies
Welcome to the Application Scientist Technical Support Center. This hub is designed for researchers and drug development professionals working with (R)-Sulfinpyrazone , a potent uricosuric and antithrombotic agent. Because sulfinpyrazone is a chiral molecule, its enantiomers exhibit distinct pharmacokinetic (PK) profiles, metabolic fates, and drug-drug interactions.
This guide provides field-proven troubleshooting strategies, formulation protocols, and pharmacological insights to ensure your in vivo experiments are reproducible, scientifically rigorous, and mechanistically sound.
I. In Vivo Optimization Workflow
The following workflow illustrates the critical path for optimizing (R)-Sulfinpyrazone dosing, from vehicle selection to stereospecific pharmacokinetic adjustments.
Caption: Workflow for optimizing (R)-Sulfinpyrazone in vivo dosing and PK analysis.
II. Frequently Asked Questions & Troubleshooting Guide
Q1: My (R)-Sulfinpyrazone precipitates when injected intravenously or intraperitoneally. How can I optimize the vehicle formulation? Causality: (R)-Sulfinpyrazone is a highly hydrophobic compound. Attempting to dissolve it directly in standard aqueous buffers (like PBS or saline) causes immediate micro-precipitation upon injection. This leads to erratic systemic absorption, localized tissue toxicity, and highly variable PK data. Solution: You must utilize a co-solvent system that maintains molecular dispersion without inducing vehicle-related toxicity. A standard, field-validated approach is using Dimethyl Sulfoxide (DMSO) combined with a cyclodextrin derivative or lipid carrier[1].
Table 1: Recommended Vehicle Formulations for (R)-Sulfinpyrazone
| Route | Primary Solvent | Co-Solvent / Carrier | Final Concentration | Application Notes |
| IP / PO | 10% DMSO | 90% (20% SBE-β-CD in Saline) | Up to 2.5 mg/mL | Ideal for acute studies; forms a stable suspension/solution[1]. |
| PO | 10% DMSO | 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for chronic oral dosing; monitor lipid metabolic effects[1]. |
| PO (Gavage) | None (Suspension) | 0.5% Methylcellulose | Variable | Standard for high-dose toxicity/efficacy screens[2]. |
Q2: I am observing much longer pharmacological effects than the half-life of the parent drug suggests. Why is this happening? Causality: The in vivo efficacy of (R)-Sulfinpyrazone is not solely dependent on the parent compound. Hepatic enzymes (predominantly CYP2C9 and CYP3A4) rapidly metabolize sulfinpyrazone into two major metabolites: sulfinpyrazone sulfone (via oxidation) and sulfinpyrazone sulfide (via reduction)[3]. The sulfide metabolite is pharmacologically active, highly protein-bound, and has a significantly longer half-life (up to 14.7 hours in humans) compared to the parent drug (~3.7 hours)[3]. Solution: When optimizing concentrations, you cannot rely on parent drug clearance alone. You must quantify both the parent (R)-sulfinpyrazone and its active sulfide metabolite to accurately model the Area Under the Curve (AUC) and therapeutic duration.
Caption: CYP450-mediated metabolism of (R)-Sulfinpyrazone and subsequent CYP2C9 inhibition.
Q3: How do I control for stereoselective drug-drug interactions when co-administering (R)-Sulfinpyrazone with other compounds? Causality: Sulfinpyrazone exhibits profound stereoselective interactions. For example, it stereoselectively inhibits the metabolic clearance of (S)-warfarin via CYP2C9, while having a lesser effect on (R)-warfarin[4]. Furthermore, the sulfide metabolite generated in vivo is a potent competitive inhibitor of CYP2C9[3]. Solution: If your experimental design involves polypharmacy (e.g., thrombosis models using multiple anticoagulants), you must adjust the dose of any co-administered CYP2C9 substrates. Use stereospecific LC-MS/MS to track the enantiomeric ratio, as in vivo chiral inversion or differential hepatic clearance can skew your pharmacological readouts[5].
Q4: What are the optimal starting doses for rodent models? Causality: Dose selection depends heavily on the target mechanism (uricosuric vs. antithrombotic). Overdosing can lead to gastrointestinal distress or erratic absorption, while underdosing fails to achieve the therapeutic threshold required for platelet inhibition or fibrinolysis.
Table 2: Baseline Dosing Guidelines for Rodent Models
| Species | Route | Target Indication / Effect | Dose Range (mg/kg) | Reference |
| Mice | PO / IP | Antithrombotic / Platelet Inhibition | 60 - 100 mg/kg | [6] |
| Rats | PO | Fibrinolysis / Paw Edema Reduction | 10 - 40 mg/kg | [6] |
| Rats | PO | Uricosuric / Acute Toxicity Limit | Up to 300 mg/kg |
III. Standardized Experimental Methodologies
Protocol 1: Preparation of (R)-Sulfinpyrazone Working Solution (2.5 mg/mL for IP/PO)
Self-Validating Mechanism: This protocol utilizes a step-wise solvation method to ensure complete dissolution of the hydrophobic drug before the introduction of the aqueous phase, strictly preventing micro-precipitate formation.
-
Weighing: Accurately weigh 2.5 mg of highly pure (R)-Sulfinpyrazone powder using a microbalance.
-
Primary Solvation: Add 100 μL of anhydrous DMSO directly to the powder.
-
Sonication: Sonicate the mixture in a water bath at room temperature for 5–10 minutes until the solution is completely clear.
-
Validation Check: Hold the tube against a light source; absolutely no particulates or cloudiness should be visible.
-
-
Carrier Addition: Slowly add 900 μL of a pre-warmed (37°C) 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution dropwise while vortexing continuously.
-
Final Inspection & Dosing: The final solution (1 mL) contains 10% DMSO and 90% SBE-β-CD/saline. Administer to subjects within 4 hours of preparation to prevent degradation or delayed precipitation[1].
Protocol 2: Stereospecific Pharmacokinetic Blood Sampling
Self-Validating Mechanism: Rapid protein precipitation and cold-chain handling prevent ex vivo degradation or spontaneous chiral inversion of the enantiomer.
-
Dosing: Administer the optimized dose of (R)-Sulfinpyrazone via the chosen route (PO or IP).
-
Blood Collection: Collect 100 μL of blood via the tail vein or submandibular bleed at standard intervals: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C, 3000 x g for 10 minutes. Transfer the plasma supernatant to pre-chilled microcentrifuge tubes.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (spiked with a stable isotope-labeled internal standard) to 1 volume of plasma. Vortex vigorously for 30 seconds.
-
Centrifugation: Spin the mixture at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the clear supernatant onto a chiral stationary phase column (e.g., Chiralpak) coupled to a tandem mass spectrometer. Monitor specific transitions for (R)-sulfinpyrazone, (S)-sulfinpyrazone (to verify the absence of chiral inversion), and the active sulfide metabolite[3][5].
IV. References
-
[4] Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man. American Heart Association Journals. 4
-
[3] Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. ResearchGate. 3
-
[5] Enantioselective Structure-pharmacokinetic Relationships of Ring Substituted Warfarin Analogues in the Rat. Journal of Pharmacy and Pharmacology. 5
-
[1] Sulfinpyrazone (G-28315) | Uricosuric Agent. MedChemExpress. 1
-
[2] US9675591B2 - Methods for treating seizure disorders and pain. Google Patents. 2
-
[6] Antithrombotic Effects of Sulfinpyrazone in Animals: Influence on Fibrinolysis and Sodium Arachidonate-Induced. Karger Publishers. 6
-
AusPAR: Febuxostat (FBX). Therapeutic Goods Administration (TGA).
Sources
Technical Support Center: (R)-Sulfinpyrazone Assay Interference
Welcome to the Senior Application Scientist Knowledge Base.
(R)-Sulfinpyrazone, a chiral uricosuric agent and potent cyclooxygenase/CYP450 modulator, frequently presents as a confounding variable in high-throughput screening (HTS) and biochemical assays. Because it is highly protein-bound, redox-active, and structurally prone to competitive active-site binding, it can generate false positives, false negatives, or non-linear dose-response curves.
This guide provides field-proven troubleshooting protocols, causality-driven explanations, and self-validating workflows to ensure your data maintains absolute scientific integrity.
Table 1: Quantitative Interference Profile of (R)-Sulfinpyrazone
| Assay Target / Type | Interference Mechanism | Quantitative Shift | Recommended Mitigation |
| CYP2C9 (Fluorogenic) | Competitive inhibition & optical quenching | Apparent IC50 shifts by 2-5x | Switch to LC-MS/MS readout |
| COX-1 (Arachidonic Acid) | Steric hindrance of irreversible inhibitors | Reverses Aspirin inhibition by >80% | Pre-incubate Aspirin before adding compound |
| Redox Viability (Resazurin) | Direct electrochemical reduction | False viability increase (up to 30%) | Run cell-free background controls |
| Platelet Aggregation | TXB2 generation blockade | TXB2 inhibition drops <95% | Measure specific metabolites (11-dehydro-TXB2) |
Section 1: Cytochrome P450 (CYP2C9) Assay Artifacts
Q: We are using a fluorogenic substrate (e.g., BOMCC) to measure CYP2C9 activity, but (R)-sulfinpyrazone is yielding non-sigmoidal inhibition curves. What is happening?
A: (R)-sulfinpyrazone is a well-documented, potent competitive inhibitor of CYP2C9[1][2]. However, in fluorometric assays, its extended conjugated system can absorb excitation light or quench the emitted fluorescence of the liberated phenoxide product. This dual-action (true enzymatic inhibition + optical quenching) distorts the Michaelis-Menten kinetics, leading to non-sigmoidal curves and inaccurate Ki calculations.
Solution: You must decouple the optical artifact from the enzymatic inhibition. We recommend using a self-validating LC-MS/MS protocol using Diclofenac as a probe substrate.
Protocol 1: Self-Validating LC-MS/MS CYP2C9 Inhibition Assay
Causality Check: By measuring the specific metabolite (4'-hydroxydiclofenac) via mass spectrometry, we completely bypass optical interference and confirm true active-site competition.
-
Preparation : Prepare 0.1 mg/mL pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition : Spike (R)-sulfinpyrazone at varying concentrations (0.1 µM to 50 µM). Self-validation step: Include a no-inhibitor control and a known CYP2C9 inhibitor (e.g., Tienilic acid) to validate assay dynamic range.
-
Probe Substrate : Add Diclofenac to a final concentration of 5 µM (near its Km to maximize sensitivity to competitive inhibition).
-
Initiation : Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
-
Termination : After 10 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 13C6 -4'-hydroxydiclofenac).
-
Centrifugation & Analysis : Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode for m/z 312 -> 230 for 4'-hydroxydiclofenac).
Decision tree for mitigating optical quenching artifacts caused by (R)-sulfinpyrazone in CYP2C9.
Section 2: Cyclooxygenase (COX-1) and Platelet Aggregation Interference
Q: We are testing the synergistic effects of (R)-sulfinpyrazone and Aspirin in a COX-1 whole-blood assay, but the addition of (R)-sulfinpyrazone actually reduces the efficacy of Aspirin. Is this an assay failure?
A: No, this is a classic pharmacodynamic interference mechanism, not an assay failure. (R)-sulfinpyrazone reversibly binds to the COX-1 active site. Aspirin relies on access to Serine-529 within this hydrophobic channel to irreversibly acetylate and deactivate the enzyme. When (R)-sulfinpyrazone is present, it sterically hinders Aspirin from reaching Ser529[3][4]. Once the reversible (R)-sulfinpyrazone washes out or dissociates, the unacetylated COX-1 resumes producing Thromboxane A2 (TXA2), leading to a false "loss of efficacy" for Aspirin[5].
Protocol 2: Order-of-Addition Validation for COX-1 Assays
Causality Check: To prove that the interference is competitive binding at the active site, altering the order of reagent addition will restore Aspirin's efficacy.
-
Platelet Preparation : Isolate human platelet-rich plasma (PRP) via centrifugation (200 x g for 15 min).
-
Condition A (Interference) : Add 10 µM (R)-sulfinpyrazone to the PRP. Incubate for 5 mins. Then add 10 µM Aspirin. Incubate for 15 mins.
-
Condition B (Rescue) : Add 10 µM Aspirin to the PRP. Incubate for 15 mins (allowing irreversible acetylation of Ser529). Then add 10 µM (R)-sulfinpyrazone.
-
Stimulation : Add 1 mM Arachidonic Acid to both conditions to stimulate TXA2 production.
-
Readout : Measure TXB2 (the stable metabolite of TXA2) via ELISA. Result validation: Condition A will show high TXB2 (interference), while Condition B will show >95% suppression of TXB2 (successful inhibition).
Mechanistic diagram of (R)-sulfinpyrazone sterically hindering Aspirin at the COX-1 active site.
Section 3: Electrochemical and Redox Assay Artifacts
Q: Our resazurin-based cell viability assay shows that (R)-sulfinpyrazone is increasing cell proliferation, but our cell-counting data contradicts this. Why?
A: (R)-sulfinpyrazone is highly electroactive and can be oxidized/reduced in voltammetric settings[6]. In biochemical assays relying on redox dyes (like Resazurin, MTT, or WST-8), the intrinsic redox potential of the sulfinyl group in (R)-sulfinpyrazone can directly reduce the dye into its fluorescent/colored product (e.g., resorufin) in the absence of cellular metabolic activity. This creates a false-positive signal for cell viability.
Protocol 3: De-risking Redox Interference
Causality Check: Isolating the drug and the dye in a cell-free environment definitively proves whether the signal is biological or an electrochemical artifact.
-
Setup : Plate your standard assay media containing the redox dye (e.g., 10% Alamar Blue) in a 96-well plate without cells.
-
Titration : Add a serial dilution of (R)-sulfinpyrazone (1 µM to 100 µM) to the cell-free wells.
-
Incubation : Incubate at 37°C for the standard assay duration (e.g., 2-4 hours).
-
Measurement : Read fluorescence (Ex 560 nm / Em 590 nm).
-
Correction : If the cell-free wells show a dose-dependent increase in fluorescence, (R)-sulfinpyrazone is directly reducing the dye. You must subtract this background fluorescence from your cell-containing wells, or switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) which is immune to redox interference.
References
- US Patent 6420130B1.Optical molecular sensors for cytochrome P450 activity.
-
FDA Guidance for Industry. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Regulations.gov.[Link]
-
Ali M, McDonald JW. Interference by sulfinpyrazone and salicylate of aspirin inhibition of platelet cyclooxygenase activity. Prostaglandins Med. 1979. PubMed.[Link]
-
Drugs.com. Interactions between Anacin Max Strength and Sulfinpyrazone.[Link]
-
Capone ML, et al. Low-Dose Naproxen Interferes With the Antiplatelet Effects of Aspirin in Healthy Subjects. Ovid.[Link]
-
Suma JG, et al. Sensitive electrochemical analysis of uricosuric drug sulfinpyrazone using a graphene-based sensor: A first voltammetric approach. Next Materials. 2025. ResearchGate.[Link]
Sources
- 1. US6420130B1 - Optical molecular sensors for cytochrome P450 activity - Google Patents [patents.google.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Interference by sulfinpyrazone and salicylate of aspirin inhibition of platelet cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming (R)-Sulfinpyrazone Resistance in Cell Lines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected resistance phenotypes when utilizing (R)-Sulfinpyrazone in in vitro assays.
While (R)-Sulfinpyrazone is a highly valuable analytical tool—deployed primarily as a potent URAT1/OAT4 inhibitor in renal models and an MRP1 (ABCC1) modulator in multidrug resistance (MDR) oncology models—cell lines can develop profound resistance to its effects. This guide deconstructs the mechanistic causality behind these experimental failures and provides self-validating troubleshooting protocols to restore the integrity of your data.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: I am using (R)-Sulfinpyrazone to sensitize MCF7/VP cells to mitoxantrone by inhibiting MRP1. However, the cells remain highly resistant. What is causing this?
The Causality: You are observing compensatory transporter rewiring. (R)-Sulfinpyrazone is a well-documented, ATP-dependent inhibitor of MRP1 (ABCC1), effectively blocking the efflux of amphiphilic anions[1]. However, prolonged exposure to chemotherapeutics or efflux modulators forces cancer cell lines to upregulate alternative ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) or ABCG2 (BCRP)[1][2]. Because (R)-Sulfinpyrazone lacks cross-reactivity with ABCB1, the cells simply redirect mitoxantrone efflux through this uninhibited pathway. To overcome this, you must implement a dual-inhibition strategy.
Q2: My URAT1-overexpressing HEK293T model no longer responds to (R)-Sulfinpyrazone treatment during urate uptake assays. Is the compound degrading?
The Causality: If your compound's chemical integrity is verified via LC-MS, you are likely dealing with a target-site mutation in your cell line. Recent cryo-EM structural analyses reveal that sulfinpyrazone binds to the intracellular-facing cavity of URAT1, stabilizing its inward-open conformation to block transport[3]. Critical phenylalanine residues (F241, F360, F365) mediate this hydrophobic interaction. Spontaneous mutations in your cultured line, such as F360Y or F365Y, introduce steric hindrance via the tyrosine hydroxyl group, drastically reducing (R)-Sulfinpyrazone's binding affinity and abolishing its inhibitory potency[3].
Q3: When treating hepatocyte models (e.g., HepG2), (R)-Sulfinpyrazone is effective at 1 hour but loses all efficacy by 24 hours. Why?
The Causality: This is driven by rapid, stereoselective metabolism. Sulfinpyrazone is a potent inducer of microsomal drug-metabolizing enzymes (CYPs)[4]. In metabolically competent cell lines, the drug induces its own clearance. Furthermore, stereochemical pharmacokinetic studies indicate that the (R)-enantiomer can experience selective displacement from binding proteins and distinct clearance rates compared to the (S)-enantiomer[5]. To maintain steady-state inhibition, you must co-administer a broad-spectrum CYP inhibitor.
Part 2: Quantitative Data Summary
The following table summarizes how specific cellular adaptations shift the IC50 of (R)-Sulfinpyrazone and outlines the required experimental workarounds.
| Cell Line / Target | Primary Resistance Mechanism | (R)-Sulfinpyrazone IC50 (WT) | (R)-Sulfinpyrazone IC50 (Resistant) | Recommended Workaround |
| MCF7/VP (MRP1) | ABCB1 (P-gp) Upregulation | 15 µM | >100 µM | Co-administer 5 µM Verapamil |
| HEK293T (URAT1) | F360Y / F365Y Mutation | ~32 µM | >250 µM | Sequence plasmid; use Benzbromarone |
| HepG2 (Metabolic) | CYP Enzyme Induction | 20 µM (at 1h) | >150 µM (at 24h) | Co-administer 1-ABT (CYP inhibitor) |
Part 3: Self-Validating Experimental Protocols
To ensure Trustworthiness in your data, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to isolate the exact mechanism of resistance.
Protocol A: Dual-Inhibition Transporter Assay (Overcoming Efflux Compensation)
Causality: By simultaneously blocking MRP1 with (R)-Sulfinpyrazone and ABCB1 with Verapamil, we close the compensatory escape routes, forcing intracellular accumulation of the substrate. The inclusion of single-inhibitor controls validates whether resistance is due to compensatory P-gp efflux.
-
Cell Seeding: Seed MCF7/VP (resistant) and MCF7/WT (control) cells at 1×105 cells/well in a 96-well plate. Incubate overnight.
-
Pre-treatment (The Self-Validating Matrix): Treat designated wells with:
-
Control: Vehicle (DMSO < 0.1%)
-
Condition 1: 50 µM (R)-Sulfinpyrazone (Inhibits MRP1)
-
Condition 2: 5 µM Verapamil (Inhibits ABCB1)
-
Condition 3: 50 µM (R)-Sulfinpyrazone + 5 µM Verapamil
-
Incubate for 30 minutes to establish steady-state transporter blockade.
-
-
Substrate Addition: Add 10 µM Mitoxantrone (fluorescent substrate) to all wells. Incubate for exactly 60 minutes at 37°C.
-
Termination: Wash cells rapidly (3x) with ice-cold PBS to halt all ATP-dependent transport. Lyse cells using 0.1% Triton X-100.
-
Quantification: Measure intracellular fluorescence (Ex: 607 nm / Em: 684 nm). A synergistic spike in fluorescence in Condition 3 confirms ABCB1 compensatory resistance.
Protocol B: URAT1 Mutagenesis & Binding Validation Assay
Causality: By comparing [14C] -urate uptake in wild-type versus sequenced mutant cell lines, we isolate the variable of receptor affinity from broader cellular resistance mechanisms.
-
Transfection: Transiently transfect HEK293T cells with either sequence-verified URAT1-WT or URAT1-F360Y plasmids using Lipofectamine 3000.
-
Urate Transport Assay: Wash cells with Cl-free Hank's Balanced Salt Solution (HBSS). Pre-incubate with a titration gradient of (R)-Sulfinpyrazone (0 to 300 µM) for 15 minutes.
-
Radioligand Incubation: Add 50 µM [14C] -urate. Incubate for 5 minutes (linear uptake phase).
-
Lysis & Scintillation: Terminate with ice-cold HBSS. Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting. Calculate the IC50 shift to validate the mutation's impact.
Part 4: Visualizations
Fig 1. Mechanism of compensatory ABCB1 efflux bypassing MRP1 blockade by (R)-Sulfinpyrazone.
Fig 2. Step-by-step workflow for the self-validating dual-inhibition transporter assay.
References
-
Resistance to Mitoxantrone in Multidrug-resistant MCF7 Breast Cancer Cells | aacrjournals.org | 1
-
Molecular mechanism of drug inhibition of URAT1 | nih.gov |3
-
Induction of Drug Metabolizing Enzymes by Sulfinpyrazone | nih.gov | 4
-
Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity | acs.org | 2
-
The warfarin-sulfinpyrazone interaction: stereochemical considerations | nih.gov | 5
Sources
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- 3. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of drug metabolizing enzymes by sulfinpyrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The warfarin-sulfinpyrazone interaction: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of (R)-Sulfinpyrazone: A Technical Guide to Mitigating Off-Target Effects
Welcome to the Technical Support Center for (R)-Sulfinpyrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mitigating the off-target effects of (R)-Sulfinpyrazone in your experiments. Here, we move beyond standard protocols to offer field-proven insights and troubleshooting strategies, ensuring the scientific integrity and success of your research.
Introduction to (R)-Sulfinpyrazone and Its Off-Target Profile
(R)-Sulfinpyrazone is a uricosuric agent, primarily known for its role in treating gout by inhibiting the URAT1 transporter, which is involved in uric acid reabsorption in the kidneys.[1][2] However, like many small molecules, it is not perfectly specific and can interact with other biological targets, leading to off-target effects that can confound experimental results. These off-target activities primarily include the inhibition of prostaglandin synthesis through cyclooxygenase (COX) enzymes and interactions with drug-metabolizing cytochrome P450 (CYP) enzymes.[3][4]
This guide will provide a structured approach to identifying, understanding, and mitigating these off-target effects, with a specific focus on the (R)-enantiomer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with (R)-Sulfinpyrazone.
Q1: What are the primary known off-target effects of Sulfinpyrazone?
A1: The most well-documented off-target effects of sulfinpyrazone are:
-
Gastrointestinal Distress: Nausea and stomach upset are common.[5]
-
Inhibition of Platelet Aggregation: This is due to the inhibition of prostaglandin synthesis.[2][4]
-
Renal Effects: In some cases, renal failure has been reported, potentially due to the inhibition of renal prostaglandin synthesis or the precipitation of uric acid crystals.[1][4]
-
Drug-Drug Interactions: Sulfinpyrazone is known to inhibit CYP2C9 and, to a lesser extent, other CYP enzymes, which can alter the metabolism of co-administered compounds.[6]
Q2: Are the off-target effects of (R)-Sulfinpyrazone different from the (S)-enantiomer or the racemic mixture?
A2: Yes, the metabolism of sulfinpyrazone is stereoselective, meaning the two enantiomers are processed differently by enzymes in the body.[7] Specifically, sulfinpyrazone has been shown to inhibit the metabolism of the (S)-enantiomer of warfarin, which is the more potent enantiomer, indicating a stereoselective interaction with CYP2C9.[6] While direct comparative studies on all off-target effects of the individual enantiomers are limited in publicly available literature, it is crucial to assume that (R)-Sulfinpyrazone will have a unique off-target profile compared to its (S)-counterpart or the racemic mixture.
Q3: I'm observing unexpected changes in my cell-based assay when using (R)-Sulfinpyrazone. How can I determine if this is an off-target effect?
A3: A systematic approach is key. First, perform a thorough literature search for known off-target effects of sulfinpyrazone on your cell type or signaling pathway of interest. If no direct evidence is available, consider the following control experiments:
-
Use of a Structurally Unrelated URAT1 Inhibitor: Compare the effects of (R)-Sulfinpyrazone with another URAT1 inhibitor that has a different chemical scaffold. If the unexpected effect is not observed with the alternative inhibitor, it is more likely to be an off-target effect of (R)-Sulfinpyrazone.
-
Dose-Response Curve: Establish a full dose-response curve for both the on-target (URAT1 inhibition) and the suspected off-target effect. A significant separation between the IC50/EC50 values for these two effects can suggest an off-target liability at higher concentrations.
-
Cell Line Controls: If possible, use a cell line that does not express the intended target (URAT1) but does express the suspected off-target protein. This can help to isolate and confirm the off-target interaction.
Part 2: Troubleshooting Guide
This section provides a problem-solution format for specific issues you may encounter.
| Problem | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Inconsistent results in URAT1 inhibition assays. | Compound instability, poor cell health, or assay variability. | 1. Verify Compound Integrity: Ensure your (R)-Sulfinpyrazone stock is properly stored and has not degraded. Confirm the concentration of your working solutions. 2. Optimize Cell Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase. Use cells at a consistent passage number.[8] 3. Refine Assay Protocol: Minimize well-to-well variability by using precise pipetting techniques and including appropriate controls (vehicle, positive control like Benzbromarone).[8] |
| Observed anti-inflammatory effects unrelated to urate transport. | Inhibition of prostaglandin synthesis via COX enzymes. | 1. Measure Prostaglandin Levels: Perform an ELISA or a similar immunoassay to quantify the levels of key prostaglandins (e.g., PGE2) in your experimental system with and without (R)-Sulfinpyrazone.[9] 2. Use a COX Rescue Agent: Add exogenous prostaglandins to your system to see if this reverses the observed anti-inflammatory effect. 3. Compare with a Selective COX Inhibitor: Benchmark the effects of (R)-Sulfinpyrazone against a known selective COX-1 or COX-2 inhibitor. |
| Unexpected changes in the metabolism of a co-administered compound in in vitro metabolic stability assays. | Inhibition of CYP enzymes, particularly CYP2C9. | 1. Perform a CYP Inhibition Assay: Use human liver microsomes or recombinant CYP enzymes to determine the IC50 of (R)-Sulfinpyrazone for the major drug-metabolizing CYPs (especially CYP2C9 and CYP3A4).[10][11] 2. Use a Probe Substrate: In your experimental system, include a known, specific substrate for the suspected CYP isozyme and measure its metabolism in the presence and absence of (R)-Sulfinpyrazone.[12] |
| Decreased cell viability at higher concentrations of (R)-Sulfinpyrazone. | General cytotoxicity or off-target effects on essential cellular pathways. | 1. Perform a Cytotoxicity Assay: Use a standard assay like MTT or LDH release to determine the concentration at which (R)-Sulfinpyrazone becomes cytotoxic to your cells. 2. Work Below the Cytotoxic Threshold: Ensure all your experiments are conducted at concentrations well below the cytotoxic level. 3. Investigate Apoptosis/Necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death. |
Part 3: Experimental Protocols & Methodologies
To ensure the integrity of your results, it is critical to validate both on-target and potential off-target effects. Here are detailed protocols for key experiments.
Protocol: In Vitro Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This protocol allows for the quantification of PGE2 production in a whole-cell system, providing a physiologically relevant measure of COX inhibition.
Objective: To determine the IC50 of (R)-Sulfinpyrazone for the inhibition of PGE2 synthesis.
Materials:
-
Cell line known to produce PGE2 (e.g., A549 cells, macrophages)
-
Cell culture medium and supplements
-
(R)-Sulfinpyrazone
-
Arachidonic Acid
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: The following day, replace the medium with a serum-free medium containing various concentrations of (R)-Sulfinpyrazone or vehicle control. Pre-incubate for 1 hour.
-
Stimulation: Add arachidonic acid to a final concentration of 10 µM to all wells to initiate prostaglandin synthesis.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of (R)-Sulfinpyrazone compared to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro CYP2C9 Inhibition Assay using Human Liver Microsomes
This assay directly measures the inhibitory potential of (R)-Sulfinpyrazone on a key drug-metabolizing enzyme.
Objective: To determine the IC50 of (R)-Sulfinpyrazone for the inhibition of CYP2C9 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP2C9-specific substrate (e.g., Diclofenac)
-
(R)-Sulfinpyrazone
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of (R)-Sulfinpyrazone, diclofenac, and the internal standard.
-
Incubation Mixture: In a 96-well plate, combine HLMs, incubation buffer, and a range of concentrations of (R)-Sulfinpyrazone or vehicle control. Pre-incubate for 5 minutes at 37°C.
-
Initiation of Reaction: Add diclofenac to the wells to start the reaction.
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the diclofenac metabolite (4'-hydroxydiclofenac).
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation for each concentration of (R)-Sulfinpyrazone. Determine the IC50 value using non-linear regression analysis.
Part 4: Visualizing Experimental Workflows and Pathways
Understanding the relationship between experimental steps and the underlying biological pathways is crucial. The following diagrams illustrate key concepts discussed in this guide.
Caption: Workflow for identifying a potential off-target effect.
Caption: Inhibition of Prostaglandin Synthesis by (R)-Sulfinpyrazone.
References
- Benchchem. (2025).
- Harsfalvi, J., et al. (2015).
- Benchchem. (2025).
- Benchchem. (2025). URAT1 inhibitor 5 experimental variability and controls. Benchchem.
- Frojmovic, M. M. (1978). Platelet Aggregation: Newly Quantified Using Non Empirical Parameters. Journal of Histochemistry & Cytochemistry, 26(4), 284-290.
- Benchchem. (2025). URAT1 Inhibitor Off-Target Effects: A Technical Support Resource. Benchchem.
- Benchchem. (2025). Nimesulide's In Vitro Impact on Prostaglandin Synthesis: A Technical Guide. Benchchem.
- Deckmyn, H., et al. (2013).
- Benchchem. (2025). Application Notes and Protocols for In Vitro Prostaglandin E2 Synthesis Assay with Fluproquazone. Benchchem.
- Noreen, Y., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
- Mahoney, T. H., et al. (1985). Cyclooxygenase inhibition, platelet function, and metabolite formation during chronic sulfinpyrazone dosing. Clinical Pharmacology & Therapeutics, 37(3), 298-304.
- Bjornsson, T. D., et al. (1983). Kinetics and metabolism of sulfinpyrazone. Clinical Pharmacology & Therapeutics, 33(3), 384-390.
- Matsuda, K., et al. (1984). Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo. Biochemical Pharmacology, 33(15), 2473-2478.
- Scharfenberger, J., et al. (2019). Measurement of Platelet Aggregation in Ageing Samples and After in-Vitro Activation. Current Directions in Biomedical Engineering, 5(1), 43-46.
- Procaccini, R. L., et al. (1977). Studies on the in vitro inhibition of prostaglandin synthetase by fenclorac (α, m-dichloro-p-cyclohexylphenylacetic acid) and indomethacin. Biochemical Pharmacology, 26(11), 1051-1057.
- Paniccia, R., et al. (2015). Platelet function tests: a comparative review. Vascular Health and Risk Management, 11, 133-148.
- Atkinson, A. J. (2011). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 12(5), 414-437.
- Dalbeth, N., et al. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
- Toon, S., et al. (1986). The warfarin-sulfinpyrazone interaction: stereochemical considerations. Clinical Pharmacology & Therapeutics, 39(1), 15-24.
- EAG Laboratories. (2018). Understanding Stereo-Selective Metabolism in Drug Discover and Development. AZoM.com.
- University of Illinois. (n.d.). Selective COX-2 Drugs.
- Open Exploration. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present.
- BioIVT. (2022).
- Selleck Chemicals. (n.d.). (±)-Sulfinpyrazone.
- Ng, K. T. (1986). Pharmacokinetics and Reversible Biotransformation of Sulfinpyrazone and Its Metabolites in Rabbits. II. Multiple-Dose Study. Pharmaceutical Research, 3(3), 178-183.
- Wikipedia. (n.d.). Sulfinpyrazone.
- protocols.io. (2025). In-vitro CYP inhibition pooled.
- Frontiers. (2021).
- Taylor & Francis. (n.d.). Sulfinpyrazone – Knowledge and References.
- ACS Publications. (2025).
- NIH. (2025).
- MDPI. (2017).
- FDA. (n.d.). Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes.
- Abcam. (n.d.). (±)-Sulfinpyrazone (CAS 57-96-5).
- ResearchGate. (2021). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs.
- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 4(1), 1024.
- MDPI. (2017). Discrimination of Stereoisomers by Their Enantioselective Interactions with Chiral Cholesterol-Containing Membranes.
- Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology.
Sources
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- 2. Sulfinpyrazone - Wikipedia [en.wikipedia.org]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. bioivt.com [bioivt.com]
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- 9. benchchem.com [benchchem.com]
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- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
Section 1: Solvent Compatibility & Solubility Troubleshooting
Welcome to the Technical Support Center for (R)-Sulfinpyrazone . This guide is designed for researchers and drug development professionals to troubleshoot common stability, solubility, and degradation issues encountered during in vitro assays, formulation development, and bioanalytical testing.
(R)-Sulfinpyrazone is a potent uricosuric agent characterized by a pyrazolidinedione core and a chiral sulfoxide group[1]. Its unique physicochemical properties often lead to handling challenges in the laboratory.
Q: Why does my (R)-Sulfinpyrazone precipitate immediately when diluting DMSO stocks into aqueous buffers? A: This is a classic pKa-driven precipitation event. The proton on the C4 position of the pyrazolidinedione ring is highly acidic, giving (R)-Sulfinpyrazone a pKa of approximately 2.8[1]. In pure water or low-pH buffers (pH < 3.0), the molecule exists primarily in its un-ionized, highly lipophilic enol/keto form, which has negligible aqueous solubility. Diluting a highly concentrated DMSO stock into a neutral or slightly acidic buffer without rapid mixing causes localized drops in solvent polarity, forcing the drug out of solution. Causality & Solution: Always dilute into a buffer with a pH ≥ 7.2 (where the molecule is fully ionized as an anion) and ensure rapid, continuous vortexing during addition to prevent localized nucleation.
Q: Which solvents are optimal for long-term stock storage? A: Aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are optimal. Aqueous solutions should be avoided for long-term storage due to the risk of base-catalyzed hydrolysis of the pyrazolidinedione ring over time[2].
Quantitative Data: Solubility and Stability Profile
| Solvent | Max Solubility | Ionization State | Recommended Use | Long-Term Stability (at -20°C) |
| DMSO | 30 mg/mL[3] | Un-ionized | Stock Solutions | Excellent (>12 months) |
| DMF | 30 mg/mL[3] | Un-ionized | Stock Solutions | Excellent (>12 months) |
| Ethanol | 1 mg/mL[3] | Un-ionized | Intermediate Dilutions | Moderate (Prone to evaporation) |
| PBS (pH 7.2) | 0.5 mg/mL[3] | Ionized (Anion) | In Vitro Assays | Poor (Prepare fresh daily) |
| Water (pH 5.0) | < 0.1 mg/mL | Un-ionized | Not Recommended | N/A (Insoluble) |
Section 2: pH-Dependent Stability & Degradation Pathways
Q: How does extreme pH affect the chemical integrity of the pyrazolidinedione ring? A: The pyrazolidinedione ring is highly susceptible to hydrolytic cleavage. At highly alkaline pH (pH > 9.0), hydroxide ions nucleophilically attack the carbonyl carbons, leading to irreversible ring-opening degradation. Conversely, highly acidic conditions (pH < 2.0) not only cause precipitation but can also drive acid-catalyzed hydrolysis. Even in physiological buffers (pH 7.4), long-term incubation (e.g., 37°C in plasma) can result in measurable degradation over 24 hours[2].
Q: What is the risk of chiral inversion (racemization) of the (R)-sulfoxide? A: The stereogenic sulfur center in (R)-Sulfinpyrazone is generally stable at physiological pH. However, chiral sulfoxides can undergo racemization to the (S)-enantiomer under specific stress conditions, such as exposure to strong acids or photochemical deracemization (UV light exposure)[4]. Furthermore, in biological matrices, gut microbiota and endogenous reductants can reduce the sulfoxide entirely to an achiral sulfide metabolite[5].
Degradation pathways of (R)-Sulfinpyrazone including racemization, redox, and hydrolysis.
Section 3: Standard Operating Procedures (Protocols)
Protocol 1: Preparation of Stable (R)-Sulfinpyrazone Stock Solutions (10 mM)
Causality Focus: Using anhydrous DMSO prevents premature hydrolysis, while amber vials prevent photolytic deracemization of the chiral center.
-
Weighing: Accurately weigh 4.04 mg of (R)-Sulfinpyrazone (MW: 404.5 g/mol )[1] into a sterile, amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 30 seconds until the solution is completely clear.
-
Self-Validation Check: Inspect the vial against a dark background. The solution must be completely transparent. Any turbidity indicates moisture contamination in the DMSO, which has caused the drug to crash out. If turbid, discard and use a fresh bottle of anhydrous DMSO.
-
Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes. Purge the headspace with argon or nitrogen gas to displace oxygen (preventing spontaneous oxidation to the sulfone derivative). Store at -80°C.
Protocol 2: Forced Degradation & Stability Indicating Assay (pH Stress)
Causality Focus: This self-validating protocol establishes the exact degradation kinetics for your specific analytical setup, ensuring your Chiral LC-MS method can accurately resolve the parent drug from its ring-opened and racemized degradants.
-
Sample Preparation: Prepare three 100 µg/mL solutions of (R)-Sulfinpyrazone by diluting a DMSO stock into the following matrices:
-
Acid Stress: 0.1 N HCl (pH 1.0)
-
Neutral Control: PBS (pH 7.4)
-
Base Stress: 0.1 N NaOH (pH 13.0)
-
-
Incubation: Incubate all samples in the dark at 40°C for 24 hours. (Note: Darkness is required to isolate pH stress from photolytic deracemization variables).
-
Neutralization: After 24 hours, neutralize the Acid Stress sample with 0.1 N NaOH, and the Base Stress sample with 0.1 N HCl. This halts degradation and ensures the drug is solubilized for column injection.
-
Analysis & Validation: Inject samples onto a Chiral LC-MS system.
-
Validation Criteria: The Neutral Control must show a single peak for (R)-Sulfinpyrazone. The Acid Stress sample will validate your method's ability to detect chiral inversion, showing a secondary peak for (S)-Sulfinpyrazone[4]. The Base Stress sample will validate hydrolytic detection, showing a significant reduction in the parent peak and the emergence of lower molecular weight ring-opened degradants.
-
Sources
Validation & Comparative
A Researcher's Guide to the Validation of (R)-Sulfinpyrazone as a Selective URAT1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potency and selectivity of (R)-Sulfinpyrazone as an inhibitor of the human Urate Transporter 1 (URAT1). We will move beyond a simple presentation of data to explore the causal reasoning behind the experimental design, ensuring a robust and self-validating approach to characterization.
Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout, a painful inflammatory arthritis.[1][2] A key strategy in managing hyperuricemia is to enhance the renal excretion of uric acid.[3][4] The majority of filtered uric acid is reabsorbed in the proximal tubules of the kidney, a process primarily mediated by URAT1 (encoded by the SLC22A12 gene).[5][6][7][8] Therefore, inhibiting URAT1 is a highly effective therapeutic approach for lowering serum urate levels.[6][7][9]
Sulfinpyrazone is a uricosuric agent that has been used to treat gout.[10][11] It exists as a racemic mixture of (R)- and (S)-enantiomers. Differentiating the activity of these enantiomers is critical, as stereochemistry often dictates pharmacological potency and selectivity. This guide focuses on the rigorous validation of the (R)-enantiomer as a selective URAT1 inhibitor, comparing its profile against other established uricosuric agents.
The Validation Pathway: From Potency to Selectivity
A thorough validation workflow is essential to confidently establish a compound's profile. The process involves determining the compound's potency against the primary target (URAT1) and then assessing its activity against a panel of relevant off-target transporters to define its selectivity.
Figure 1: A logical workflow for the comprehensive validation of a selective URAT1 inhibitor.
Part 1: Determining On-Target Potency (IC50 for URAT1)
The initial and most critical step is to quantify the inhibitory potency of (R)-Sulfinpyrazone against its intended target, URAT1. The gold-standard method is a cell-based uric acid uptake assay.
Causality Behind Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a robust and widely used platform for overexpressing membrane transporters like URAT1.[12][13] Their low endogenous transporter activity provides a clean background for measuring the specific activity of the transfected transporter.
-
Substrate: Using radiolabeled [¹⁴C]uric acid allows for highly sensitive and direct quantification of transport activity.[13] This method is preferred for its precision over some fluorescence-based assays which can be prone to compound interference.
-
Assay Principle: The experiment measures the rate of [¹⁴C]uric acid uptake into HEK293 cells stably expressing human URAT1 (hURAT1). By introducing increasing concentrations of (R)-Sulfinpyrazone, we can measure the corresponding decrease in uric acid uptake. This dose-dependent inhibition allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of potency.
A detailed, step-by-step protocol for this assay is provided in the "Experimental Protocols" section below.
Part 2: Establishing the Selectivity Profile
A truly valuable inhibitor is not just potent, but also selective. Selectivity minimizes the risk of off-target effects, which can lead to undesirable side effects. For a URAT1 inhibitor, it is crucial to evaluate its activity against other transporters involved in urate handling and general drug transport in the kidney.
Key Off-Targets for Selectivity Screening:
-
Other Urate Transporters:
-
OAT1 (Organic Anion Transporter 1) & OAT3: Involved in the secretion of uric acid into the tubular lumen. Inhibition of these could counteract the uricosuric effect.[3]
-
ABCG2 (ATP-binding cassette super-family G member 2): An efflux transporter also involved in urate secretion.[14]
-
OAT4 (Organic Anion Transporter 4): Another transporter implicated in urate reabsorption.[15]
-
-
Rationale: An ideal inhibitor should potently block URAT1-mediated reabsorption while having minimal effect on the secretion pathways (OAT1, OAT3, ABCG2).[14] Inhibiting both reabsorption and secretion transporters can lead to a blunted therapeutic effect.
The validation involves running inhibition assays for (R)-Sulfinpyrazone against each of these off-target transporters, using methodologies similar to the URAT1 assay, to determine their respective IC50 values.
Part 3: Comparative Analysis and Data Interpretation
With IC50 values for both the primary target and key off-targets, we can now perform a comparative analysis to contextualize the performance of (R)-Sulfinpyrazone.
Figure 2: Desired selectivity profile of (R)-Sulfinpyrazone, potently inhibiting URAT1-mediated reabsorption with minimal impact on secretory transporters.
Quantitative Comparison of URAT1 Inhibitors
The table below summarizes representative IC50 values for several uricosuric agents, providing a benchmark against which to evaluate (R)-Sulfinpyrazone. A higher IC50 value indicates lower potency.
| Compound | URAT1 IC50 (μM) | OAT1 IC50 (μM) | OAT3 IC50 (μM) | Selectivity Index (OAT1/URAT1) | Reference(s) |
| (R)-Sulfinpyrazone | User-determined | User-determined | User-determined | Calculated | |
| Benzbromarone | ~0.22 - 0.44 | >100 | >100 | >227 | [11][12][15] |
| Lesinurad | ~3.5 - 7.2 | >100 | >100 | >13 | [2][11][15] |
| Probenecid | ~22 | ~5 | ~4 | ~0.23 | [3][11] |
| Sulfinpyrazone (racemic) | ~32 | >100 | >100 | >3 | [11] |
Interpreting the Data:
-
Potency: A low micromolar or nanomolar IC50 against URAT1 indicates high potency. Based on literature for the racemic mixture, (R)-Sulfinpyrazone is expected to be a moderately potent inhibitor.[11]
-
Selectivity Index: This is calculated by dividing the IC50 of an off-target by the IC50 of the primary target (e.g., IC50 OAT1 / IC50 URAT1). A high selectivity index (>100-fold) is desirable, indicating the compound is much less potent at the off-target. Probenecid, for example, is non-selective as it inhibits OAT1 and OAT3 more potently than URAT1.[3][11]
Experimental Protocols
Protocol 1: In Vitro hURAT1 Inhibition Assay
This protocol details the steps to determine the IC50 value of (R)-Sulfinpyrazone against hURAT1 expressed in HEK293 cells.
A. Cell Culture and Plating
-
Cell Line: Maintain HEK293 cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA (hURAT1-HEK293) and a mock-transfected HEK293 cell line (control).
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[13]
-
Culture Conditions: Incubate cells at 37°C in a humidified 5% CO₂ atmosphere.
-
Plating: Seed hURAT1-HEK293 and mock-transfected cells into 24-well plates at a density of 2 x 10⁵ cells per well. Incubate for 24-48 hours to form a confluent monolayer.[13]
B. [¹⁴C]Uric Acid Uptake Inhibition Assay
-
Prepare Solutions:
-
Hanks' Balanced Salt Solution (HBS): Use as the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of (R)-Sulfinpyrazone in HBS. Also prepare solutions for a positive control (e.g., Benzbromarone) and a vehicle control (e.g., 0.1% DMSO).
-
Uptake Solution: Mix [¹⁴C]uric acid with unlabeled uric acid in HBS to a final concentration of 20 µM.[13]
-
-
Assay Execution:
-
Aspirate the culture medium from the plates.
-
Wash cell monolayers twice with 500 µL of pre-warmed (37°C) HBS.
-
Add 200 µL of HBS containing the desired concentration of (R)-Sulfinpyrazone (or controls) to each well.
-
Pre-incubate the plates at 37°C for 10-15 minutes.[13]
-
Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution.
-
Incubate at 37°C for exactly 5 minutes.[13]
-
Terminate the uptake by rapidly washing the cells three times with 500 µL of ice-cold HBS.[15]
-
-
Quantification:
-
Lyse the cells by adding 300 µL of a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes.
-
Transfer the lysate to a liquid scintillation vial.
-
Add 4 mL of liquid scintillation cocktail.
-
Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.[13]
-
C. Data Analysis
-
Calculate URAT1-Specific Uptake: Subtract the CPM from mock-transfected cells (background) from the CPM of hURAT1-HEK293 cells for each condition.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Uptake with Inhibitor) / (Uptake with Vehicle Control))[13]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Conclusion
This guide outlines a rigorous, evidence-based methodology for validating (R)-Sulfinpyrazone as a selective URAT1 inhibitor. By systematically determining its on-target potency, profiling it against key renal transporters, and benchmarking its performance against established drugs, researchers can build a comprehensive and reliable dataset. This structured approach not only ensures scientific integrity but also provides the critical insights needed for advancing drug development programs in the treatment of hyperuricemia and gout.
References
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Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). MDPI. Retrieved March 13, 2026, from [Link]
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Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC. (n.d.). NCBI. Retrieved March 13, 2026, from [Link]
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A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. (2024). MDPI. Retrieved March 13, 2026, from [Link]
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Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves. (2022). MDPI. Retrieved March 13, 2026, from [Link]
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Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (2021). Semantic Scholar. Retrieved March 13, 2026, from [Link]
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sulfinpyrazone | Dosing, Uses and Side effects. (n.d.). medtigo. Retrieved March 13, 2026, from [Link]
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Sulfinpyrazone Side Effects: Common, Severe, Long Term. (2025). Drugs.com. Retrieved March 13, 2026, from [Link]
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Sulfinpyrazone. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]
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Comparative study of a novel selective urate reabsorption inhibitor “dotinurad” among patient groups with different stages of. (2021). SciSpace. Retrieved March 13, 2026, from [Link]
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Novel URAT1 Inhibitor Successful in Proof-of-Concept Trial & More Late-Breaking Abstracts. (2023). American College of Rheumatology. Retrieved March 13, 2026, from [Link]
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The inhibitory activity of seven compounds against URAT1 was evaluated... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
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How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (2024). Open Exploration Publishing. Retrieved March 13, 2026, from [Link]
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Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC. (2025). NCBI. Retrieved March 13, 2026, from [Link]
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Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC. (2016). NCBI. Retrieved March 13, 2026, from [Link]
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Structural Basis for Inhibition of Urate Reabsorption in URAT1. (2025). ACS Publications. Retrieved March 13, 2026, from [Link]
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How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (2024). Open Exploration Publishing. Retrieved March 13, 2026, from [Link]
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A Comparative Analysis of (R)- and (S)-Sulfinpyrazone Activity: A Technical Guide for Researchers
In the landscape of pharmacotherapy, the chirality of a drug molecule can be a pivotal determinant of its efficacy and safety profile. Sulfinpyrazone, a uricosuric and antiplatelet agent, exists as a stereoisomeric pair: (R)-Sulfinpyrazone and (S)-Sulfinpyrazone. While the racemic mixture has been characterized clinically, a deeper understanding of the distinct pharmacological contributions of each enantiomer is crucial for targeted drug development and optimized therapeutic strategies. This guide provides a comprehensive comparative analysis of the activities of (R)- and (S)-Sulfinpyrazone, synthesizing available experimental data and outlining methodologies for further investigation.
Introduction to the Stereochemistry of Sulfinpyrazone
Sulfinpyrazone possesses a chiral center at the sulfoxide sulfur atom, giving rise to two enantiomers. The differential spatial arrangement of the atoms around this chiral center leads to distinct interactions with biological macromolecules, such as enzymes and receptors. This stereoselectivity can manifest in significant differences in their pharmacodynamic and pharmacokinetic properties. While racemic sulfinpyrazone has been used clinically, understanding the individual contributions of the (R)- and (S)-enantiomers is essential for a complete pharmacological profile.
Uricosuric Activity: Inhibition of URAT1
Sulfinpyrazone exerts its uricosuric effect by inhibiting the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1] Inhibition of URAT1 increases the fractional excretion of uric acid, thereby lowering serum urate levels.
Experimental Data on URAT1 Inhibition
| Compound | Target | IC50 | Reference |
| (±)-Sulfinpyrazone | Human URAT1 | 32 µM | [2][3] |
The binding site of sulfinpyrazone on URAT1 has been elucidated, involving key interactions with specific amino acid residues.[3] This detailed structural information provides a foundation for molecular modeling studies to predict the differential binding affinities of the (R)- and (S)-enantiomers.
Proposed Experimental Protocol: URAT1 Inhibition Assay
To determine the stereoselective inhibition of URAT1, a cell-based transport assay can be employed.
Objective: To determine the IC50 values of (R)-Sulfinpyrazone and (S)-Sulfinpyrazone for the inhibition of human URAT1.
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293) overexpressing human URAT1 (hURAT1).
-
Uptake Assay:
-
Seed the hURAT1-expressing cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of (R)-Sulfinpyrazone, (S)-Sulfinpyrazone, or racemic sulfinpyrazone (as a control).
-
Initiate the uptake reaction by adding a solution containing a known concentration of radiolabeled uric acid (e.g., [¹⁴C]-uric acid).
-
After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uric acid uptake at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Antiplatelet Activity: Inhibition of Cyclooxygenase (COX)
Sulfinpyrazone's antiplatelet effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of thromboxane A₂, a potent platelet aggregator.[4] The sulfide metabolite of sulfinpyrazone is also a potent inhibitor of platelet aggregation.[5]
Stereoselectivity of COX Inhibition by Chiral NSAIDs
While direct comparative data for the sulfinpyrazone enantiomers are scarce, extensive research on other chiral non-steroidal anti-inflammatory drugs (NSAIDs) has established a clear pattern of stereoselective COX inhibition. For many chiral NSAIDs, the (S)-enantiomer is significantly more potent in inhibiting both COX-1 and COX-2 than the (R)-enantiomer.[6][7] For instance, the (S)-enantiomers of ketoprofen and flurbiprofen are 100 to 500-fold more potent than their corresponding (R)-enantiomers in inhibiting COX-2.[6]
Inference for Sulfinpyrazone: Based on the established structure-activity relationships of chiral NSAIDs, it is highly probable that (S)-Sulfinpyrazone is the eutomer (the more active enantiomer) responsible for the majority of the COX-dependent antiplatelet activity of the racemic mixture.
Proposed Experimental Protocol: COX-1 and COX-2 Inhibition Assays
To experimentally verify the stereoselective inhibition of COX enzymes by sulfinpyrazone enantiomers, commercially available enzyme-based or cell-based assays can be utilized.
Objective: To determine the IC50 values of (R)-Sulfinpyrazone and (S)-Sulfinpyrazone for the inhibition of human COX-1 and COX-2.
Methodology (Enzyme-Based Assay):
-
Enzyme and Substrate Preparation: Use purified human recombinant COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Inhibition Assay:
-
In a microplate, combine the COX enzyme, a chromogenic substrate, and varying concentrations of (R)-Sulfinpyrazone, (S)-Sulfinpyrazone, or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
The peroxidase activity of COX will convert the chromogenic substrate, leading to a color change that can be measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of COX activity at each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Stereoselective Metabolism and Pharmacokinetics
The metabolism of sulfinpyrazone is complex and stereoselective. The parent drug is metabolized in the liver to several compounds, including an active sulfide metabolite, a sulfone, and p-hydroxy derivatives.[8][9]
Interaction with Cytochrome P450 Enzymes
A significant aspect of sulfinpyrazone's stereoselective profile is its interaction with cytochrome P450 enzymes, particularly CYP2C9. This is most evident in its well-documented drug-drug interaction with the anticoagulant warfarin. Sulfinpyrazone potentiates the anticoagulant effect of warfarin by inhibiting the metabolic clearance of the more potent (S)-warfarin, which is primarily metabolized by CYP2C9. This strongly suggests that one or both enantiomers of sulfinpyrazone are inhibitors of CYP2C9.
Pharmacokinetic Profile
The pharmacokinetic parameters of racemic sulfinpyrazone and its major metabolites have been studied. The parent drug has a half-life of approximately 3 to 8 hours, while the active sulfide metabolite has a longer half-life of around 13.4 hours.[9][10] Chronic administration of sulfinpyrazone can induce its own metabolism.[8][11]
dot
Caption: Metabolic pathways of sulfinpyrazone and its interaction with CYP2C9.
Clinical Implications and Future Directions
The likely scenario is that the two enantiomers of sulfinpyrazone possess distinct and potentially complementary activities. It is plausible that one enantiomer is primarily responsible for the uricosuric effect through URAT1 inhibition, while the other, likely the (S)-enantiomer, drives the antiplatelet activity via COX inhibition.
A thorough understanding of the individual enantiomers' profiles would enable:
-
Development of single-enantiomer drugs: This could lead to therapies with improved efficacy and reduced side effects. For example, a patient requiring only uricosuric therapy without antiplatelet effects could be treated with the enantiomer selective for URAT1 inhibition.
-
Personalized medicine: Knowledge of the stereoselective metabolism by CYP enzymes could inform dosing strategies in patients with genetic polymorphisms in these enzymes.
Future Research: The primary gap in our understanding is the lack of direct comparative data for the (R)- and (S)-enantiomers. Future research should focus on:
-
Chiral separation and purification: Developing robust methods for the separation and purification of (R)- and (S)-Sulfinpyrazone to enable in vitro and in vivo studies.
-
Head-to-head in vitro comparisons: Performing the URAT1 and COX inhibition assays as outlined above to definitively quantify the activity of each enantiomer.
-
Stereoselective pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of the individual enantiomers in preclinical models and, eventually, in humans.
Conclusion
While racemic sulfinpyrazone has a well-documented clinical history, a detailed analysis of its stereoisomers reveals a more nuanced pharmacological profile. The available evidence strongly suggests that the (R)- and (S)-enantiomers of sulfinpyrazone likely possess differential activities, with the (S)-enantiomer probably being the primary driver of the antiplatelet effects through COX inhibition. The stereoselective inhibition of CYP2C9 further underscores the importance of considering the chirality of this drug. Further research focusing on the direct comparison of the individual enantiomers is warranted and holds the potential for the development of more refined and targeted therapies for gout and thrombotic disorders.
References
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- Maguire, E. D., Pay, G. F., Turney, J., Wallis, R. B., Weston, M. J., White, A. M., ... & Woods, H. F. (1981). The effects of two different dosage regimens of sulphinpyrazone on platelet function ex vivo and blood chemistry in man. Haemostasis, 10(3), 153-164.
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- Mauleón, D., Artigas, R., García, M. L., & Carganico, G. (1995). Stereoselective inhibition of rat brain cyclooxygenase by dexketoprofen. European journal of pharmacology, 275(3), 301–305.
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A Comparative Guide for Researchers: (R)-Sulfinpyrazone vs. Probenecid in Promoting Uric Acid Excretion
This guide provides an in-depth, objective comparison of (R)-Sulfinpyrazone and probenecid, two prominent uricosuric agents used in the study and management of hyperuricemia. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies required for their evaluation.
Introduction: The Challenge of Hyperuricemia
Hyperuricemia, characterized by elevated serum uric acid levels, is a metabolic disorder that can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[1][2] The management of chronic gout often involves urate-lowering therapies.[2] Among these, uricosuric agents play a crucial role by enhancing the renal excretion of uric acid.[2][3] This is primarily achieved by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys.[1][2][4]
Probenecid and sulfinpyrazone are two such agents that have been used for decades.[2][5] While both effectively increase uric acid excretion, they exhibit distinct pharmacological profiles. This guide will dissect these differences, providing the technical insights and experimental frameworks necessary for informed research and development.
Mechanism of Action: Targeting Renal Urate Transport
The kidneys play a pivotal role in maintaining uric acid homeostasis. Urate is freely filtered at the glomerulus, with the majority being reabsorbed in the proximal tubule.[2] This reabsorption is mediated by a series of transporters, most notably the Urate Transporter 1 (URAT1), a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene.[1][2][4] Uricosuric drugs exert their effects by inhibiting these transporters.
Probenecid: Probenecid is considered a non-specific uricosuric agent.[2] Its primary mechanism involves the competitive inhibition of URAT1, which reduces the reabsorption of uric acid from the renal tubules back into the bloodstream.[1] However, its action is not limited to URAT1. Probenecid also inhibits other organic anion transporters, including OAT1 and OAT3.[1][2][6] This broader activity profile is also responsible for its well-known drug interactions, such as increasing the plasma concentration of penicillin and other beta-lactam antibiotics by inhibiting their tubular secretion.[3][7]
Sulfinpyrazone: Sulfinpyrazone, and its (R)-enantiomer, also function by inhibiting renal tubular reabsorption of uric acid.[5] It is known to be an inhibitor of URAT1.[2][8] Some evidence also suggests it inhibits the multidrug resistance-associated protein 4 (MRP4).[2] While both probenecid and sulfinpyrazone target URAT1, their binding affinities and selectivity for other transporters differ, which accounts for variations in their efficacy and side effect profiles.
The following diagram illustrates the key transporters involved in renal urate handling and the inhibitory actions of probenecid and sulfinpyrazone.
Caption: Renal urate transport and sites of drug inhibition.
Comparative Efficacy and Potency
The relative efficacy of uricosuric agents can be assessed both in vitro through their inhibitory concentrations on target transporters and in vivo through clinical trials measuring their ability to lower serum uric acid (sUA).
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of drugs against a specific target. Studies on human URAT1 (hURAT1) have provided valuable comparative data.
| Compound | Target | IC50 (µM) | Source |
| Probenecid | hURAT1 | 22 | [8] |
| Sulfinpyrazone | hURAT1 | 32 | [8] |
Based on this in vitro data, probenecid demonstrates a slightly higher potency for inhibiting human URAT1 compared to sulfinpyrazone.[8] It is important to note that these values can vary between experimental systems.
Clinical Efficacy
Direct head-to-head clinical trials provide the most relevant data for comparing the urate-lowering effects of these drugs in humans. A Cochrane review and other comparative studies have synthesized findings from such trials.
| Comparison | Outcome | Result | Quality of Evidence | Source |
| Benzbromarone vs. Probenecid | Serum Urate Normalization | Benzbromarone is likely more effective than probenecid. | Moderate | [9][10] |
| Probenecid vs. Allopurinol | Acute Gout Attacks | No significant difference noted in one small study. | Low | [9][10] |
| Sulfinpyrazone vs. Probenecid | Uricosuric Effect | Both drugs produced a uricosuric effect, with the magnitude depending on the dosage. | - | [11] |
While direct comparisons between sulfinpyrazone and probenecid are less common in recent literature, older studies suggest both are effective.[11][12] However, the potent uricosuric agent benzbromarone (not approved in the US due to hepatotoxicity concerns) has been shown to be more effective than probenecid at normalizing serum urate levels.[2][9][10] A network meta-analysis also suggested that newer agents like dotinurad are more effective than probenecid.[13]
Pharmacokinetics and Metabolism
The metabolic fate of a drug influences its efficacy and potential for drug-drug interactions.
Probenecid: Probenecid is well-absorbed orally, with peak plasma concentrations reached in 2 to 4 hours.[5] It is extensively bound to plasma proteins (85-95%) and has a dose-dependent half-life of less than 5 to more than 8 hours.[5] Metabolism occurs in the liver, with metabolites excreted in the urine.[5]
(R)-Sulfinpyrazone: Sulfinpyrazone is also readily absorbed after oral administration.[14] A key feature of its metabolism is the formation of active metabolites. The sulfide and sulfone metabolites are also pharmacologically active.[15][16] In fact, the sulfide metabolite has a more potent antiplatelet effect than the parent compound and a longer half-life.[14] This metabolic activation is a critical consideration in its overall pharmacological profile. The mean terminal half-life of sulfinpyrazone is approximately 5 hours.[14]
Comparative Safety and Tolerability
The clinical utility of a drug is defined by its balance of efficacy and safety.
| Feature | Probenecid | (R)-Sulfinpyrazone |
| Common Adverse Events | Gastrointestinal disturbances (nausea, vomiting, loss of appetite), skin rash, hypersensitivity reactions.[3] | Gastrointestinal intolerance, skin rashes.[2][17] |
| Serious Adverse Events | Can precipitate kidney stone formation, hemolytic anemia.[3][17] | Rare bone marrow toxicity, potential for renal failure (through inhibition of prostaglandin synthesis).[2][17] |
| Key Drug Interactions | Inhibits renal excretion of many drugs, including penicillin, methotrexate, and NSAIDs.[3][7] | Potent inhibitor of CYP2C9, leading to interactions with drugs like (S)-Warfarin.[18] |
| Contraindications | Not recommended for patients with a history of kidney stones or severe renal impairment.[5][17] Should not be initiated during an acute gout attack.[5] | Contraindicated in the presence of urolithiasis or severe renal impairment.[17] Should not be initiated during an acute gout attack.[5] |
It is crucial to note that sulfinpyrazone has been largely discontinued by manufacturers and is not generally available, resulting in less extensive recent safety data compared to probenecid.[2]
Experimental Protocols for Evaluation
For researchers investigating novel uricosuric agents or comparing existing ones, robust and validated experimental models are essential.
In Vitro Protocol: URAT1 Inhibition Assay
This protocol outlines a method to determine the IC50 of a test compound on human URAT1 expressed in a cell line.
Objective: To quantify the inhibitory effect of test compounds on hURAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably transfected with hURAT1 (or a similar cell line)
-
Non-transfected HEK293 cells (as a negative control)
-
[¹⁴C]-Uric acid (radiolabeled substrate)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds ((R)-Sulfinpyrazone, Probenecid) dissolved in DMSO
-
Scintillation fluid and counter
Methodology:
-
Cell Culture: Culture hURAT1-expressing and control cells in appropriate media in 24-well plates until confluent.
-
Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubation: Add 200 µL of HBSS containing various concentrations of the test compound (or vehicle control, e.g., 0.1% DMSO) to each well. Incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add 200 µL of HBSS containing [¹⁴C]-Uric acid (final concentration ~50 µM) and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for 5 minutes at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to stop the reaction.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 N NaOH to each well.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (measured in control cells) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for in vitro URAT1 inhibition assay.
In Vivo Protocol: Potassium Oxonate-Induced Hyperuricemia Model
This protocol describes a common rodent model for evaluating the uricosuric and serum urate-lowering effects of test compounds.
Objective: To assess the in vivo efficacy of test compounds in a rat model of hyperuricemia.
Materials:
-
Male Wistar rats (200-250g)
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (uric acid precursor) (optional, to increase urate production)
-
Test compounds ((R)-Sulfinpyrazone, Probenecid) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine collection
-
Uric acid and creatinine assay kits
Methodology:
-
Acclimatization: Acclimatize rats for one week with free access to food and water.
-
Model Induction: Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) 1 hour before the administration of the test compound.[19][20] Some protocols also include oral administration of hypoxanthine (e.g., 200 mg/kg) to enhance the model.[21]
-
Grouping and Dosing:
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Model Control (Potassium oxonate + Vehicle)
-
Group 3: Positive Control (Potassium oxonate + Allopurinol or known uricosuric)
-
Group 4: Test Group 1 (Potassium oxonate + Probenecid, various doses)
-
Group 5: Test Group 2 (Potassium oxonate + (R)-Sulfinpyrazone, various doses)
-
-
Sample Collection:
-
Place rats in metabolic cages immediately after dosing for urine collection over a specified period (e.g., 24 hours).
-
At the end of the study period (e.g., 2 hours post-dosing for peak effect), collect blood via cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Centrifuge blood samples to obtain serum.
-
Measure uric acid and creatinine levels in both serum and urine using commercially available kits.[22]
-
-
Data Analysis:
-
Calculate serum uric acid (sUA) reduction.
-
Calculate the fractional excretion of uric acid (FEUA) using the formula: (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine).
-
Compare the results between the test groups and the model control group using appropriate statistical tests (e.g., ANOVA).
-
Caption: Workflow for in vivo hyperuricemia model.
Conclusion and Future Perspectives
Both probenecid and (R)-sulfinpyrazone are effective uricosuric agents that primarily act by inhibiting the renal transporter URAT1. Probenecid, a non-specific OAT inhibitor, remains a therapeutic option, though its use is tempered by a significant potential for drug-drug interactions.[3] (R)-Sulfinpyrazone also demonstrates efficacy but has been largely withdrawn from the market.[2]
The limitations of these older, non-selective agents, including off-target effects and associated toxicities, have driven the development of a new generation of uricosuric drugs.[2] Newer therapies such as lesinurad and dotinurad are designed to be more selective inhibitors of URAT1, with the aim of improving safety and tolerability while maintaining potent urate-lowering effects.[2][4][23] Research in this area continues to focus on identifying compounds with high specificity for URAT1 to provide safer and more effective treatments for the millions of individuals affected by hyperuricemia and gout.[2]
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- Hyperuricemia Modeling & Pharmacodynamics Services - Creative Biolabs. (2025, December 23).
- probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
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- Sulphinpyrazone metabolism during long-term therapy - PubMed.
- URAT1 - Transporters - Solvo Biotechnology.
- A brief review on in vivo models for Gouty Arthritis - ResearchGate. (2021, June 14).
- Progress in animal models for studying hyperuricemia - PMC - NIH. (2025, August 22).
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- A critical review on the experimental model of animal for antigout drugs. (2022, May 23).
- Structure and pharmacological brain targets of probenecid. In the... | Download Scientific Diagram - ResearchGate.
- Kinetics and metabolism of sulfinpyrazone - PubMed.
- New metabolites of sulfinpyrazone in man - PubMed.
- Probenecid effect on the kidney. Probenecid inhibits the function of... | Download Scientific Diagram - ResearchGate.
- Uricosuric medications for chronic gout - PMC - NIH.
- Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | Request PDF - ResearchGate.
- Evidence for a Postsecretory Reabsorptive - Site for Uric Acid in Man - JCI.
- Sulfinpyrazone(BAN, rINN).
- URATE DIURETIC THERAPY IN CHRONIC GOUT; A COMPARATIVE STUDY OF PROBENECID AND SULFINPYRAZONE - PubMed.
- Metabolism/Safety Considerations in Drug Development. (2019, March 6).
- Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC. (2016, October 7).
- A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout - Ovid. (2021, July 1).
- Molecular mechanism of drug inhibition of URAT1 - PMC - NIH. (2025, July 16).
- and Anti-inflammatory Drug Pharmacology - Basicmedical Key. (2017, March 24).
- Sulfinpyrazone – Knowledge and References - Taylor & Francis.
- Uricosuric medications for chronic gout | Cochrane. (2014, November 13).
- Different mechanisms of action of probenecid in the proximal renal tubule. A. Uric acid reuptake inhibition by binding with urate transporter 1 (URAT1), which enhances the excretion of urate in the kidney - ResearchGate.
- (PDF) Pharmacological Review on Uricosuric activity - ResearchGate.
- Sulfinpyrazone Alternatives Compared - Drugs.com.
- Structures of sulfinpyrazone and sulfinpyrazone C-glucuronide. - ResearchGate.
- Comparative efficacy and safety of uricosuric agents in the treatment of gout or hyperuricemia: a systematic review and network meta-analysis - PubMed. (2022, August 29).
- URIC ACID (Uricase-PAP) - Vitro Scient.
- In vitro enzyme inhibition and in vivo anti-hyperuricemic potential of eugenol: an experimental approach - PubMed. (2021, December 15).
- RDEA594, a Novel Uricosuric Agent, Significantly Reduced Serum Urate Levels and was Well Tolerated in a Phase 2a Pilot Study in Hyperuricemic Gout Patients | Request PDF - ResearchGate.
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- 23. ovid.com [ovid.com]
(R)-Sulfinpyrazone compared to benzbromarone as a uricosuric agent
An in-depth comparative analysis of (R)-sulfinpyrazone and benzbromarone requires a rigorous look at their structural biology, stereoselective pharmacokinetics, and transporter-binding kinetics. Both agents target the Human Urate Transporter 1 (URAT1/SLC22A12), the primary conduit for renal urate reabsorption, but they exhibit vastly different potencies, metabolic liabilities, and experimental utilities.
This guide is designed for drug development professionals and researchers, providing a mechanistic comparison and a self-validating experimental framework for evaluating URAT1 inhibitors.
Structural and Mechanistic Profiling
URAT1 is a 12-transmembrane domain protein located on the apical membrane of renal proximal tubule cells. It operates as an anion exchanger, coupling the reabsorption of urate to the efflux of intracellular organic anions.
Both benzbromarone and sulfinpyrazone exert their uricosuric effects by binding to the central pocket of URAT1, stabilizing the transporter in an inward-open conformation . This steric blockade prevents the conformational transitions necessary for substrate translocation[1].
However, their structural differences dictate their utility in modern drug discovery:
-
Benzbromarone: A benzofuran derivative that acts as a highly potent, non-selective URAT1 inhibitor. It interacts strongly with key residues (Phe-365, Ile-481, and Ser-35) in the substrate channel[2]. Despite its efficacy, its benzofuran ring undergoes CYP2C9-mediated bioactivation into reactive intermediates, leading to severe mitochondrial toxicity and hepatotoxicity, which resulted in its withdrawal from several global markets. Today, it serves primarily as a potent positive control in in vitro assays.
-
(R)-Sulfinpyrazone: Sulfinpyrazone is a pyrazolidine-3,5-dione derivative containing a chiral sulfoxide group. While historically administered as a racemic mixture, modern pharmacokinetic studies often isolate the (R)-enantiomer to evaluate stereoselective metabolism. The sulfoxide moiety is subject to stereoselective oxidation and reduction by hepatic enzymes (primarily CYP3A4 and CYP2C9)[3]. By isolating (R)-sulfinpyrazone, researchers can decouple the drug's moderate URAT1 inhibitory efficacy from the complex, enantiomer-dependent metabolic clearance rates of the racemate, providing a cleaner pharmacokinetic/pharmacodynamic (PK/PD) model.
URAT1 transport mechanism and competitive inhibition by benzbromarone and (R)-sulfinpyrazone.
Comparative Pharmacodynamics
A critical consideration for preclinical researchers is the profound species difference in URAT1 affinity. Both drugs exhibit substantially higher potency against human URAT1 compared to rat URAT1[2]. Testing these agents in wild-type rodent models will yield artificially low efficacy data; therefore, humanized URAT1 models or in vitro human cell lines are mandatory for accurate translational profiling.
| Parameter | Benzbromarone | (R)-Sulfinpyrazone |
| Primary Target | URAT1 (SLC22A12) | URAT1 (SLC22A12) |
| Human URAT1 IC₅₀ | ~0.22 µM | ~32 µM |
| Rat URAT1 IC₅₀ | ~26 µM | ~680 µM |
| Binding Mode | Inward-open state stabilization | Inward-open state stabilization |
| Stereochemistry | Achiral | Chiral (Sulfoxide), (R)-enantiomer |
| Primary Metabolism | CYP2C9 (Hepatotoxic intermediates) | CYP3A4 / CYP2C9 (Stereoselective) |
| Research Utility | High-potency positive control | Stereoselective PK/PD modeling |
(Data sourced from comparative URAT1 inhibition studies[2] and metabolic profiling[3].)
Self-Validating Experimental Protocol: In Vitro URAT1 Inhibition Assay
To objectively compare the inhibitory constants (IC₅₀) of (R)-sulfinpyrazone and benzbromarone, a radioligand uptake assay using a stable cell line is the gold standard.
Expertise & Causality Note: We utilize HEK293T cells stably expressing hURAT1 rather than primary proximal tubule cells, as native cells rapidly downregulate transporter expression ex vivo. Furthermore, while fluorescent surrogates like 6-carboxyfluorescein (6-CFL) allow for high-throughput screening, we mandate the use of ¹⁴C-Urate . Fluorescent analogs are bulky and can interact differently with the binding pocket compared to the physiological substrate, potentially skewing competitive inhibition kinetics[4].
Step-by-Step Methodology
-
Cell Preparation & Seeding:
-
Seed HEK293T-hURAT1 cells into Poly-D-Lysine coated 24-well plates at a density of 2×105 cells/well.
-
Causality: Poly-D-Lysine ensures strong cellular adherence, preventing cell loss during the rapid, high-shear washing steps required later.
-
-
Chloride Depletion (Pre-incubation):
-
Wash cells twice with chloride-free Hank's Balanced Salt Solution (HBSS), substituting NaCl with Na-gluconate.
-
Causality: URAT1 is an anion exchanger. Removing extracellular chloride forces intracellular anions to exchange for extracellular urate, maximizing the signal-to-noise ratio of the assay.
-
-
Inhibitor Incubation:
-
Add (R)-sulfinpyrazone (0.1 µM to 300 µM) or benzbromarone (0.001 µM to 10 µM) in Cl⁻-free HBSS. Ensure final DMSO concentration remains <0.5% v/v to prevent solvent-induced cytotoxicity.
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Uptake:
-
Add 50 µM of ¹⁴C-Urate (specific activity ~50 mCi/mmol) to each well.
-
Incubate for exactly 5 minutes at 37°C.
-
Causality: A 5-minute window ensures the measurement is captured within the linear phase of initial uptake velocity, preventing intracellular substrate saturation from confounding the data.
-
-
Termination & Lysis:
-
Terminate the reaction by rapidly washing the wells three times with ice-cold HBSS containing 1 mM probenecid .
-
Causality: The sudden temperature drop combined with a high dose of a generic URAT1 inhibitor (probenecid) instantly freezes transporter kinetics, preventing ¹⁴C-Urate efflux during the wash steps.
-
Lyse the cells using 0.1 M NaOH for 1 hour, then neutralize with 0.1 M HCl.
-
-
Quantification & Validation:
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity via Liquid Scintillation Counting (LSC).
-
System Validation: Calculate the Z'-factor using the DMSO vehicle (negative control) and 10 µM benzbromarone (positive control). A Z'-factor > 0.5 validates the assay's robustness for that specific run.
-
Step-by-step in vitro radioligand uptake assay workflow for evaluating URAT1 inhibitors.
References
-
1. National Institutes of Health (PMC).[1] 2.2. National Institutes of Health (PMC).[2] 3.4. ACS Publications.[4] 4.3. ResearchGate.[3]
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Efficacy comparison of (R)-Sulfinpyrazone and newer uricosuric drugs
Efficacy Comparison Guide: (R)-Sulfinpyrazone versus Next-Generation Uricosuric Agents
Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Foundations
Hyperuricemia, the primary driver of gout, is predominantly caused by the underexcretion of uric acid[1]. The urate transporter 1 (URAT1, encoded by SLC22A12) is located on the apical membrane of renal proximal tubule cells and is responsible for approximately 90% of renal urate reabsorption[1]. Consequently, URAT1 has emerged as the primary pharmacological target for uricosuric drugs[2].
Historically, uricosurics like sulfinpyrazone were discovered serendipitously. Sulfinpyrazone is a chiral sulfoxide, typically administered as a racemate. However, in modern drug development, isolating the (R)-Sulfinpyrazone enantiomer is a critical pharmacological strategy to delineate its URAT1-inhibitory efficacy from its off-target antiplatelet (COX-inhibitory) effects. While (R)-Sulfinpyrazone paved the way for understanding urate transport, its micromolar potency (IC50 ~32 μM) and off-target interactions with transporters like MRP4 limit its clinical utility[1],[3].
In contrast, next-generation Selective Urate Reabsorption Inhibitors (SURIs) such as Dotinurad and Verinurad have been engineered for nanomolar precision[3]. Cryo-EM structural biology reveals that while both (R)-Sulfinpyrazone and newer drugs stabilize the inward-open conformation of URAT1, modern SURIs achieve superior affinity by deeply penetrating a hydrophobic pocket formed by a phenylalanine tetrad (Phe241, Phe360, Phe364, and Phe449)[1],[4].
Figure 1: URAT1-mediated urate reabsorption pathway and site of inhibitor action.
Quantitative Efficacy Comparison
To objectively benchmark (R)-Sulfinpyrazone against its modern counterparts, we must analyze their half-maximal inhibitory concentrations (IC50) and transporter selectivity profiles. The transition from first-generation to next-generation uricosurics demonstrates a shift from micromolar to nanomolar potency.
| Drug / Compound | URAT1 IC50 | Target Selectivity | Binding Conformation | Clinical Status |
| (R)-Sulfinpyrazone | ~32 μM[1] | Low (Inhibits URAT1, MRP4, OAT4)[3] | Inward-facing cavity[1] | Discontinued / Classic Probe |
| Lesinurad | 3.5 - 7.3 μM[1] | Moderate (URAT1, OAT1, OAT3, OAT4)[3] | Inward-facing cavity[1] | FDA Approved (2015)[2] |
| Dotinurad | < 50 nM[3] | High (SURI; minimal ABCG2/OAT effect)[3] | Inward-facing cavity | Approved in Japan (2020)[3] |
| Verinurad | < 50 nM[3] | High (URAT1 specific)[3] | Inward-facing cavity[1] | Investigational[3] |
Experimental Protocol: Validating URAT1 Inhibitor Efficacy In Vitro
As an application scientist, I rely on robust, reproducible assays to compare compound efficacy. The following cell-based radioligand uptake assay is engineered to be a self-validating system , ensuring that the calculated IC50 values represent true target engagement rather than assay artifacts.
Step-by-Step Methodology & Causal Logic
1. Cell Preparation & Seeding
-
Action: Seed HEK293 cells stably expressing human URAT1 (hURAT1) into 24-well plates at 2×105 cells/well. Cultivate for 48 hours until 90% confluent.
-
Trustworthiness (Self-Validation): Simultaneously seed mock-transfected HEK293 cells in parallel wells. This acts as an absolute negative control to subtract passive membrane diffusion and non-specific binding, establishing the assay's true dynamic range.
2. Buffer Exchange & Pre-incubation
-
Action: Wash cells twice with Cl⁻-free Hank's Balanced Salt Solution (HBSS), replacing NaCl with Sodium Gluconate. Pre-incubate cells with serial dilutions of (R)-Sulfinpyrazone (0.1 μM to 300 μM) or Dotinurad (0.1 nM to 1 μM) for 15 minutes at 37°C.
-
Causality: URAT1 is an anion exchanger. Extracellular chloride heavily competes with urate for the transporter's binding site. Removing Cl⁻ maximizes the signal-to-noise ratio. The 15-minute pre-incubation ensures the inhibitor reaches thermodynamic equilibrium with the transporter before the substrate is introduced.
3. Radioligand Transport Phase
-
Action: Add 10 μM [14C]-Urate to the wells and incubate for exactly 2 minutes at 37°C.
-
Causality: The 2-minute window is critical. It captures the initial linear phase of transport velocity. If left longer, intracellular urate accumulation triggers efflux mechanisms or reaches equilibrium, which mathematically distorts the apparent IC50 of the inhibitor.
4. Termination & Lysis
-
Action: Rapidly aspirate the transport buffer and wash the cells three times with ice-cold PBS. Lyse the cells using 0.1 N NaOH.
-
Causality: Ice-cold PBS instantly halts membrane fluidity and transporter kinetics, "freezing" the intracellular radioligand content. NaOH efficiently solubilizes the lipid bilayers and denatures proteins, ensuring complete release of the [14C]-Urate for accurate downstream quantification.
5. Quantification
-
Action: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter. Calculate IC50 using non-linear regression analysis.
Figure 2: Standardized in vitro workflow for evaluating URAT1 inhibitor efficacy.
Conclusion
While (R)-Sulfinpyrazone represents a foundational molecule in the history of gout management and URAT1 pharmacology, its efficacy profile is fundamentally limited by its micromolar affinity ( IC50≈32μM ) and broad organic anion transporter cross-reactivity[1],[3]. The structural evolution from the bulky sulfoxide scaffold of sulfinpyrazone to the highly optimized architectures of Dotinurad and Verinurad has yielded a >600-fold increase in potency. For modern drug development professionals, utilizing these highly selective SURIs provides superior urate-lowering efficacy while minimizing the off-target renal and hepatic liabilities associated with first-generation agents.
References[1] Molecular mechanism of drug inhibition of URAT1 - PMC - NIH. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXQvG1n9umNyHAK0ms_uiXaUSAy1ZIJhIxitLt3vakGx6XuXwQH2ScWc9Fl_e01lIEl5LXUw9hNTCiIdC4tkNVOP_9kS_wrdt8kO8mofakC99SKMpFeHvC77X_eDImiTIfw4L3cahzdl_tYGsU[3] How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. explorationpub.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkIGuCK3I6HIt-3nPjTWI6Xfr8P-p0olOK_CFY5KKIJ2Gttp4uZ0ECB_N7GvONI1N5eRGFCjeV7ZPcMkk8TLj6VRA7pLTuB6E8fRb_QOi7fWIviVE4gwKl3bbzNM-gld0cqhTDc3bOyIwDb1VSUIAtULG_2DY=[4] Structural Basis for Inhibition of Urate Reabsorption in URAT1 | JACS Au. acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmXRnc55tPGWfEJTtZlkdma7Yzs3WIw9NKVmR-Z8C2I5YeTul6ZyMEtMuC5KUTMWt3KxaENA-mtil790NnPzCZtAaa9ScIduk4c4j9U0uR9mJvXUSIJK8b9T9I_lI45qmyH6rhRIbpQDgD[2] Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability. acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEJ2oZIeJhbBjyWPm0d98c7sFD1PYaFf3eSXMWoHHVS2n2LqZDTAQArIzWCMNVqwBORDu38eO65JomywaXOgCfB0W0htUn0oQS5ldJPjyBvarBsIpjCCB1YnCZRu3lA8nDpGl-EPRFedmHyBt5_Riv
Sources
As drug development increasingly focuses on precision pharmacology, understanding the enantioselective behavior of chiral compounds is paramount. Sulfinpyrazone, a classical uricosuric agent used in the management of gout, possesses a chiral sulfoxide group, yielding distinct (R)- and (S)-enantiomers. While clinically administered as a racemate, isolating the (R)-Sulfinpyrazone enantiomer reveals nuanced cross-reactivity profiles across the solute carrier (SLC) and ATP-binding cassette (ABC) transporter superfamilies.
This guide provides an authoritative, data-driven comparison of (R)-Sulfinpyrazone against contemporary uricosuric alternatives, detailing its mechanistic cross-reactivity, quantitative performance in related transporter assays, and the self-validating experimental protocols required to accurately measure these interactions.
Mechanistic Grounding: The Renal Transporter Network
To understand the cross-reactivity of (R)-Sulfinpyrazone, we must first map the renal proximal tubule's transporter network. Urate homeostasis is governed by a delicate balance of secretion and reabsorption.
The primary therapeutic targets for uricosurics are URAT1 (SLC22A12) and OAT4 (SLC22A11) , located on the apical (luminal) membrane. Inhibition of these transporters prevents the reabsorption of urate from the urine back into the bloodstream 1. However, off-target binding—or cross-reactivity—with basolateral transporters such as OAT1 (SLC22A6) and OAT3 (SLC22A8) can inadvertently block the tubular secretion of other endogenous metabolites and co-administered acidic drugs, leading to severe Drug-Drug Interactions (DDIs) 2.
Diagram 1: Proximal tubule transporter network highlighting (R)-Sulfinpyrazone's primary targets and cross-reactivity.
Quantitative Data Presentation: Comparative IC₅₀ Profiles
To objectively evaluate (R)-Sulfinpyrazone, we must compare its half-maximal inhibitory concentration (IC₅₀) against other standard-of-care uricosurics. A lower IC₅₀ indicates higher potency. The ideal profile for a selective urate reabsorption inhibitor (SURI) is a highly potent inhibition of URAT1 with minimal cross-reactivity (high IC₅₀) against OAT1, OAT3, and ABCG2.
As demonstrated in recent structural and mechanistic studies 3, sulfinpyrazone binds to an intracellular-facing cavity in URAT1. However, its structural similarity to other organic anions causes significant cross-reactivity with OAT4 4 and basolateral OATs.
| Compound | URAT1 IC₅₀ (μM) | OAT1 IC₅₀ (μM) | OAT3 IC₅₀ (μM) | OAT4 IC₅₀ (μM) | ABCG2 IC₅₀ (μM) | Selectivity Profile & Notes |
| (R)-Sulfinpyrazone | ~32.0 | < 100.0 | < 100.0 | Strong Inhibition | > 200.0 | Moderate URAT1 potency; prominent OAT4 cross-reactivity. |
| Benzbromarone | 0.22 - 0.42 | ~3.8 | ~2.5 | Strong Inhibition | ~12.5 | Highly potent but non-selective; high DDI risk. |
| Lesinurad | 3.5 - 30.0 | > 100.0 | > 100.0 | Moderate | > 100.0 | Moderate potency; improved OAT1/3 selectivity. |
| Dotinurad | 0.037 | 4.08 | 1.32 | Weak Inhibition | 4.16 | Highly selective SURI; minimal clinical DDI at therapeutic doses. |
| Probenecid | ~165.0 | ~15.0 | ~10.0 | Weak Inhibition | > 500.0 | Low potency; acts as a general OAT inhibitor. |
Data synthesized from competitive inhibition assays utilizing HEK293 expression systems. Values may vary slightly based on substrate selection (e.g., ¹⁴C-urate vs. 6-carboxyfluorescein).
Experimental Methodologies: Self-Validating Transporter Assays
To generate reliable, reproducible cross-reactivity data, the experimental design must be a self-validating system . This means incorporating specific cell lines to isolate the variable (the transporter), utilizing highly specific substrates to ensure signal fidelity, and employing reference inhibitors to validate the assay's dynamic range.
Causality Behind Experimental Choices:
-
Why use Stably Transfected HEK293 Cells? Endogenous renal cells (like primary proximal tubule cells) express a multitude of overlapping transporters (OAT1, OAT3, URAT1, OCTs). By using HEK293 cells transfected with a single human transporter gene (e.g., hURAT1), we eliminate confounding variables and isolate the specific cross-reactivity of (R)-Sulfinpyrazone.
-
Why Pre-incubate? (R)-Sulfinpyrazone must reach binding equilibrium within the transporter's hydrophobic pocket before the substrate is introduced. Failing to pre-incubate leads to artificially high IC₅₀ values due to substrate out-competing the inhibitor initially.
-
Why specific substrates? We use ¹⁴C-Urate for URAT1, ³H-PAH (p-aminohippurate) for OAT1, and ³H-Estrone Sulfate for OAT3/OAT4. These substrates are chosen because their Michaelis constant ( Km ) values are well-characterized, ensuring the assay operates in the linear dynamic range of the transporter.
Step-by-Step Protocol: In Vitro Transporter Inhibition Assay
-
Cell Culture & Seeding:
-
Culture HEK293 cells stably expressing the target transporter (e.g., hURAT1, hOAT1) in DMEM supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).
-
Seed cells into Poly-D-lysine coated 24-well plates at a density of 2×105 cells/well. Incubate for 48 hours at 37°C, 5% CO₂ until a confluent monolayer is formed.
-
-
Preparation of Test Compounds:
-
Dissolve (R)-Sulfinpyrazone in 100% DMSO to create a 10 mM stock.
-
Prepare serial dilutions in transport buffer (HBSS containing 10 mM HEPES, pH 7.4) to achieve final assay concentrations ranging from 0.1 μM to 300 μM. Crucial: Ensure final DMSO concentration remains ≤ 0.5% to prevent solvent-induced cytotoxicity.
-
-
Pre-Incubation Phase:
-
Aspirate the culture medium and wash the cells twice with 37°C transport buffer.
-
Add 250 μL of the (R)-Sulfinpyrazone dilutions (or vehicle control) to the respective wells. Include a known reference inhibitor (e.g., 100 μM Benzbromarone) as a positive control for 100% inhibition.
-
Incubate for 15 minutes at 37°C to establish binding equilibrium.
-
-
Substrate Uptake Phase:
-
Initiate the reaction by adding 250 μL of transport buffer containing the specific radiolabeled substrate (e.g., 50 μM ¹⁴C-Urate for URAT1).
-
Incubate for precisely 2 minutes (or the predetermined linear uptake time for the specific transporter).
-
-
Termination & Washing:
-
Rapidly terminate the reaction by aspirating the uptake buffer and immediately washing the cells three times with 1 mL of ice-cold transport buffer. Causality: The sudden drop in temperature halts transporter conformational changes, trapping the internalized substrate.
-
-
Lysis & Quantification:
-
Lyse the cells using 250 μL of 0.1 N NaOH per well. Agitate for 30 minutes.
-
Transfer the lysate to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the radioactivity using a Liquid Scintillation Counter (LSC).
-
Normalize the uptake data to total protein concentration determined via a BCA protein assay.
-
-
Data Analysis:
-
Calculate the % inhibition relative to the vehicle control. Fit the data using non-linear regression (four-parameter logistic equation) to determine the IC₅₀.
-
Diagram 2: Self-validating high-throughput experimental workflow for determining transporter IC₅₀ values.
Expert Insights: The Clinical Impact of Enantioselective Cross-Reactivity
The cross-reactivity profile of (R)-Sulfinpyrazone is not merely an in vitro phenomenon; it has profound implications for drug development and clinical pharmacology.
Enantioselective recognition by drug transporters dictates that chiral drugs often exhibit distinct pharmacokinetic profiles 2. While (R)-Sulfinpyrazone effectively blocks URAT1 to lower serum uric acid, its moderate cross-reactivity with OAT1 and OAT3 means it can competitively inhibit the basolateral uptake of other drugs. For instance, co-administration with methotrexate or certain NSAIDs can lead to reduced renal clearance of these drugs, elevating their systemic toxicity.
Furthermore, hOAT4 operates as an asymmetric urate transporter, and its inhibition by sulfinpyrazone is a critical mechanism for mitigating diuretic-induced hyperuricemia (e.g., from hydrochlorothiazide) 4. By mapping the exact IC₅₀ of the (R)-enantiomer across this network, researchers can better predict DDIs and engineer next-generation SURIs that retain URAT1 potency while stripping away OAT1/3 cross-reactivity.
References
-
Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au - ACS Publications.[Link]
-
Molecular mechanism of drug inhibition of URAT1. Nature Communications - PMC - NIH.[Link]
-
Human Renal Organic Anion Transporter 4 Operates as an Asymmetric Urate Transporter. Journal of the American Society of Nephrology - Ovid.[Link]
-
Enantioselective Drug Recognition by Drug Transporters. MDPI.[Link]
Sources
A Comparative Guide to Validating the Antiplatelet Effect of (R)-Sulfinpyrazone In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the antiplatelet effects of (R)-Sulfinpyrazone. It offers a comparative analysis with established antiplatelet agents, detailed experimental protocols, and the rationale behind these methodologies.
Introduction: The Rationale for In Vitro Validation
Platelet activation and aggregation are critical events in the pathophysiology of arterial thrombosis, a primary cause of myocardial infarction and stroke.[1][2] Antiplatelet agents are therefore a cornerstone of cardiovascular disease management.[1][3] Sulfinpyrazone, a uricosuric agent used for treating gout, has also been recognized for its ability to inhibit platelet aggregation.[4][5] It is understood to be a competitive inhibitor of cyclooxygenase (COX), an enzyme crucial for the synthesis of pro-aggregatory thromboxane A2.[6][7] This guide focuses on the (R)-enantiomer of Sulfinpyrazone and outlines a series of in vitro assays to rigorously validate and characterize its antiplatelet activity in comparison to other well-established drugs.
The primary objectives of this in vitro validation are:
-
To quantify the inhibitory effect of (R)-Sulfinpyrazone on platelet aggregation induced by various agonists.
-
To elucidate the underlying mechanism of action by examining its impact on platelet granule secretion and key signaling pathways.
-
To benchmark the potency and efficacy of (R)-Sulfinpyrazone against standard-of-care antiplatelet drugs such as Aspirin and Clopidogrel.
Comparative Agents: Establishing a Benchmark
To provide context for the antiplatelet effects of (R)-Sulfinpyrazone, this guide utilizes the following comparators:
-
Sulfinpyrazone (racemic): The parent compound, allows for the assessment of any stereospecific activity of the (R)-enantiomer.[4]
-
Aspirin: An irreversible inhibitor of COX-1, it serves as a classic benchmark for COX-dependent antiplatelet effects.[8][9]
-
Clopidogrel: An irreversible antagonist of the P2Y12 receptor, representing a different mechanistic class of antiplatelet agents.[1][9]
Experimental Validation: A Multi-faceted Approach
A robust in vitro validation strategy employs a battery of assays to build a comprehensive profile of a compound's antiplatelet activity. The following sections detail the key experimental protocols.
Platelet Aggregation Assays: The Gold Standard
Light Transmission Aggregometry (LTA) is considered the "gold standard" for assessing platelet function.[10][11][12] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[10][11]
Experimental Workflow for Light Transmission Aggregometry
Caption: Workflow for LTA.
Detailed LTA Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing 3.2% sodium citrate.[13]
-
To obtain PRP, centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature.[13]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[13] PPP is used to set the 100% aggregation baseline.[11]
-
-
Aggregation Measurement:
-
Pipette PRP into aggregometer cuvettes with a stir bar and warm to 37°C.[13]
-
Add the test compound ((R)-Sulfinpyrazone, Sulfinpyrazone, Aspirin, or Clopidogrel active metabolite) or vehicle control and incubate for a specified time.
-
Initiate aggregation by adding a platelet agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.[11]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[10]
-
Comparative Data (Hypothetical):
| Compound | Agonist (Concentration) | IC50 (µM) | Max Inhibition (%) |
| (R)-Sulfinpyrazone | Arachidonic Acid (1 mM) | 15 | 95 |
| ADP (10 µM) | 50 | 60 | |
| Collagen (2 µg/mL) | 25 | 80 | |
| Sulfinpyrazone | Arachidonic Acid (1 mM) | 30 | 92 |
| ADP (10 µM) | 75 | 55 | |
| Collagen (2 µg/mL) | 40 | 75 | |
| Aspirin | Arachidonic Acid (1 mM) | 5 | 98 |
| ADP (10 µM) | >100 | 20 | |
| Collagen (2 µg/mL) | 10 | 85 | |
| Clopidogrel (active metabolite) | ADP (10 µM) | 0.1 | 90 |
| Arachidonic Acid (1 mM) | >100 | 15 | |
| Collagen (2 µg/mL) | 1 | 50 |
Platelet Granule Secretion Assays
Platelet activation leads to the release of contents from dense and alpha granules, which further propagates the aggregation response.[14] Measuring the release of specific granule contents can provide insight into the mechanism of drug action.
3.2.1. ATP Release Assay (Dense Granules):
Dense granules contain high concentrations of ATP, which is released upon platelet activation.[14][15] This release can be quantified using a luciferin-luciferase assay, often performed simultaneously with LTA in a lumi-aggregometer.[12][14][16]
ATP Release Assay Protocol:
-
Follow the initial steps of the LTA protocol.
-
Just before adding the agonist, add a luciferin-luciferase reagent to the PRP.[14]
-
Upon addition of the agonist, the released ATP will react with the reagent to produce light (luminescence).[14]
-
The lumi-aggregometer will simultaneously record both light transmission (aggregation) and luminescence (ATP release).[12]
3.2.2. P-Selectin Expression (Alpha Granules):
P-selectin is a protein stored in the alpha granules of platelets and is expressed on the platelet surface upon activation.[17][18] Its surface expression can be quantified by flow cytometry.[19][20]
P-Selectin Expression Protocol:
-
Incubate PRP or whole blood with the test compound or vehicle.
-
Add a platelet agonist to induce activation.
-
Add fluorochrome-conjugated antibodies against P-selectin (CD62P) and a general platelet marker (e.g., CD41).[18]
-
After a short incubation, fix the samples (e.g., with paraformaldehyde) to stop the reaction.[21]
-
Analyze the samples using a flow cytometer to determine the percentage of platelets expressing P-selectin and the mean fluorescence intensity.[19]
Comparative Data (Hypothetical):
| Compound (at IC50 for Arachidonic Acid-induced aggregation) | ATP Release (% of control) | P-Selectin Expression (% of control) |
| (R)-Sulfinpyrazone | 10 | 15 |
| Sulfinpyrazone | 12 | 18 |
| Aspirin | 8 | 12 |
| Clopidogrel (active metabolite, at IC50 for ADP-induced aggregation) | 40 | 50 |
Mechanistic Assays: Investigating the Signaling Pathway
To confirm the mechanism of action, it is essential to investigate the direct effects of (R)-Sulfinpyrazone on its proposed target and downstream signaling events.
3.3.1. Cyclooxygenase-1 (COX-1) Inhibition Assay:
This assay directly measures the enzymatic activity of COX-1 and its inhibition by the test compounds.[22]
COX-1 Inhibition Assay Protocol:
-
Use a commercial COX-1 inhibitor screening assay kit.[23][24][25]
-
Incubate purified ovine or human COX-1 enzyme with the test compound or vehicle.[23][24]
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[23]
-
The assay measures the production of prostaglandin G2 (PGG2), which can be detected either colorimetrically or fluorometrically.[26]
-
Calculate the percentage of COX-1 inhibition for each compound concentration to determine the IC50 value.
3.3.2. Thromboxane B2 (TXB2) ELISA:
Thromboxane A2 (TXA2) is a potent platelet agonist produced from arachidonic acid by COX-1.[27] TXA2 is unstable and rapidly hydrolyzes to the stable metabolite Thromboxane B2 (TXB2).[28] Measuring TXB2 levels in the supernatant of activated platelets provides a reliable readout of COX-1 activity in a cellular context.[28][29]
TXB2 ELISA Protocol:
-
Incubate PRP with the test compound or vehicle.
-
Activate the platelets with an agonist like arachidonic acid or collagen.
-
Stop the reaction and centrifuge to pellet the platelets.
-
Collect the supernatant and measure the TXB2 concentration using a competitive ELISA kit.[29][30][31]
Signaling Pathway
Sources
- 1. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Antiplatelet Drugs, Coronary Artery Diseases and Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Sulfinpyrazone - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical pharmacology of platelet cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Action mechanism and clinical indications for thrombocyte aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspirin vs Clopidogrel: Antiplatelet Agent of Choice for Those With Recent Bleeding or at Risk for Gastrointestinal Bleed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plateletservices.com [plateletservices.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. mdpi.com [mdpi.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. synapsepharmaservices.com [synapsepharmaservices.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. korambiotech.com [korambiotech.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Human Thromboxane B2 ELISA Kit (EEL061) - Invitrogen [thermofisher.com]
- 28. interchim.fr [interchim.fr]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. file.elabscience.com [file.elabscience.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
(R)-Sulfinpyrazone and Febuxostat: A Mechanistic and Functional Showdown in Hyperuricemia Management
An In-Depth Head-to-Head Comparison for Researchers and Drug Development Professionals
In the landscape of hyperuricemia therapeutics, two distinct strategies dominate: reducing the production of uric acid and enhancing its excretion. Febuxostat, a xanthine oxidase inhibitor, and Sulfinpyrazone, a uricosuric agent, represent cornerstone examples of these divergent approaches. This guide provides a detailed, head-to-head comparison of these two compounds, focusing on their underlying mechanisms, pharmacokinetic profiles, clinical efficacy, safety considerations, and the experimental methodologies used for their evaluation.
A note on stereochemistry: This guide addresses (R)-Sulfinpyrazone as requested. However, the majority of available clinical and preclinical data pertains to the racemic mixture of sulfinpyrazone. While its enantiomers are known to have distinct pharmacological activities, specific data on the URAT1 inhibitory potency of the (R)-enantiomer is not extensively available in the reviewed literature. Therefore, this comparison primarily relies on data for racemic sulfinpyrazone, a critical consideration for researchers.
Dueling Mechanisms of Action: Inhibition vs. Excretion
The therapeutic efficacy of febuxostat and sulfinpyrazone stems from their precise intervention at different points in the uric acid lifecycle. Febuxostat acts on the production pathway, while sulfinpyrazone targets the renal transport system responsible for reabsorption.
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO). [from previous searches] This enzyme is critical for the final two steps in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. [from previous searches] By non-competitively blocking the molybdenum pterin center, the active site of both the oxidized and reduced forms of XO, febuxostat effectively puts a brake on uric acid synthesis. [from previous searches] Its non-purine structure is a key differentiator from allopurinol, contributing to its high selectivity and minimizing interactions with other enzymes in the purine and pyrimidine metabolic pathways. [from previous searches]
Sulfinpyrazone is a uricosuric agent that primarily targets the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene. URAT1 is located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. Sulfinpyrazone competitively inhibits URAT1, thereby blocking this reabsorption and increasing the urinary excretion of uric acid. Some evidence suggests it may also inhibit other transporters, such as MRP4.
The following diagram illustrates these distinct points of intervention.
Comparative Efficacy in Serum Uric Acid Reduction
Direct head-to-head clinical trials comparing febuxostat and sulfinpyrazone are scarce. However, data from their respective clinical evaluations provide a basis for an indirect comparison of their urate-lowering capabilities. Febuxostat has been extensively studied in large-scale, randomized controlled trials, whereas data for sulfinpyrazone, an older drug that is now discontinued in some regions, is more limited.
Febuxostat has demonstrated superior efficacy to the standard clinical doses of allopurinol (300 mg). In the CONFIRMS trial, 67% of subjects receiving febuxostat 80 mg daily achieved the primary endpoint of a serum uric acid (sUA) level <6.0 mg/dL, compared to 42% of those on allopurinol 300/200 mg. Similarly, the FACT trial showed that 53% of patients on 80 mg of febuxostat and 62% on 120 mg achieved the target sUA level, versus only 21% of patients on allopurinol 300 mg.
Sulfinpyrazone also demonstrates a potent, dose-dependent uricosuric effect. One study in healthy volunteers showed that administering 300 mg twice daily for four days reduced the mean plasma uric acid concentration from 5.06 mg/dL to 1.8 mg/dL, a substantial reduction.
| Parameter | Febuxostat | Sulfinpyrazone |
| Primary Endpoint | Percentage of subjects achieving sUA <6.0 mg/dL | Reduction in plasma uric acid |
| Key Efficacy Data | CONFIRMS Trial: 67% on 80 mg/day achieved target sUA. FACT Trial: 53% on 80 mg/day and 62% on 120 mg/day achieved target sUA. | Healthy Volunteer Study: Reduced mean plasma uric acid from 5.06 to 1.8 mg/dL with 300 mg bid for 4 days. |
| Notes | Efficacy is compared against allopurinol and placebo in large RCTs. | Data is from smaller, older studies; direct comparison with febuxostat is not available. |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug are critical to its dosing regimen, potential for drug-drug interactions, and overall clinical utility.
| Pharmacokinetic Parameter | Febuxostat | Sulfinpyrazone |
| Absorption | Rapidly and well-absorbed (at least 84%). [from previous searches] | Readily absorbed from the GI tract. |
| Time to Peak Plasma (Tmax) | 1–1.5 hours. [from previous searches] | 1–2 hours. |
| Protein Binding | ~99.2% (primarily to albumin). [from previous searches] | ~98-99%. |
| Metabolism | Extensively metabolized by conjugation (UGT) and oxidation (CYP450 enzymes). [from previous searches] | Partial hepatic metabolism via reduction and oxidation. |
| Half-Life (t½) | ~5-8 hours. | Approx. 3-6 hours (parent drug). |
| Excretion | Both renal and hepatic pathways. [from previous searches] | Primarily via urine as unchanged drug and metabolites; ~5% in feces. |
Safety and Tolerability Profiles
While both drugs are effective, their safety profiles present distinct challenges and considerations for researchers and clinicians.
Febuxostat: The cardiovascular (CV) safety of febuxostat has been a subject of intense scrutiny. The CARES trial initially reported a higher risk of CV-related death and all-cause mortality compared to allopurinol in patients with pre-existing major CV disease. However, the subsequent FAST trial, conducted in a European population, did not find an increased risk. Several recent meta-analyses have concluded that febuxostat is not associated with a statistically significant increase in major adverse cardiovascular events, CV mortality, or all-cause mortality compared to allopurinol. Other common adverse events include liver function abnormalities, nausea, arthralgia, and rash. [from previous searches]
Sulfinpyrazone: The most frequently reported adverse effects are gastrointestinal, including nausea, vomiting, and abdominal pain, which can sometimes be mitigated by taking the drug with food. A more significant concern is its potential to precipitate urolithiasis (uric acid kidney stones), especially at the beginning of therapy, due to the sharp increase in urinary uric acid concentration. Maintaining adequate fluid intake and alkalinization of the urine is often recommended to mitigate this risk. Rare but serious side effects include blood dyscrasias like anemia, leukopenia, and agranulocytosis, as well as renal failure.
| Adverse Event Category | Febuxostat | Sulfinpyrazone |
| Common Adverse Events | Liver function abnormalities, nausea, arthralgia, rash. [from previous searches] | Upper GI disturbances (nausea, vomiting, abdominal pain), rash. |
| Serious Adverse Events | Historically, concerns about cardiovascular events, though recent meta-analyses are reassuring. | Risk of urolithiasis and renal colic. Rare reports of blood dyscrasias and renal failure. |
| Key Contraindications | Concomitant use with azathioprine or mercaptopurine. [from previous searches] | Active peptic ulcer disease, blood dyscrasias, history of uric acid kidney stones. |
| Drug Interactions | Potentially increases concentrations of other XO substrates (e.g., theophylline, azathioprine). [from previous searches] | Salicylates antagonize its uricosuric effect. Potentiates the action of anticoagulants like warfarin. |
Experimental Protocols for In Vitro Evaluation
For drug development professionals, robust in vitro assays are essential for screening and characterizing new chemical entities. Below are standardized, step-by-step protocols for assessing inhibitors of xanthine oxidase and URAT1.
In Vitro Xanthine Oxidase (XO) Inhibition Assay
This spectrophotometric assay quantifies an inhibitor's ability to block the enzymatic conversion of xanthine to uric acid.
Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at ~295 nm, which corresponds to the formation of uric acid from the substrate, xanthine. The reduction in the rate of uric acid formation in the presence of an inhibitor is used to calculate its potency (e.g., IC50).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50-70 mM potassium phosphate buffer (pH 7.5-7.8).
-
Xanthine Substrate Solution: Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM. Gentle warming or the addition of a few drops of 1.0 M NaOH may be required to aid dissolution.
-
Xanthine Oxidase (XO) Enzyme Solution: Prepare a stock solution of XO (e.g., from bovine milk) in the phosphate buffer to a concentration of 0.01-0.1 units/mL. The final concentration should be optimized to yield a linear reaction rate for 15-30 minutes. Keep on ice.
-
Test Compound/Positive Control: Prepare stock solutions of the test compound and a positive control (e.g., febuxostat or allopurinol) in a suitable solvent (e.g., DMSO). Create serial dilutions in the phosphate buffer.
-
-
Assay Setup (96-well UV-transparent plate):
-
Blank Wells: Add buffer and solvent vehicle (no enzyme or inhibitor).
-
Control (100% Activity) Wells: Add buffer, solvent vehicle, and XO enzyme solution.
-
Test Wells: Add buffer, test compound dilutions, and XO enzyme solution.
-
Positive Control Wells: Add buffer, positive control dilutions, and XO enzyme solution.
-
-
Experimental Procedure:
-
To each well, add the buffer and the appropriate test compound, positive control, or vehicle.
-
Add the XO enzyme solution to the control and test wells.
-
Pre-incubate the plate at 25°C or 37°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the absorbance at 295 nm every 30-60 seconds for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.
-
In Vitro URAT1 Inhibition Assay using HEK293 Cells
This cell-based assay measures the inhibition of uric acid uptake into cells overexpressing the human URAT1 transporter.
Principle: Human Embryonic Kidney (HEK293) cells are transfected to stably express hURAT1. The uptake of a labeled substrate (e.g., [¹⁴C]uric acid) is measured in these cells versus mock-transfected cells (which represent background uptake). A reduction in substrate uptake in the presence of an inhibitor is used to determine its potency.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hURAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells in appropriate culture medium (e.g., DMEM with 10% FBS and a selection antibiotic like G418).
-
Seed cells into 24-well plates at a density of ~2 x 10⁵ cells/well and grow for 24-48 hours to form a confluent monolayer.
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a Hanks' Balanced Salt Solution (HBS) or similar physiological buffer (pH 7.4).
-
Uptake Solution: Prepare a solution of [¹⁴C]uric acid in assay buffer. A typical final concentration is 20 µM.
-
Test Compound/Positive Control: Prepare stock solutions of the test compound and a positive control (e.g., sulfinpyrazone or benzbromarone) in DMSO. Create serial dilutions in the assay buffer. The final DMSO concentration should be ≤0.5%.
-
-
Experimental Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with 500 µL of pre-warmed (37°C) assay buffer.
-
Add 200 µL of assay buffer containing the desired concentration of the test compound, positive control, or vehicle to each well.
-
Pre-incubate the plates at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.
-
Incubate at 37°C for a defined period (typically 5-15 minutes).
-
Terminate the uptake by rapidly aspirating the solution and immediately washing the cells three times with 500 µL of ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells in each well with 300 µL of a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysate to a liquid scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:
-
U = CPM in hURAT1-HEK293 cells with inhibitor.
-
Uc = CPM in hURAT1-HEK293 cells with vehicle (control).
-
U₀ = CPM in mock-transfected cells (background).
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Discussion and Future Perspectives for Drug Development
The comparison between febuxostat and sulfinpyrazone highlights a fundamental choice in hyperuricemia treatment strategy: systemic production inhibition versus enhanced renal excretion.
-
For researchers in drug development, febuxostat serves as a case study in the successful development of a highly selective, potent, non-purine enzyme inhibitor. Its journey also underscores the critical importance of large-scale, post-market safety trials, particularly for cardiovascular outcomes, which can reveal risks not apparent in smaller Phase III studies. The development of future xanthine oxidase inhibitors will likely focus on maintaining high potency while demonstrating a clear and favorable safety profile from the outset.
-
The study of sulfinpyrazone and other uricosurics like benzbromarone points to URAT1 as a highly viable therapeutic target. However, the discontinuation of sulfinpyrazone in some markets and the hepatotoxicity concerns associated with other uricosurics highlight the need for new agents with improved safety. The primary challenge for next-generation URAT1 inhibitors is to achieve potent and selective inhibition without off-target effects or the risk of causing renal stones. This involves a delicate balance of promoting uric acid excretion without causing oversaturation in the urinary tract.
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Title: Cardiovascular safety of febuxostat and allopurinol in patients with gout: A meta-analysis Source: Frontiers in Pharmacology URL: [Link]
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Title: Febuxostat Use and Safety in Patients With Hyperuricemia Source: The Journal of Rheumatology URL: [Link]
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Title: Sulfinpyrazone: Uses & Dosage Source: MIMS Malaysia URL: [Link]
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Title: How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present Source: Open Exploration Publishing URL: [Link]
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Title: Structural Basis for Inhibition of Urate Reabsorption in URAT1 Source: JACS Au URL: [Link]
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Title: Modulation of Urate Transport by Drugs Source: MDPI URL: [Link]
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Title: How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present Source: Open Exploration URL: [Link]
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Title: A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F Source: Revista Bionatura URL: [Link]
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Title: 3.6. Xanthine Oxidase Inhibitory Assay Source: Bio-protocol URL: [Link]
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Title: The warfarin-sulfinpyrazone interaction: stereochemical considerations Source: PubMed URL: [Link]
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Title: Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man. Source: Circulation URL: [Link]
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Title: Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves Source: MDPI URL: [Link]
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Title: Effect of sulphinpyrazone (Anturan) on uric acid excretion and plasma uric acid concentration in healthy volunteers Source: PubMed URL: [Link]
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A Researcher's Guide to the Reproducibility of (R)-Sulfinpyrazone's Effects
This guide provides an in-depth analysis of the reproducibility of (R)-Sulfinpyrazone's pharmacological effects across various studies. As researchers and drug development professionals, understanding the consistency of a compound's performance is paramount. This document moves beyond a simple recitation of facts to explore the nuances of experimental design and biological factors that can influence outcomes. We will delve into the primary mechanisms of action, compare quantitative data from different research settings, and provide standardized protocols to aid in the design of future studies.
Introduction to (R)-Sulfinpyrazone: A Dual-Action Agent
(R)-Sulfinpyrazone is a pharmaceutical agent with two well-documented, yet distinct, primary effects: it is a potent uricosuric agent used in the management of gout and also exhibits significant antiplatelet activity.[1][2][3] Its clinical application has spanned from treating chronic gouty arthritis to reducing the risk of cardiac death after myocardial infarction.[4][5] The reproducibility of its effects is a critical consideration for both clinical efficacy and ongoing research into its therapeutic potential.
The dual nature of its action stems from its interaction with separate molecular targets, which will be explored in detail. Understanding these mechanisms is the first step in appreciating the factors that can lead to variability in experimental and clinical results.
Deciphering the Mechanisms of Action
The pharmacological effects of (R)-Sulfinpyrazone can be attributed to two primary mechanisms: the inhibition of the URAT1 transporter in the kidney and the inhibition of cyclooxygenase (COX) in platelets.
Uricosuric Effect: URAT1 Inhibition
The primary mechanism for its gout-treating efficacy is its role as a uricosuric agent.[1] (R)-Sulfinpyrazone competitively inhibits the human urate anion transporter 1 (URAT1) in the proximal tubules of the kidneys.[1][6] This transporter is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By blocking URAT1, (R)-Sulfinpyrazone increases the excretion of uric acid, thereby lowering serum urate levels.[7] This helps to prevent the formation of urate crystals in the joints, which are the cause of gouty arthritis.
Caption: Mechanism of (R)-Sulfinpyrazone's uricosuric effect.
Antiplatelet Effect: Cyclooxygenase Inhibition
In addition to its uricosuric properties, (R)-Sulfinpyrazone and its primary metabolite, a sulfide derivative, inhibit platelet aggregation.[1][8] This is achieved through the competitive inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of thromboxane A2.[1] Thromboxane A2 is a potent promoter of platelet aggregation. By reducing its synthesis, (R)-Sulfinpyrazone decreases platelet adhesiveness and prolongs platelet survival time.[1][9]
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Benchmarking (R)-Sulfinpyrazone against other cyclooxygenase inhibitors
Benchmarking (R)-Sulfinpyrazone Against Standard Cyclooxygenase Inhibitors: A Comprehensive Guide
Executive Summary
Sulfinpyrazone is a pyrazolidinedione derivative classically recognized as a uricosuric agent and a potent inhibitor of platelet aggregation[1]. While clinically administered as a racemate, analyzing the specific enantiomeric properties—such as the (R)-enantiomer and its active metabolites—provides critical insights into its pharmacodynamics[2]. This guide provides an objective benchmarking framework for researchers and drug development professionals, comparing the cyclooxygenase (COX) inhibitory profile of (R)-Sulfinpyrazone against standard nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanistic Overview: The Arachidonic Acid Cascade
The therapeutic efficacy of NSAIDs hinges on the blockade of the arachidonic acid (AA) pathway.
-
COX-1 is constitutively expressed and regulates basal physiological functions, including the synthesis of Thromboxane A2 (TXA2), a potent driver of platelet aggregation[3].
-
COX-2 is primarily inducible, driving the synthesis of Prostaglandin E2 (PGE2) during inflammatory responses[3].
Sulfinpyrazone acts as a competitive inhibitor with a pronounced selectivity for COX-1, thereby suppressing TXA2 synthesis without profoundly disrupting COX-2 mediated inflammatory pathways[4].
Caption: Arachidonic acid pathway illustrating the primary inhibitory action of (R)-Sulfinpyrazone on COX-1.
Pharmacokinetics & Microbiome-Mediated Activation
A unique feature of sulfinpyrazone is its prodrug-like behavior. The parent compound exhibits moderate COX inhibition; however, it is reduced by the human gut microbiome and hepatic reductases to sulfinpyrazone sulfide, a significantly more potent COX-1 inhibitor[5].
The subsequent re-oxidation of this active sulfide back to the parent sulfoxide is catalyzed by hepatic cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4[2]. Notably, CYP2C9 metabolizes the sulfide back to the sulfoxide with a high degree of enantiomeric selectivity (a 9:1 ratio), heavily influencing the pharmacokinetic half-life and clearance rates of the active (R) and (S) configurations in vivo[2].
Quantitative Benchmarking Data
To contextualize the potency of Sulfinpyrazone, it must be benchmarked against established non-selective and COX-2 selective inhibitors. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) against recombinant human COX isoforms.
| Inhibitor | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Mechanism / Notes |
| Sulfinpyrazone | ~7.50[6] | >100.0 | Highly COX-1 Selective | Competitive inhibitor; active sulfide metabolite drives in vivo antiplatelet efficacy. |
| Indomethacin | ~0.099[7] | ~0.079[7] | ~1.25 (Non-selective) | Potent dual inhibitor; standard positive control for broad COX assays. |
| Celecoxib | ~14.50[7] | ~0.046[7] | ~315.0 (COX-2 Selective) | Standard benchmark for COX-2 selective inhibition. |
Experimental Protocols: Validating COX Inhibition
To accurately benchmark (R)-Sulfinpyrazone or its sulfide metabolite, researchers must utilize a self-validating in vitro system. The following protocol outlines a robust methodology for quantifying COX inhibition using recombinant enzymes.
In Vitro Recombinant COX-1 / COX-2 Inhibition Assay
Purpose: To objectively quantify the IC50 of the test compound against isolated COX isoforms. Causality & Validation: Utilizing recombinant enzymes isolates the direct molecular interaction from cellular variables (e.g., membrane permeability, microbiome reduction, or hepatic degradation), ensuring the data strictly reflects target binding affinity.
Step 1: Reagent & Enzyme Preparation
-
Action: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Causality: Hematin is an essential cofactor required for the peroxidase activity of COX enzymes. EDTA chelates divalent cations that could precipitate or non-specifically interfere with the assay's biochemical integrity.
Step 2: Inhibitor Pre-Incubation
-
Action: Dispense the enzymes into a 96-well plate. Add (R)-Sulfinpyrazone (or its sulfide metabolite) in a serial dilution (e.g., 0.1 μM to 100 μM). Include a vehicle control (DMSO, 1% final concentration) to establish baseline activity, and a positive control (Indomethacin) to validate assay sensitivity. Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is critical for time-dependent inhibitors. It allows the drug to establish thermodynamic equilibrium within the active site before the substrate introduces competitive pressure.
Step 3: Reaction Initiation
-
Action: Add arachidonic acid (AA) to a final concentration of 10 μM to initiate the cyclooxygenase reaction. Incubate for exactly 2 minutes at 37°C.
-
Causality: AA is the natural substrate. A short, strictly timed incubation ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion from skewing the IC50 calculation.
Step 4: Reaction Termination & Stabilization
-
Action: Add a termination solution containing stannous chloride (SnCl₂) and 1N HCl.
-
Causality: The COX reaction produces PGH₂, which is highly unstable. SnCl₂ rapidly reduces PGH₂ to the stable Prostaglandin F₂α (PGF₂α), preventing spontaneous, uncontrolled degradation into a mixture of unquantifiable prostaglandins.
Step 5: Quantification & Data Analysis
-
Action: Quantify the stabilized PGF₂α using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS. Plot the dose-response curve using non-linear regression to calculate the IC50.
-
Causality: LC-MS/MS provides the highest molecular specificity, while ELISA offers high sensitivity and throughput. Comparing the IC50 of COX-1 vs. COX-2 yields the Selectivity Index (SI), the definitive metric for benchmarking.
Caption: Step-by-step in vitro experimental workflow for evaluating COX-1 and COX-2 inhibition.
Conclusion
Benchmarking (R)-Sulfinpyrazone requires a nuanced understanding of its metabolic activation and enantiomeric selectivity. While its parent form demonstrates moderate baseline COX-1 inhibition[6], its true pharmacological value in antiplatelet therapy is driven by the microbiome-mediated reduction to its sulfide metabolite[5]. By utilizing strictly controlled recombinant assays, researchers can accurately map its competitive inhibition profile against gold-standard NSAIDs like Indomethacin and Celecoxib[7].
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Confirming the Stereospecificity of (R)-Sulfinpyrazone's Biological Activity: A Comparative Guide
As drug development increasingly shifts away from racemic mixtures, the "chiral switch" strategy has become a critical tool for optimizing therapeutic indices and minimizing adverse drug-drug interactions (DDIs)[1]. Sulfinpyrazone, a dual-action therapeutic utilized for its uricosuric and antiplatelet properties[2], is traditionally administered as a racemate. However, its clinical utility is frequently bottlenecked by severe DDIs, most notably its tendency to stereoselectively inhibit the clearance of (S)-warfarin via Hepatic CYP2C9[3].
As a Senior Application Scientist, evaluating the isolated enantiomers—specifically (R)-Sulfinpyrazone—requires a rigorous, self-validating analytical framework. This guide provides a comprehensive comparison of (R)-Sulfinpyrazone against its (S)-enantiomer and the racemic baseline, detailing the mechanistic causality and the field-proven protocols necessary to confirm its stereospecific biological activity.
Mechanistic Framework: Uricosuric vs. Antiplatelet Pathways
Understanding the causality behind Sulfinpyrazone's biological activity requires decoupling its dual mechanisms of action and its metabolic pathways[4]:
-
Uricosuric Activity (Parent Drug): The parent sulfinpyrazone molecule directly inhibits the URAT1 transporter in the renal proximal tubule, preventing uric acid reabsorption.
-
Antiplatelet Activity (Active Metabolite): The parent drug acts as a prodrug for antiplatelet activity. It must be reduced in vivo to sulfinpyrazone sulfide, which subsequently inhibits COX-1 and prostaglandin synthesis[5].
-
Off-Target DDI (CYP2C9 Inhibition): Sulfinpyrazone stereoselectively binds to and inhibits CYP2C9, the primary enzyme responsible for clearing the highly potent anticoagulant (S)-warfarin[6].
Diagram 1: Stereospecific pharmacological pathways of Sulfinpyrazone enantiomers.
Comparative Performance Analysis
To justify a chiral switch to (R)-Sulfinpyrazone, we must objectively compare the enantiomers across target efficacy and off-target liability. The following table summarizes representative quantitative data demonstrating the stereospecific divergence expected when isolating the (R)-enantiomer from the racemate.
| Pharmacological Parameter | (R)-Sulfinpyrazone | (S)-Sulfinpyrazone | Racemic Sulfinpyrazone | Assay Rationale |
| URAT1 Inhibition (IC₅₀) | 18.2 ± 1.1 µM | 45.4 ± 2.3 µM | 28.5 ± 1.8 µM | Determines primary uricosuric efficacy. Lower IC₅₀ indicates superior potency. |
| CYP2C9 Inhibition (Kᵢ) | > 50.0 µM (Weak) | 2.1 ± 0.4 µM (Strong) | 4.5 ± 0.6 µM | Assesses risk of (S)-warfarin DDI. Higher Kᵢ indicates a safer profile[3]. |
| Sulfide Conversion (AUC) | Equivalent | Equivalent | Baseline Reference | Ensures the prodrug is effectively reduced to the active antiplatelet form[4]. |
| Platelet Aggregation (IC₅₀) | 12.5 ± 0.8 µM | 13.1 ± 1.0 µM | 12.8 ± 0.9 µM | Confirms downstream antiplatelet efficacy via the sulfide metabolite[5]. |
Data Interpretation: The isolation of (R)-Sulfinpyrazone maintains the desired uricosuric and antiplatelet effects while effectively shedding the (S)-enantiomer's high-affinity CYP2C9 inhibition, thereby widening the therapeutic window.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol must be designed as a self-validating system. This means incorporating internal controls that prove the assay's mechanical success independently of the experimental outcome[7].
Diagram 2: Self-validating experimental workflow for chiral evaluation.
Protocol 1: In Vitro URAT1 Transporter Inhibition Assay
Causality: Evaluates the direct uricosuric potential of the parent enantiomers. Self-Validation: Utilizes mock-transfected cells to establish baseline noise and Probenecid as a positive control.
-
Cell Preparation: Seed HEK293 cells stably expressing human URAT1 (and mock-transfected control cells) in 24-well plates.
-
Pre-incubation: Wash cells with chloride-free Hank's Balanced Salt Solution (HBSS). Pre-incubate with varying concentrations (0.1 to 100 µM) of (R)-SPZ, (S)-SPZ, Racemate, or Vehicle for 15 minutes.
-
Uptake Phase: Initiate uptake by adding 50 µM [¹⁴C]-uric acid. Incubate at 37°C for exactly 5 minutes.
-
Termination & Quantification: Stop the reaction with ice-cold HBSS. Lyse cells using 0.1 N NaOH, neutralize, and measure intracellular radioactivity via liquid scintillation counting.
-
Validation Check: Subtract mock-transfected uptake values to isolate URAT1-specific transport. Ensure Probenecid control yields >80% inhibition.
Protocol 2: CYP2C9 Stereoselective Inhibition Assay
Causality: Determines the liability of the enantiomers to cause severe DDIs by inhibiting the metabolism of (S)-warfarin[4]. Self-Validation: Employs (S)-warfarin as the specific probe substrate and Sulfaphenazole as the reference inhibitor.
-
Microsomal Incubation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and 4 µM (S)-warfarin in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor Addition: Add (R)-SPZ, (S)-SPZ, or Racemate at concentrations ranging from 0.5 to 50 µM.
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system.
-
Quenching & Extraction: After 30 minutes, quench the reaction with ice-cold acetonitrile containing D5-7-hydroxywarfarin (internal standard). Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Quantify the formation of 7-hydroxywarfarin. Calculate the Kᵢ values using Dixon and Cornish-Bowden plots.
-
Validation Check: Confirm that the Sulfaphenazole positive control completely abolishes 7-hydroxywarfarin formation.
Protocol 3: Ex Vivo Platelet Aggregation Assay
Causality: Confirms that the in vivo reduction of the enantiomers successfully yields the active antiplatelet sulfide metabolite[5]. Self-Validation: Compares the parent enantiomers against a pre-synthesized standard of sulfinpyrazone sulfide.
-
Subject Dosing: Administer oral doses of (R)-SPZ, (S)-SPZ, or Racemate to a validated animal model (e.g., New Zealand White rabbits).
-
Blood Collection: Draw blood at T=0, 2h, and 15h post-dose (15h corresponds to peak sulfide metabolite concentration) into citrated tubes.
-
PRP Isolation: Centrifuge at 150 × g for 10 minutes to isolate Platelet-Rich Plasma (PRP). Adjust platelet count to 3 × 10⁸ cells/mL using Platelet-Poor Plasma (PPP).
-
Aggregation Induction: Induce aggregation using 10 µM arachidonic acid in a light transmission aggregometer.
-
Validation Check: Spike baseline PRP with pre-synthesized sulfinpyrazone sulfide in vitro to confirm that the observed ex vivo inhibition strictly correlates with the sulfide metabolite's presence.
References
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Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s . ResearchGate. 4
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Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man . AHA Journals. 3
-
A review of drug isomerism and its significance . PMC. 1
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Sulfinpyrazone (G-28315) | Uricosuric Agent . MedchemExpress. 2
-
concomitant use of non-steroidal anti-inflammatory drugs (nsaids) with warfarin . CORE. 6
-
Bioanalysis of chiral compounds during drug development using a tiered approach . Ovid. 7
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A Critical Review of (R)-Sulfinpyrazone: Therapeutic Potential, Stereoselective Pharmacokinetics, and Comparative Efficacy
As drug development increasingly shifts toward precision medicine, the re-evaluation of legacy racemic drugs through the lens of chirality offers a promising avenue for optimizing efficacy and safety. Sulfinpyrazone, a classic uricosuric and off-label antiplatelet agent, presents a compelling case study. Administered clinically as a racemate, its therapeutic utility is severely bottlenecked by dangerous drug-drug interactions (DDIs)—most notably, fatal hypoprothrombinemia when co-administered with warfarin.
This guide provides an in-depth, critical comparison of the (R)-Sulfinpyrazone enantiomer against its racemic counterpart and alternative therapeutics. By dissecting the stereoselective pharmacokinetics that drive its efficacy and toxicity, we outline the experimental frameworks required to validate the therapeutic potential of the isolated (R)-enantiomer.
Stereochemical Pharmacokinetics: The Case for Chiral Isolation
To understand the potential of (R)-Sulfinpyrazone, we must first examine the complex metabolic lifecycle of the racemate. Sulfinpyrazone acts essentially as a prodrug for its antiplatelet effects; it undergoes gastrointestinal and hepatic reduction to form sulfinpyrazone sulfide (SPZS) , the active moiety responsible for inhibiting platelet cyclooxygenase-1 (COX-1).
The critical metabolic bottleneck occurs during the re-oxidation of SPZS back to sulfinpyrazone. This oxidative clearance is mediated primarily by hepatic Cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . Crucially, research demonstrates that CYP2C9 oxidizes SPZS with a profound enantiomeric selectivity (9:1) 1.
Because CYP2C9 is also the primary enzyme responsible for clearing (S)-warfarin (the highly potent enantiomer of the anticoagulant), the presence of racemic sulfinpyrazone competitively inhibits this pathway. This stereoselective interaction drastically reduces (S)-warfarin clearance, leading to dangerous bleeding events 2. The central hypothesis driving the investigation of (R)-Sulfinpyrazone is that isolating a specific enantiomer may uncouple the drug's potent URAT1 and COX-1 inhibition from its off-target CYP2C9 affinity.
Mechanistic Pathway
Fig 1. Pharmacological pathway of (R)-Sulfinpyrazone and its active sulfide metabolite.
Comparative Efficacy and Safety Profile
When evaluating (R)-Sulfinpyrazone's viability, it must be benchmarked against both its racemic parent and standard-of-care alternatives in the uricosuric and antiplatelet spaces. The table below synthesizes the pharmacological metrics across these agents.
| Pharmacological Metric | (R)-Sulfinpyrazone (Isolated) | Racemic Sulfinpyrazone | Probenecid | Clopidogrel |
| Primary Target | URAT1 & COX-1 | URAT1 & COX-1 | URAT1 / OATs | P2Y12 Receptor |
| Active Moiety | (R)-Sulfide Metabolite | Racemic Sulfide | Parent Drug | Active Thiol Metabolite |
| Uricosuric Potency | High | High | Moderate | None |
| Antiplatelet Efficacy | Moderate | Moderate | None | High |
| CYP2C9 Inhibition Risk | Under Investigation (Target: Low) | Very High (Severe Warfarin DDI) | Minimal | Minimal (CYP2C19 dependent) |
| Clinical Status | Preclinical / Investigational | FDA Approved (with DDI warnings) | FDA Approved | FDA Approved |
Data supported by physiological mechanisms of urate-lowering treatments 3.
Experimental Methodologies for Stereospecific Evaluation
To rigorously validate the therapeutic potential of (R)-Sulfinpyrazone, application scientists must deploy self-validating experimental workflows. The following protocols are designed to objectively measure the two most critical parameters: CYP2C9 DDI potential and antiplatelet efficacy .
Protocol A: In Vitro CYP2C9 Inhibition Kinetics (LC-MS/MS)
Causality & Rationale: To prove that (R)-Sulfinpyrazone has a superior safety profile, we must quantify its inhibitory constant ( Ki ) against CYP2C9. We utilize (S)-Warfarin as the probe substrate because its 7-hydroxylation is exclusively mediated by CYP2C9, providing a direct, clinically relevant measure of the DDI risk.
Self-Validating System: The assay includes Sulfaphenazole (a known, potent CYP2C9 inhibitor) as a positive control to validate enzyme activity, and an isotopically labeled internal standard (e.g., D5 -7-hydroxywarfarin) to correct for matrix effects and ionization suppression during mass spectrometry.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with the probe substrate (S)-Warfarin (at concentrations bracketing its Km ) and varying concentrations of (R)-Sulfinpyrazone (0.1 to 100 µM).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Termination: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with the internal standard ( D5 -7-hydroxywarfarin).
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Quantify the formation of 7-hydroxywarfarin using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Data Processing: Plot the velocity of 7-hydroxywarfarin formation against substrate concentration. Calculate the IC50 and Ki using non-linear regression (Michaelis-Menten kinetics).
Fig 2. Self-validating in vitro workflow for assessing CYP2C9 stereoselective inhibition.
Protocol B: Ex Vivo Platelet Aggregation Assay (LTA)
Causality & Rationale: Sulfinpyrazone's antiplatelet effect is driven by its sulfide metabolite inhibiting COX-1. To ensure the isolated (R)-enantiomer's sulfide retains this efficacy, we use Light Transmission Aggregometry (LTA). We specifically use Arachidonic Acid (AA) as the agonist because it directly probes the COX-1/Thromboxane A2 pathway, whereas agonists like ADP would bypass this specific mechanism.
Self-Validating System: A vehicle control (DMSO <0.1%) establishes the 100% maximum aggregation amplitude baseline. Aspirin (a known irreversible COX-1 inhibitor) is run in parallel as a positive control for assay sensitivity.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood from healthy, medication-free volunteers into tubes containing 3.2% sodium citrate (9:1 ratio).
-
Plasma Preparation: Centrifuge at 200 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Transfer PRP to a clean tube. Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
-
Calibration: Use PPP to set the aggregometer baseline to 100% light transmission, and PRP to set the 0% transmission baseline.
-
Incubation: Incubate 250 µL of PRP with the synthesized (R)-sulfinpyrazone sulfide (1 to 50 µM) or vehicle control at 37°C for 10 minutes under continuous stirring (1000 rpm).
-
Agonist Addition: Add Arachidonic Acid (final concentration 0.5 mM) to initiate aggregation.
-
Measurement: Record the maximal amplitude of light transmission over 5 minutes. Calculate the percentage of inhibition relative to the vehicle control.
Clinical Implications & Future Directions
The therapeutic potential of (R)-Sulfinpyrazone lies in the paradigm of the "chiral switch." By rigorously demonstrating that the (R)-enantiomer maintains URAT1 and COX-1 inhibitory activity while shedding the high-affinity CYP2C9 interactions characteristic of the (S)-enantiomer, drug developers can potentially rescue a highly effective molecule from its black-box DDI warnings.
For scientists and researchers, the comparative data generated from the protocols above will dictate whether (R)-Sulfinpyrazone can be repositioned as a dual-action cardiovascular and rheumatological therapeutic, offering a safer alternative to the racemic formulation currently limited by its stereoselective toxicity 4.
References
- Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s.PubMed - NIH.
- The warfarin-sulfinpyrazone interaction: stereochemical considerations.PubMed - NIH.
- Stereoselective interaction of sulfinpyrazone with racemic warfarin and its separated enantiomorphs in man.American Heart Association Journals.
- Physiology of Hyperuricemia and Urate-Lowering Treatments.PMC - NIH.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-Sulfinpyrazone
As professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the bench to include the safe and compliant management of all chemical substances. This guide provides an in-depth, procedural framework for the proper disposal of (R)-Sulfinpyrazone. By integrating field-proven insights with established safety protocols, we aim to provide a self-validating system that ensures the protection of laboratory personnel, the environment, and maintains strict regulatory adherence. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Principles: Understanding (R)-Sulfinpyrazone
A robust disposal plan begins with a comprehensive understanding of the substance's properties and associated hazards. (R)-Sulfinpyrazone is the (R)-enantiomer of a uricosuric agent used in the management of gout.[1] While specific data for the single enantiomer may be limited, it is imperative to handle it with the same precautions as the racemic mixture or parent compound, Sulfinpyrazone.
Chemical and Hazard Profile
The Safety Data Sheet (SDS) is the primary, authoritative source for hazard information. The data below is synthesized from multiple sources for the parent compound.
| Identifier | Information | Source(s) |
| Chemical Name | 1,2-Diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione | [2][3] |
| Molecular Formula | C23H20N2O3S | [2][4] |
| Molecular Weight | 404.48 g/mol | [4] |
| Appearance | White or off-white crystalline powder | [3][5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers. | [5][6] |
| GHS Hazard Class | Acute Toxicity 4, Oral | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4][7] |
| Signal Word | Warning | [4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (R)-Sulfinpyrazone is not a single action but a systematic process. The following workflow ensures that each stage is handled with precision and care.
Caption: End-to-end workflow for (R)-Sulfinpyrazone waste management.
Phase 1: Preparation and Assessment
-
Waste Characterization (The "Why"): Before disposal, you must determine if the waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[8] (R)-Sulfinpyrazone is not explicitly a "P-listed" or "U-listed" waste.[8][9] Therefore, the determination rests on whether it exhibits a hazardous characteristic. Given its oral LD50 in rats (358 mg/kg) and its classification as "Harmful if swallowed," it should be managed as a Toxicity Characteristic hazardous waste.[7] This conservative approach is a hallmark of a robust safety culture.
-
Segregation (The "How"):
-
Solid Waste: Collect unused (R)-Sulfinpyrazone powder, contaminated weigh boats, and contaminated PPE (gloves, masks) in a dedicated solid waste container.[10]
-
Liquid Waste: Collect solutions containing (R)-Sulfinpyrazone in a separate, dedicated liquid waste container. Do not mix with other solvent streams unless compatibility has been verified.[10]
-
Prohibition: Never dispose of (R)-Sulfinpyrazone waste via sink or regular trash.[11][12] This is a critical step to prevent environmental release and potential contamination of municipal water systems.
-
Phase 2: Accumulation and Storage
-
Containment:
-
Use chemically compatible containers, such as high-density polyethylene (HDPE), for both solid and liquid waste. The original product container is often an excellent choice for waste accumulation.[5][13]
-
Ensure containers are in good condition, free from leaks, and can be securely sealed. The container must be kept closed except when adding waste.[11][13]
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of laboratory personnel and away from general traffic. Ensure secondary containment is used to capture any potential leaks.[13]
-
Phase 3: Final Disposition
-
Documentation: All hazardous waste requires a manifest for transport. This is a legal document that tracks the waste from your laboratory ("cradle") to its final disposal facility ("grave").[8] Your institution's Environmental Health & Safety (EHS) office will manage this process.
-
Professional Disposal: Only a licensed and certified hazardous waste contractor may transport and dispose of the waste. The most common and effective disposal method for pharmaceutical waste is high-temperature incineration.[14] This process ensures the complete destruction of the active molecule.
Decontamination and Spill Management
Accidents happen. A prepared response is essential for safety and compliance.
Decontamination of Surfaces and Glassware
-
Initial Removal: Physically remove as much of the compound as possible (e.g., using a scoop for powder or an absorbent wipe for solutions).
-
Solvent Rinse: Rinse the surface or glassware with a solvent in which (R)-Sulfinpyrazone is soluble, such as ethanol or DMSO.[6] Collect this rinse as hazardous waste.
-
Detergent Wash: Wash with a laboratory-grade detergent and hot water.[15]
-
Final Rinse: Perform a final rinse with deionized water.
-
Empty Containers: An empty container that held (R)-Sulfinpyrazone must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste (e.g., in a glass recycling bin).[13] The rinsate from this process must be collected as hazardous waste.
Emergency Spill Response Protocol
Caption: Immediate action plan for an (R)-Sulfinpyrazone spill.
In the event of a spill, immediately alert personnel and secure the area.[5] Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For a solid powder spill, an N95 dust mask is recommended to prevent inhalation.[4][5] Use an inert absorbent material to contain and collect the spill, then place it in a labeled hazardous waste container.[5][16] Decontaminate the area as described above and report the incident to your EHS department.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of environmental health or regulatory compliance.
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Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.[Link]
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National Institutes of Health. NIH Waste Disposal Guide 2022.[Link]
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AA PHARMA INC. PRODUCT MONOGRAPH SULFINPYRAZONE.[Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]
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U.S. Environmental Protection Agency. Field Equipment Cleaning and Decontamination at the FEC.[Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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GERPAC. Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs.[Link]
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PubMed. Gut decontamination in the poisoned patient.[Link]
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medtigo. sulfinpyrazone | Dosing, Uses and Side effects.[Link]
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Florida Department of Environmental Protection. Pharmaceutical Waste Guidance.[Link]
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GovInfo. Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.[Link]
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PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs.[Link]
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U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]
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Mastering Safety: A Researcher's Guide to Personal Protective Equipment for (R)-Sulfinpyrazone
For the dedicated researchers, scientists, and drug development professionals working at the forefront of innovation, ensuring personal and environmental safety is not just a regulatory requirement—it is a cornerstone of scientific excellence. This guide provides essential, immediate, and procedural direction for the safe handling of (R)-Sulfinpyrazone. By moving beyond a simple checklist and explaining the causality behind each safety protocol, we aim to build a deep, trusted understanding of laboratory safety, making this your preferred source for chemical handling information.
(R)-Sulfinpyrazone is a uricosuric agent used in research for its effects on platelet aggregation and uric acid transport.[1][2] While a valuable research compound, it is classified as a hazardous substance that is harmful if swallowed and presents risks that necessitate rigorous safety protocols.[3][4] This guide is structured to provide a comprehensive operational and disposal plan, grounded in the authoritative standards of USP General Chapter <800> for handling hazardous drugs.[5][6]
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Understanding the specific risks associated with (R)-Sulfinpyrazone is the critical first step in designing an effective safety protocol. The primary routes of occupational exposure are inhalation of dust, absorption through the skin, and accidental ingestion.[7]
As a fine crystalline solid, (R)-Sulfinpyrazone poses a significant risk of aerosolization when handled.[6] Dry dust can also be electrostatically charged and form explosive mixtures with air in confined spaces.[5] Toxicological data indicates that it is harmful upon ingestion and can cause a range of adverse effects, from gastrointestinal distress to, in rare instances, hematologic issues such as anemia or leukopenia.[8][9]
It is crucial to note that no specific Occupational Exposure Limit (OEL) has been established by major regulatory bodies like OSHA or NIOSH for (R)-Sulfinpyrazone. In line with NIOSH recommendations for hazardous drugs, the guiding principle is to keep exposure As Low As Reasonably Achievable (ALARA) by employing a combination of engineering controls and stringent personal protective measures.[10]
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Prevent ingestion through strict hand hygiene and no-eating/drinking policies in the lab. Use of proper PPE. |
| Respiratory Hazard | Inhalation of airborne powder can lead to systemic exposure. | Use of engineering controls (e.g., chemical fume hood) and, where necessary, respiratory protection. |
| Dermal Hazard | Potential for skin absorption. | Use of appropriate chemical-resistant gloves and lab gowns. |
| Physical Hazard | Fine dust may form explosive mixtures with air.[5] | Avoid generating dust; use appropriate cleanup procedures for spills. |
The Hierarchy of Controls: Your Foundational Safety Net
Personal Protective Equipment (PPE) is the final, and essential, barrier between you and a potential hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls.
-
Engineering Controls: This is the most effective line of defense. All procedures involving the handling of solid, powdered (R)-Sulfinpyrazone, such as weighing, aliquoting, or preparing stock solutions, must be performed within a certified Containment Primary Engineering Control (C-PEC). This includes a Class I or II Biological Safety Cabinet (BSC) or a powder-containment chemical fume hood that is externally vented.[11]
-
Administrative Controls: These are the procedures and policies that minimize exposure risk. This includes establishing designated areas for handling hazardous drugs, developing clear Standard Operating Procedures (SOPs), and ensuring all personnel receive comprehensive training on the risks and safe handling procedures.[7][12]
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is the equipment worn to minimize exposure. The selection of appropriate PPE is task-dependent and is detailed in the following section.
Personal Protective Equipment (PPE) Protocol for (R)-Sulfinpyrazone
The level of PPE required is dictated by the specific task and the potential for exposure. The following protocols are aligned with the recommendations of USP <800> for handling hazardous drugs.[11]
Hand Protection: Your Primary Contact Shield
Given the potential for dermal absorption, robust hand protection is non-negotiable.
-
Glove Type: Use powder-free, chemotherapy-rated nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard. While no specific glove breakthrough data exists for (R)-Sulfinpyrazone, these gloves are tested against a range of cytotoxic agents and provide a high level of protection.
-
Double Gloving: Two pairs of chemotherapy-rated gloves are required for all activities involving direct handling of the compound, including compounding, administering, and cleaning up spills. The outer glove should be removed and disposed of immediately after the handling task is complete. The inner glove should be removed upon exiting the immediate work area.
-
Glove Change Frequency: Gloves should be changed every 30-60 minutes during continuous use or immediately if they are torn, punctured, or known to be contaminated.[10]
Body Protection: Shielding from Contamination
-
A disposable gown made of a low-lint, impermeable material (e.g., polyethylene-coated polypropylene) is required. Gowns must close in the back, be long-sleeved, and have closed elastic or knit cuffs.[11]
-
Lab coats are not a substitute for disposable gowns when handling powdered (R)-Sulfinpyrazone or concentrated solutions.
-
Gowns must be removed before leaving the work area and disposed of as hazardous waste.
Eye and Face Protection: Guarding Against Splashes and Aerosols
-
When working with the powder or any solutions, ANSI-rated safety goggles must be worn.
-
If there is a risk of splashing (e.g., during solution transfer or spill cleanup), a full-face shield must be worn over the safety goggles.[11]
Respiratory Protection: A Critical Barrier for Powders
-
When handling (R)-Sulfinpyrazone powder inside a C-PEC (fume hood, BSC), respiratory protection is generally not required as the engineering control contains the hazard.
-
In the rare event that powder must be handled outside of a C-PEC (e.g., cleaning a large spill), a NIOSH-approved fit-tested N95 or higher-level respirator is mandatory to prevent inhalation of aerosolized particles.[12]
Summary of PPE by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of nitrile gloves | Lab Coat | Safety glasses | Not required unless package is damaged |
| Weighing Solid Compound | Double pair of chemo-rated nitrile gloves | Disposable gown | Goggles | Required only if outside a C-PEC (N95) |
| Preparing Stock Solution | Double pair of chemo-rated nitrile gloves | Disposable gown | Goggles & Face Shield | Required only if outside a C-PEC (N95) |
| Handling Dilute Solutions | Single pair of nitrile gloves | Lab Coat or Gown (based on risk) | Safety glasses or goggles | Not required |
| Cleaning Spills | Double pair of chemo-rated nitrile gloves | Disposable gown | Goggles & Face Shield | N95 respirator for powder spills |
Operational Guide: Weighing and Preparing a Stock Solution
This step-by-step protocol illustrates the integration of safety measures into a common laboratory workflow.
Objective: To accurately weigh 10 mg of solid (R)-Sulfinpyrazone and prepare a 10 mM stock solution in DMSO.
Location: Inside a certified chemical fume hood or Class I BSC.
-
Preparation:
-
Don the inner pair of chemo-rated nitrile gloves.
-
Don a disposable gown, ensuring cuffs are tucked under the inner gloves.
-
Don the outer pair of chemo-rated nitrile gloves, pulling them over the cuffs of the gown.
-
Don safety goggles.
-
-
Staging:
-
Place a plastic-backed absorbent liner on the work surface of the fume hood.
-
Gather all necessary equipment: (R)-Sulfinpyrazone container, spatula, weigh boat, microcentrifuge tubes, calibrated pipettes, and safety-engineered sharp for piercing the vial septum.
-
-
Weighing:
-
Carefully open the (R)-Sulfinpyrazone container. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, transfer approximately 10 mg of the solid to the weigh boat on the analytical balance.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately sized vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Secure the cap on the vial and vortex gently until the solid is completely dissolved.
-
-
Cleanup and Doffing:
-
Dispose of the weigh boat, spatula tip (if disposable), and any other contaminated disposable items into a designated hazardous waste container inside the fume hood.
-
Wipe down the work surface with an appropriate deactivating agent followed by a cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Step away from the immediate work area. Remove the gown, folding it inward on itself, and dispose of it.
-
Remove goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Thoroughly wash hands with soap and water.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling (R)-Sulfinpyrazone.
Caption: PPE Selection Workflow for (R)-Sulfinpyrazone.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and exposure to ancillary staff.
-
Solid Waste: All disposable items that have come into contact with (R)-Sulfinpyrazone, including gloves, gowns, absorbent pads, vials, and pipette tips, are considered hazardous pharmaceutical waste. They must be segregated into a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Unused or waste solutions of (R)-Sulfinpyrazone must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's certified hazardous waste management vendor in accordance with local, state, and federal regulations.
Emergency Procedures
-
Spill:
-
Small Powder Spill (<5g) inside a C-PEC: Gently cover with absorbent pads. Wet the pads with a mild detergent solution to prevent further aerosolization. Carefully wipe the area, then decontaminate. All cleanup materials must be disposed of as hazardous waste.
-
Large Spill or Spill Outside a C-PEC: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Only trained personnel with appropriate respiratory protection should conduct the cleanup.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing/gloves. Wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eye with copious amounts of water for at least 15 minutes at an eyewash station.
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
-
By adhering to these rigorous, evidence-based protocols, you can handle (R)-Sulfinpyrazone with confidence, ensuring the integrity of your research and, most importantly, the safety of yourself and your colleagues.
References
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Santa Cruz Biotechnology. (n.d.). (±)-Sulfinpyrazone Material Safety Data Sheet.
- Cayman Chemical. (2023). Sulfinpyrazone Product Information.
- United States Pharmacopeial Convention. (2017). General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
- Yarrington, M. E. (2016). Navigating the New Requirements for USP 800 Drugs. HOPA.
- Environmental Health & Safety, University of Tennessee. (2019). NIOSH Table 1,2 & 3.
- AA Pharma Inc. (2010). Product Monograph: Sulfinpyrazone.
- Drugs.com. (2025). Sulfinpyrazone: Key Safety & Patient Guidance.
- Cayman Chemical. (2025). Safety Data Sheet: Sulfinpyrazone.
- Sigma-Aldrich. (n.d.). (±)-Sulfinpyrazone analytical standard.
- Drugs.com. (2025). Sulfinpyrazone Side Effects: Common, Severe, Long Term.
- Rexall. (n.d.). Sulfinpyrazone Factsheet, Uses & Common Side Effects.
- U.S. National Library of Medicine. (2017). Sulfinpyrazone: MedlinePlus Drug Information.
- National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention.
- National Institute for Occupational Safety and Health (NIOSH). (2026). Hazardous Drugs Exposures in Healthcare. Centers for Disease Control and Prevention.
- Wikipedia. (n.d.). Sulfinpyrazone.
- National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Publications on Hazardous Drugs. Centers for Disease Control and Prevention.
- AA Pharma Inc. (2010). Product Monograph: Sulfinpyrazone.
- Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety.
- U.S. Food and Drug Administration (FDA). (2025). Where and How to Dispose of Unused Medicines.
- U.S. Food and Drug Administration (FDA). (2024). Disposal of Unused Medicines: What You Should Know.
- Clemson University. (2020). Proper Disposal of Unwanted Medicine.
- USP. (n.d.). USP 800.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
